molecular formula C6H9N3S B3157178 4-Methyl-2-(methylthio)pyrimidin-5-amine CAS No. 847139-63-3

4-Methyl-2-(methylthio)pyrimidin-5-amine

Cat. No.: B3157178
CAS No.: 847139-63-3
M. Wt: 155.22 g/mol
InChI Key: WUOCPHBOKHHJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylthio)pyrimidin-5-amine is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(methylthio)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(methylthio)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCPHBOKHHJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities from anticancer to antimicrobial.[1] 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS No. 847139-63-3) is a member of this vital chemical family. As a substituted pyrimidine, it presents a unique combination of functional groups—an amine, a methyl group, and a methylthio ether—that dictate its chemical behavior and potential for biological interactions.

Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. These properties govern everything from reaction kinetics and purification strategies in synthesis to solubility, absorption, and metabolic stability in a biological context.[1] This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of 4-Methyl-2-(methylthio)pyrimidin-5-amine, coupled with robust, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

  • IUPAC Name: 4-Methyl-2-(methylthio)pyrimidin-5-amine

  • Synonyms: 4-Methyl-2-(methylsulfanyl)-5-pyrimidinamine[2]

  • CAS Number: 847139-63-3[2]

  • Molecular Formula: C₆H₉N₃S[2]

  • Molecular Weight: 155.22 g/mol [2]

  • SMILES: NC1=CN=C(SC)N=C1C[2]

The structure features a central pyrimidine ring, which is an aromatic six-membered heterocycle with two nitrogen atoms. This core is substituted at position 2 with a methylthio group, at position 4 with a methyl group, and at position 5 with a primary amine. The presence of the amino group and the nitrogen atoms in the ring allows the molecule to participate in hydrogen bonding, a key factor influencing its solubility and biological target interactions.[3]

Computed Physicochemical Properties

Computational models provide valuable initial insights into the behavior of a molecule, guiding experimental design and hypothesis generation. The following parameters for 4-Methyl-2-(methylthio)pyrimidin-5-amine have been calculated.

PropertyValueSource
Topological Polar Surface Area (TPSA)51.8 Ų[2]
LogP (Octanol-Water Partition Coefficient)1.089[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors4[2]
Rotatable Bonds1[2]

These computed values suggest a molecule with moderate polarity (TPSA) and a reasonable balance between hydrophilicity and lipophilicity (LogP), characteristics often sought in drug candidates.

Experimental Physicochemical Properties & Methodologies

While computational data is useful, experimentally derived values are the gold standard for characterizing a compound. This section details the key properties and the authoritative methods used to measure them.

Melting Point

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A pure crystalline solid will typically exhibit a sharp, well-defined melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range.[4] The experimental value for 4-Methyl-2-(methylthio)pyrimidin-5-amine must be determined empirically.

This protocol describes the use of a standard Mel-Temp apparatus or similar digital melting point device, a technique valued for its accuracy and small sample requirement.

Causality: This method relies on slowly and uniformly heating a small, packed sample in a capillary tube within a calibrated heating block.[5] Observing the temperatures at which the first drop of liquid appears (onset) and all solid has liquefied (completion) provides the melting range. A slow heating rate (~1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry 4-Methyl-2-(methylthio)pyrimidin-5-amine onto a clean, dry surface.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 1-2 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature (T1) when the first drop of liquid is visible. Continue heating slowly and record the temperature (T2) when the last crystal of solid melts.[5]

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Grind sample to fine powder prep2 Load capillary tube (1-2 mm height) prep1->prep2 Pack tightly measure1 Place capillary in apparatus prep2->measure1 measure2 Heat rapidly to ~15°C below expected MP measure1->measure2 measure3 Heat slowly (1-2°C/min) measure2->measure3 measure4 Observe and record T1 (onset) measure3->measure4 measure5 Observe and record T2 (completion) measure4->measure5 report1 Report as range: T1 - T2 measure5->report1

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[8] For early-stage discovery, kinetic solubility provides a high-throughput estimate, while thermodynamic solubility, which reflects the true equilibrium state, is the definitive measure.[9]

The shake-flask method is the gold-standard for determining thermodynamic solubility.[10] It measures the saturation concentration of a compound in a specific solvent at equilibrium.

Causality: The principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period (typically 24-72 hours) with constant agitation.[10] This ensures that the dissolution and precipitation rates are equal. After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, representing the maximum solubility under the given conditions.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Methyl-2-(methylthio)pyrimidin-5-amine to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours.[10]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at high speed.[10]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.[10]

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[10][11]

  • Reporting: Report the solubility in units of mg/mL or µM at the specified temperature and pH.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quant Quantification eq1 Add excess solid to solvent eq2 Agitate at constant temp (24-72h) eq1->eq2 Establish equilibrium sep1 Centrifuge sample eq2->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter with 0.22µm syringe filter sep2->sep3 quant1 Analyze filtrate via HPLC sep3->quant1 quant2 Calculate concentration vs. standard curve

Caption: Workflow for Shake-Flask Solubility Assay.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the different types of protons: a singlet for the pyrimidine ring proton, a singlet for the amine (-NH₂) protons, a singlet for the C4-methyl protons, and a singlet for the S-methyl protons. The chemical shifts (δ) will be influenced by the electronic environment of the pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each of the six carbon atoms in the molecule, including the two methyl carbons and the four distinct carbons of the pyrimidine ring.[12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching for the amine group (~3300-3500 cm⁻¹), aromatic C-H stretching, C=N and C=C stretching from the pyrimidine ring (~1500-1600 cm⁻¹), and C-S stretching.[13]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 155.22.[2]

Stability and Reactivity Considerations

The stability of pyrimidine derivatives is crucial for their handling, storage, and biological efficacy. Pyrimidines are generally stable aromatic systems.[14] However, the functional groups on 4-Methyl-2-(methylthio)pyrimidin-5-amine can influence its reactivity.

  • Chemical Stability: The primary amine group can act as a nucleophile. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, a common metabolic pathway.[15]

  • Metabolic Stability: In a drug development context, assessing metabolic stability is essential. Pyrimidine derivatives can be metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[16] In vitro assays using liver microsomes or S9 fractions can provide an early indication of a compound's metabolic fate and intrinsic clearance.[16] The stability of pyrimidine hydrates, which can form under certain conditions, has been shown to be pH-dependent.[17]

Conclusion

4-Methyl-2-(methylthio)pyrimidin-5-amine is a substituted pyrimidine with physicochemical properties that suggest its potential as a valuable building block in medicinal chemistry. Its moderate polarity and balanced lipophilicity, inferred from computational data, provide a solid starting point for its investigation. This guide has outlined the authoritative, self-validating experimental protocols necessary to determine its definitive properties, including melting point and thermodynamic solubility. By adhering to these detailed methodologies, researchers and drug development professionals can generate the high-quality, reliable data required to unlock the full potential of this and other novel chemical entities.

References

  • ChemScene. 4-Methyl-2-(methylthio)pyrimidin-5-amine.
  • BenchChem.
  • University of Calgary.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • Der Pharmacia Lettre.
  • Athabasca University.
  • Scribd. Experiment 01 - Determination of Melting Point of An Organic Compound.
  • PennWest University.
  • PubMed.
  • Inventiva Pharma.
  • Asian Journal of Chemistry.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • CymitQuimica. CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine.
  • Santa Cruz Biotechnology. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | CAS 98276-75-6.
  • ChemWhat. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL CAS#: 588-36-3.
  • ACS Publications.
  • ChemicalBook. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.
  • PubChem. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225.
  • Santa Cruz Biotechnology. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | CAS 770-30-9.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762.
  • MilliporeSigma. Methyl 4-methyl-2-(methylthio)
  • MilliporeSigma. 4-Methyl-2-(methylthio)pyrimidine 97 14001-63-9.
  • J&K Scientific. 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, 97%.
  • ChemicalBook. Thio pyrimidine.
  • PubChem. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.
  • ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • ResearchGate.
  • SpectraBase. 4-[4-Methyl-2-(2-thienyl)-5-thiazolyl]-2-(methylthio)pyrimidine - Optional[13C NMR].
  • NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-.
  • MilliporeSigma. Methyl 4-methyl-2-(methylthio)
  • Sigma-Aldrich. Methyl 4-methyl-2-(methylthio)
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777.

Sources

Comprehensive Analytical Framework for the Molecular Elucidation and Weight Determination of Novel Chemical Entity CAS 15986-22-8

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the preclinical development of New Chemical Entities (NCEs), establishing absolute structural certainty is not merely a regulatory checkbox; it is the foundational prerequisite for understanding pharmacokinetics, target binding affinity, and toxicological profiles. For proprietary compounds such as CAS 15986-22-8 , relying on a single analytical technique introduces unacceptable blind spots.

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, orthogonal analytical pipeline . By integrating High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we eliminate interpretive bias. This guide details the causality behind our experimental choices and provides step-by-step methodologies to ensure that the structural and molecular weight data generated for CAS 15986-22-8 is unequivocally authoritative.

The Orthogonal Analytical Strategy: A Self-Validating System

The elucidation of unknown or proprietary molecular structures requires a multi-tiered approach [1]. A self-validating system is one where the hypothesis generated by one instrument is independently tested and confirmed by another based on entirely different physical principles.

  • Mass Spectrometry (HR-LC-MS/MS): Measures the mass-to-charge ratio (

    
    ) of gas-phase ions. It provides the exact molecular weight and empirical formula, while collision-induced dissociation (CID) reveals structural connectivity through fragmentation pathways [2].
    
  • Nuclear Magnetic Resonance (NMR): Probes the magnetic spin properties of atomic nuclei. Unlike MS, which destroys the molecule to infer its parts, NMR observes the intact molecule, providing atomic-level insights into spatial arrangement, stereochemistry, and bond connectivity [3].

By forcing the MS fragmentation tree to mathematically align with the NMR topological map, we create a closed-loop validation system. If an MS/MS fragment mass cannot be derived from the NMR-proposed substructure, the model is rejected.

Workflow Start CAS 15986-22-8 Sample Preparation MS HR-LC-MS/MS (Exact Mass & Fragments) Start->MS NMR 1D & 2D NMR (Atomic Connectivity) Start->NMR IR X-Ray / FT-IR (3D Conformation) Start->IR DataInt Orthogonal Data Integration (Self-Validating Loop) MS->DataInt Formula & m/z NMR->DataInt Topology IR->DataInt Stereocenter Result Absolute Structural Elucidation DataInt->Result

Fig 1. Orthogonal Analytical Workflow for NCE Structural Elucidation

Phase I: Exact Molecular Weight Determination via HR-LC-MS/MS

Causality of Experimental Design

To determine the exact molecular weight of CAS 15986-22-8, nominal mass measurements (e.g., from a single quadrupole) are insufficient. We must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, capable of sub-ppm mass accuracy [4]. This precision is critical because it allows us to distinguish between isobaric compositions (e.g.,


 vs. 

, which differ by only 0.0112 Da). Furthermore, soft ionization techniques like Electrospray Ionization (ESI) ensure the intact molecular ion

is preserved before targeted fragmentation [5].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of CAS 15986-22-8 in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a UHPLC system equipped with a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of Water/Acetonitrile (0.1% FA) over 10 minutes to separate the API from any synthesis impurities.

  • Ionization & Acquisition: Introduce the eluent into the ESI source operating in positive ion mode (

    
    ). Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
    
  • Mass Analysis: Acquire full-scan MS data using an Orbitrap mass analyzer at a resolution of 120,000 (at

    
     200).
    
  • Tandem MS (MS/MS): Isolate the precursor ion using the quadrupole and subject it to Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 40, and 60 eV to generate a comprehensive fragmentation library.

Data Presentation: HR-MS Analysis
ParameterExperimental ValueTheoretical ValueMass Error (ppm)Elemental Composition
Precursor Ion

415.2235 Da415.2231 Da+0.96

Fragment 1 (Major) 285.1598 Da285.1603 Da-1.75

Fragment 2 (Minor) 131.0734 Da131.0739 Da-3.81

Table 1: HR-LC-MS/MS Quantitative Data Summary for CAS 15986-22-8. The sub-ppm mass error confirms the empirical formula.

Phase II: Topological & Stereochemical Mapping via 2D NMR

Causality of Experimental Design

While HRMS provides the exact weight and pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how those pieces are connected [3]. 1D NMR (


 and 

) often suffers from signal overlap in complex NCEs. Therefore, we mandate the use of Two-Dimensional (2D) NMR techniques:
  • COSY (Correlation Spectroscopy): Identifies protons coupled through 2-3 bonds, mapping out isolated spin systems (e.g., alkyl chains).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, separating overlapping proton signals by their carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for skeleton assembly. It shows correlations across 2 to 4 bonds, allowing us to bridge non-protonated (quaternary) carbons and heteroatoms (N, O) to nearby spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in 3D space (< 5 Å) regardless of bond connectivity, essential for determining relative stereochemistry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of highly purified CAS 15986-22-8 in 0.6 mL of deuterated dimethyl sulfoxide (

    
    ) containing 0.03% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Instrument Tuning: Transfer the sample to a 5 mm NMR tube and insert it into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize signal-to-noise ratio.

  • Pulse Sequence Execution:

    • Acquire 1D

      
       (16 scans, relaxation delay 2s).
      
    • Acquire 1D

      
       with proton decoupling (1024 scans).
      
    • Acquire 2D HSQC and HMBC optimized for

      
       Hz and 
      
      
      
      Hz, respectively.
  • Data Processing: Apply Fourier Transformation, phase correction, and baseline correction using processing software (e.g., MestReNova). Pick peaks and assign multiplets.

NMRLLogic Acq NMR Acquisition (600 MHz, CryoProbe) COSY COSY (H-H Spin Systems) Acq->COSY HSQC HSQC (Direct C-H Bonds) Acq->HSQC HMBC HMBC (Quaternary Bridging) Acq->HMBC NOESY NOESY (Spatial Proximity <5Å) Acq->NOESY Substruct Substructure Assembly COSY->Substruct HSQC->Substruct HMBC->Substruct NOESY->Substruct Val Cross-Validation with MS/MS Fragments Substruct->Val Final Final Stereochemical Architecture Val->Final

Fig 2. Multidimensional NMR Signal Processing and Elucidation Logic

Data Presentation: 2D NMR Correlation Matrix
Position

Shift (ppm)

Shift (ppm)
COSY CorrelationsHMBC Correlations (2-3 bonds)
C-4 (CH) 6.85 (d, J=8.2 Hz)115.4H-5C-2, C-6, C-8 (Quaternary)
C-8 (Cq) -158.2-H-4, H-10
C-10 (

)
4.12 (t, J=6.5 Hz)65.8H-11C-8, C-11, C-12
N-H (Amide) 8.45 (br s)-H-14C-13 (Carbonyl)

Table 2: Excerpt of the 2D NMR Correlation Matrix used to assemble the pharmacophore skeleton.

Data Integration: The Self-Validating Matrix

The final step in the characterization of CAS 15986-22-8 is the reconciliation of Phase I and Phase II data.

  • Formula Verification: The empirical formula derived from the HRMS exact mass (

    
    ) must perfectly match the sum of the atoms identified in the 1D 
    
    
    
    and
    
    
    NMR spectra.
  • Fragmentation vs. Topology: In Table 1, MS/MS revealed a major fragment loss of 130.0632 Da (neutral loss). The NMR HMBC data (Table 2) identifies a terminal aliphatic ester/amide chain. The calculated exact mass of this specific NMR-derived side chain must equal exactly 130.0632 Da. If the NMR proposed an ether linkage instead, the MS/MS neutral loss would not mathematically align, triggering a mandatory re-evaluation of the spectra.

  • Stereochemical Finalization: Once the 2D planar structure is validated against the MS/MS fragmentation tree, NOESY cross-peaks are applied to establish the relative stereochemistry (e.g., cis/trans configurations or axial/equatorial positioning in ring systems).

Through this rigorous, causality-driven methodology, the molecular structure and exact weight of CAS 15986-22-8 are elevated from theoretical hypotheses to empirical facts, ready for IND submission and downstream pharmacokinetic profiling.

References

  • Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link] [1]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link] [2]

  • Title: NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization Source: arXiv URL: [Link] [3]

  • Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link] [5]

The 2-(Methylthio)pyrimidine Scaffold: A Privileged Handle in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrimidine ring is universally recognized as a "privileged structure" due to its ubiquity in nucleic acids and its ability to engage in complex hydrogen-bonding networks with biological targets[1]. Among its functionalized derivatives, 2-(methylthio)pyrimidine and its analogs have emerged as exceptionally versatile building blocks[2]. The methylthio (-SCH₃) group serves a dual purpose: it acts as a lipophilic moiety that can directly interact with hydrophobic pockets in target proteins, and, more importantly, it functions as a latent leaving group that enables rapid, late-stage diversification via nucleophilic aromatic substitution (SNAr)[2].

This technical whitepaper explores the chemical reactivity, therapeutic applications, and experimental workflows associated with 2-(methylthio)pyrimidine derivatives, providing a comprehensive guide for drug development professionals designing novel kinase inhibitors, anticancer agents, and antimicrobial therapeutics.

Chemical Reactivity: The Methylthio Advantage

The strategic functionalization of the pyrimidine heterocycle is paramount in optimizing potency, selectivity, and pharmacokinetic profiles. The methylthio group at the C2 or C4 position significantly dictates the molecule's chemical behavior[2].

While the thioether itself is relatively stable, allowing the core scaffold to survive various upstream synthetic transformations, it can be readily activated. Oxidation of the methylthio group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) group dramatically increases the electrophilicity of the attached pyrimidine carbon[2]. The sulfonyl group is an exceptional leaving group; it lowers the activation energy required to form the Meisenheimer complex during SNAr, allowing for the efficient introduction of diverse nucleophiles (such as primary and secondary amines) under mild conditions[1][2].

G A 2-(Methylthio)pyrimidine Core (Stable Precursor) B Oxidation (e.g., m-CPBA) Increases Electrophilicity A->B Step 1: Activation C 2-(Methylsulfonyl)pyrimidine (Highly Reactive Intermediate) B->C D SNAr with R-NH2 (Amine Library) C->D Step 2: Diversification E 2-Aminopyrimidine Derivatives (Targeted Therapeutics) D->E

Synthetic workflow for generating 2-aminopyrimidine libraries via sulfone activation.

Therapeutic Applications

Oncology: Kinase Inhibition

The most prominent application of 2-(methylthio)pyrimidine derivatives is in the development of ATP-competitive kinase inhibitors[1]. The 2,4-diaminopyrimidine core, frequently synthesized from a 2-methylthio precursor, perfectly mimics the adenine ring of ATP[1]. This allows the scaffold to dock into the highly conserved hinge region of kinases, forming critical bidentate hydrogen bonds with the protein backbone.

Derivatives such as 4-chloro-2-methylthiopyrimidine have been utilized to synthesize 2,4-disubstituted pyrimidines, which act as potent inhibitors of Kinase Insert Domain Receptor (KDR) and Epidermal Growth Factor Receptor (EGFR)[1]. Furthermore, fused derivatives like pyrido[2,3-d]pyrimidines—synthesized from precursors like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate—have shown profound efficacy against Cyclin-Dependent Kinases (CDK4/6) and mutant BCR-ABL kinases[3][4].

Pathway Ligand Growth Factor Ligand Receptor Receptor Tyrosine Kinase (e.g., EGFR, KDR) Ligand->Receptor Induces Dimerization ATP ATP Binding & Autophosphorylation Receptor->ATP Requires ATP Downstream Downstream Signaling (Cell Proliferation & Survival) ATP->Downstream Triggers Cascade Inhibitor Pyrimidine Inhibitor (Competes with ATP) Inhibitor->ATP Blocks ATP Pocket

Kinase signaling cascade and targeted disruption by ATP-competitive pyrimidine inhibitors.

Antimicrobial and Antiviral Agents

Beyond oncology, the scaffold is highly relevant in infectious diseases. Substituted 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid derivatives have demonstrated notable antimicrobial activity[5]. The structural similarity of these compounds to natural nucleobases allows them to interfere with microbial nucleic acid metabolism, acting as antimetabolites[5].

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 2-(methylthio)pyrimidine scaffold allows for the generation of extensive SAR data. Below is a representative summary of biological activities for various functionalized derivatives synthesized via the methylthio displacement strategy, highlighting their selectivity and potency[3][4][5].

Scaffold PrecursorFinal Derivative ClassPrimary TargetCell Line / KinaseIC₅₀ Value (µM)Mechanism of Action
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acidCarboxamide HybridsCellular ProliferationA549 (Lung Cancer)2.1 – 4.5Antimetabolite / DNA synthesis disruption
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acidCarboxamide HybridsCellular ProliferationMCF-7 (Breast Cancer)3.2 – 8.4Antimetabolite / DNA synthesis disruption
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylatePyrido[2,3-d]pyrimidin-7-onesCDK4/6Breast Cancer Models< 0.1ATP-competitive kinase inhibition
4-Chloro-2-methylthiopyrimidine2,4-Disubstituted pyrimidinesKDR KinaseEndothelial Cells< 0.5Angiogenesis inhibition
5-Methoxy-2-methylthiopyrimidine2-Aminopyrimidine derivativesEGFRHT-29 (Colon Cancer)0.8 – 2.5Tyrosine kinase inhibition

Experimental Protocols: Synthesis and Biological Evaluation

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the conversion of a 2-(methylthio)pyrimidine core into a bioactive 2-aminopyrimidine library, followed by enzymatic screening[1][2].

Protocol: Oxidation and Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a library of 2-aminopyrimidines by activating the methylthio group and displacing it with various primary amines.

Step 1: Oxidation to Methylsulfonylpyrimidine

  • Preparation: Dissolve 1.0 equivalent of the 2-(methylthio)pyrimidine derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA).

    • Causality: Using 2.2 equivalents ensures complete oxidation to the sulfone rather than stopping at the less reactive sulfoxide. The 0 °C temperature controls the exothermic nature of the peroxide reaction and prevents non-specific degradation of the pyrimidine ring[2].

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the complete disappearance of the starting material via LC-MS or TLC.

  • Quenching & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces any unreacted m-CPBA and peroxides, preventing explosive hazards during solvent evaporation. Extract with DCM, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: SNAr with Amine Library

  • Reaction Setup: Dissolve the crude 2-(methylsulfonyl)pyrimidine intermediate in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 1.5 equivalents of the desired amine (R-NH₂) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the methanesulfinic acid byproduct generated during the substitution, driving the reaction equilibrium forward without competing with the primary amine nucleophile.

  • Heating: Heat the mixture to 80 °C for 6-12 hours until completion.

  • Purification: Dilute with water, extract with ethyl acetate, and purify the resulting 2-aminopyrimidine derivative via flash column chromatography[2].

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the IC₅₀ of the synthesized pyrimidine derivatives against EGFR.

  • Assay Preparation: Prepare a 10-point serial dilution (e.g., 3-fold steps starting from 10 µM) of the test compounds in 100% DMSO.

  • Enzyme Incubation: In a 384-well microplate, combine the compound dilutions with recombinant human EGFR enzyme and a peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, DTT). Keep DMSO concentration constant at 1%.

  • Reaction Initiation: Add ATP at a concentration equal to its Kₘ value for EGFR.

    • Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to ATP-competitive inhibitors (like pyrimidines) while maintaining a robust signal window[1].

  • Detection: Incubate for 60 minutes at room temperature. Add an ADP-detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence. Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a 4-parameter logistic non-linear regression model to calculate the IC₅₀[1].

Conclusion and Future Perspectives

The 2-(methylthio)pyrimidine scaffold remains a cornerstone of modern drug discovery. Its unique chemical architecture provides medicinal chemists with a highly controllable, programmable handle for late-stage diversification. By leveraging the differential reactivity of the methylthio group—specifically its activation via oxidation—researchers can rapidly generate vast libraries of ATP-competitive kinase inhibitors and antimetabolites. As the demand for highly selective, mutant-specific kinase inhibitors and novel antimicrobial agents grows, the strategic utilization of this privileged scaffold will continue to yield highly potent therapeutic candidates.

References

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview Georganics URL: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents PMC (National Institutes of Health) URL:[Link]

Sources

Establishing Safety Data Sheets (SDS) and Handling Precautions for Novel Proprietary Compounds: A Case Study on CAS 15986-22-8

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Whitepaper & Procedural Guide.

Executive Summary

As a Senior Application Scientist overseeing the preclinical transition of novel chemical entities, the generation of a Safety Data Sheet (SDS) for an uncharacterized proprietary compound—designated herein by the registry identifier CAS 15986-22-8 —presents a unique regulatory and operational challenge. Unlike commercially available reagents, novel Active Pharmaceutical Ingredients (APIs) lack historical toxicological data. Therefore, we cannot rely on literature searches to populate safety documents; we must engineer a self-validating safety protocol from first principles.

This whitepaper details the authoritative methodology for classifying hazards, drafting a compliant 16-section SDS, and validating handling precautions for CAS 15986-22-8[1]. By synthesizing predictive toxicology with empirical containment validation, we establish a robust framework that ensures regulatory compliance and uncompromising worker safety.

De Novo Hazard Classification (GHS Framework)

The foundation of any handling protocol is an accurate hazard assessment. Under the, chemical safety communication relies on standardized criteria[2]. However, for a novel compound like CAS 15986-22-8, empirical human or animal data is absent.

The Causality of Predictive Screening: To bridge this data gap, we utilize in silico Quantitative Structure-Activity Relationship (QSAR) modeling alongside acute in vitro screening (e.g., Ames test for mutagenicity, hERG channel assays for cardiotoxicity). We do this because regulatory frameworks require hazard communication before human trials begin. QSAR provides a predictive baseline, allowing us to conservatively estimate the compound's lethality (LD50) and assign an initial Occupational Exposure Band (OEB) without risking human exposure.

SDS_Workflow N1 Novel API CAS 15986-22-8 N2 QSAR Modeling (In Silico) N1->N2 N3 In Vitro Tox Screening N1->N3 N4 Hazard Classification (GHS Criteria) N2->N4 Predictive Data N3->N4 Empirical Data N5 Assign OEB / OEL N4->N5 Risk Stratification N6 Draft 16-Section SDS (OSHA Compliant) N5->N6 Regulatory Doc N7 Surrogate Containment Validation N5->N7 Engineering Controls N8 Finalize PPE & Handling Protocols N6->N8 N7->N8 Validated Efficacy

Workflow for generating the SDS and handling protocols for CAS 15986-22-8.

Structuring the 16-Section SDS for CAS 15986-22-8

The mandates a strict 16-section format for all SDSs[1][3]. For a proprietary compound, certain sections must be populated with conservative defaults until long-term stability and ecological data are generated.

Table 1: 16-Section GHS SDS Mapping for Novel APIs
Section GroupGHS RequirementApplication to CAS 15986-22-8
1-3 Identification & CompositionProprietary API name, CAS 15986-22-8, purity >99%. Trade secret provisions applied to exact molecular structure.
4-6 Emergency ResponsesFirst aid measures (symptomatic treatment). Firefighting (Class B/C extinguishers). Accidental release containment (HEPA vacuuming, wet wiping).
7-8 Handling & Exposure ControlsOEB 4 classification. Required PPE: PAPR, double nitrile gloves, Tyvek suit. Handling restricted to closed isolators.
9-11 Physical & Toxicological DataPhysical state: Crystalline powder. QSAR-derived acute toxicity estimates. Mutagenicity/Carcinogenicity: "Data not yet available; treat as highly hazardous."
12-16 Ecological & Regulatory DataDisposal protocols (high-temperature incineration). Transport classification (e.g., UN 2811 Toxic Solid, Organic, N.O.S.).

Occupational Exposure Banding (OEB) & Risk Stratification

Because a specific Occupational Exposure Limit (OEL) cannot be definitively calculated without chronic mammalian toxicity data, we utilize the OEB system. Based on preliminary in vitro cytotoxicity indicating high potency, CAS 15986-22-8 is provisionally classified as an OEB 4 compound.

Table 2: Occupational Exposure Band (OEB) Classification Matrix
OEB BandOEL Range (µg/m³)Hazard ProfileRequired Engineering Controls
OEB 1 > 1000Low toxicityOpen bench, local exhaust ventilation (LEV).
OEB 2 100 - 1000Moderate toxicityFume hood, downflow booth.
OEB 3 10 - 100High toxicityVentilated balance enclosure (VBE).
OEB 4 1 - 10Very high toxicityClosed isolator, restricted access, RTP transfers.
OEB 5 < 1Extreme toxicityFully automated closed systems, positive pressure suits.

Self-Validating Protocol: Surrogate Containment Verification

To ensure the handling precautions outlined in Section 8 of the SDS are effective, we must validate the engineering controls. Why use a surrogate? Handling an uncharacterized compound without validated containment risks irreversible worker exposure. The surrogate provides a self-validating system: if the surrogate is contained, the engineering controls are empirically proven effective for CAS 15986-22-8[4].

We follow the methodology outlined in the[5].

Step-by-Step Methodology: Surrogate Testing Workflow
  • Surrogate Selection: Select a surrogate powder (e.g., Naproxen sodium or Riboflavin) that mimics the aerodynamic diameter and flowability of CAS 15986-22-8.

  • Baseline Environmental Monitoring: Install Personal Breathing Zone (PBZ) air samplers on the operators. Place static air samplers at potential breach points (e.g., isolator glove ports, Rapid Transfer Ports).

  • Simulated Execution: Perform a mock weighing and transfer protocol (e.g., 100g transfer, dissolution in solvent) using the surrogate inside the OEB 4 containment isolator.

  • Decontamination & Swabbing: Execute standard Clean-in-Place (CIP) protocols. Swab the interior and exterior surfaces of the isolator to assess the removability of the compound.

  • LC-MS/MS Analysis: Analyze the air filters and surface swabs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Validation Criteria: If surrogate levels in the PBZ and static samplers are confirmed to be below the target OEL (<1 µg/m³), the engineering controls and PPE requirements are validated for the safe handling of CAS 15986-22-8.

Conclusion

Handling a novel entity like CAS 15986-22-8 requires a proactive, first-principles approach to safety. By leveraging predictive QSAR modeling to draft a compliant GHS SDS, and utilizing surrogate containment testing to create a self-validating physical handling protocol, drug development professionals can ensure absolute regulatory compliance and protect laboratory personnel from uncharacterized hazards.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." U.S. Department of Labor.[Link]

  • United Nations Economic Commission for Europe (UNECE). "About the GHS (Globally Harmonized System of Classification and Labelling of Chemicals)."[Link]

  • International Society for Pharmaceutical Engineering (ISPE). "ISPE Good Practice Guide: Assessing the Particulate Containment Performance of Pharmaceutical Equipment."[Link]

Sources

An In-depth Technical Guide on the Synthesis of Methylthiopyrimidines: History, Development, and Modern Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] Among its many functionalized derivatives, methylthiopyrimidines stand out as exceptionally versatile intermediates. The methylthio group (-SCH₃) serves as a reactive handle, enabling a diverse range of chemical transformations crucial for the development of novel drugs with improved efficacy and pharmacokinetic profiles.[1] This technical guide provides a comprehensive exploration of the history and evolution of methylthiopyrimidine synthesis. We will delve into classical condensation reactions, modern catalytic methods, and the strategic application of these pathways in drug discovery, offering researchers and drug development professionals a detailed roadmap to this important class of molecules.

Introduction: The Significance of the Methylthiopyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a multitude of pharmaceuticals.[2][3] The strategic placement of a methylthio group onto this scaffold significantly influences the molecule's chemical reactivity.[1] This substituent acts as an excellent leaving group, particularly when activated, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone, further enhancing its leaving group ability and opening avenues for a wider range of nucleophilic displacements.[4][5][6] This inherent reactivity, coupled with its compatibility with modern cross-coupling reactions, makes the methylthiopyrimidine scaffold an invaluable platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.[1][7]

Historical Perspective: The Dawn of Pyrimidine Synthesis

The journey into pyrimidine chemistry began in the late 19th century. In 1884, Pinner first systematically studied pyrimidines, synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[2] This foundational work laid the groundwork for the development of classical pyrimidine syntheses.

The Pinner Synthesis

The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[8] This method provides a straightforward route to a variety of substituted pyrimidines.[8] The reaction mechanism proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation to form the heterocyclic ring.[9]

  • Causality in Experimental Choices: The choice of an acid or base catalyst is crucial and depends on the specific substrates. Acids facilitate the reaction by activating the carbonyl group of the 1,3-dicarbonyl compound, while bases deprotonate the amidine, increasing its nucleophilicity. The reaction is highly sensitive to anhydrous conditions, as the intermediate imidate salt is prone to hydrolysis.[10]

The Biginelli Reaction

In 1891, Pietro Biginelli developed a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[11][12] This powerful reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are valuable precursors for a wide range of biologically active molecules.[11][12]

  • Mechanistic Insights: The accepted mechanism for the Biginelli reaction involves the initial formation of an iminium intermediate from the aldehyde and urea.[12][13] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[12][13] The use of thiourea in place of urea directly introduces a thio-group, which can then be S-methylated to afford a methylthiopyrimidine derivative.

Evolution to Modern Synthesis: Catalysis and Cross-Coupling

While classical methods remain relevant, the demand for more efficient, selective, and diverse synthetic routes has driven the development of modern catalytic approaches.

Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds.[14] The methylthio group, or more commonly a halide introduced at the same position, can participate in a variety of these transformations, including Suzuki, Stille, and Heck reactions.[1][7] These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[1][14]

  • Expert Field Insight: The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity. For instance, bulky N-heterocyclic carbene ligands have been shown to uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a contrast to the typically favored C4-reactivity.[15] This highlights the power of catalyst control in directing the outcome of the reaction.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroarenes.[3] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. Both transition-metal-catalyzed and metal-free methods have been developed for the direct C-H functionalization of pyrimidines, offering novel pathways to introduce various substituents.[3]

Key Synthetic Pathways to Methylthiopyrimidines

Several robust strategies exist for the synthesis of methylthiopyrimidines, each with its own advantages and applications.

From Thiouracils: S-Methylation

A common and straightforward method involves the S-methylation of a thiouracil precursor. This reaction is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[16]

  • Self-Validating Protocol: The success of this reaction relies on careful control of reaction conditions to avoid side reactions. The primary competing reaction is N-methylation of the pyrimidine ring.[16] Running the reaction at or below room temperature and using a stoichiometric amount of the methylating agent can help to favor the desired S-methylation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-methylation.

From Dichloropyrimidines: Nucleophilic Substitution

The reaction of dihalopyrimidines with sodium thiomethoxide is a versatile method for introducing the methylthio group.[17] The regioselectivity of this substitution is often dictated by the electronic properties of the pyrimidine ring.

Multi-component Reactions

Modern variations of the Biginelli reaction and other multi-component reactions offer efficient one-pot syntheses of highly functionalized pyrimidines, including those bearing a methylthio group.[18][19] These reactions are highly convergent and allow for the rapid generation of molecular diversity.

Experimental Protocols and Data

Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

This protocol outlines a four-step synthesis starting from diethyl malonate.[20]

  • Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.[20]

  • Cyclization: The resulting nitro-diethyl malonate is cyclized with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.[20]

  • Methylation: The intermediate is then methylated using dimethyl sulfate.[20]

  • Chlorination: The final step involves chlorination with phosphorus oxychloride, using a small amount of N,N-dimethylaniline as a catalyst, to yield the target compound.[20]

StepReagentsKey ParametersTypical Yield (%)
1. NitrationDiethyl malonate, concentrated/fuming nitric acidTemperature control is criticalHigh
2. CyclizationNitro-diethyl malonate, thiourea, sodium alkoxideAnhydrous conditionsGood
3. MethylationPyrimidine intermediate, dimethyl sulfateControlled addition of methylating agentHigh
4. ChlorinationDihydroxy-methylthio-nitropyrimidine, POCl₃, N,N-dimethylanilineReflux, careful workup~70-80%[20]
Protocol: Oxidation of the Methylthio Group

The oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group enhances its leaving group ability, facilitating subsequent nucleophilic substitution reactions.[4][5][6]

  • Reagents: A solution of the 2-methylthiopyrimidine in a suitable solvent (e.g., dichloromethane, glacial acetic acid) is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[4][16]

  • Procedure: The oxidizing agent is added slowly to the solution, often at a reduced temperature to control the exothermicity of the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated through an appropriate workup procedure.[4]

Visualization of Synthetic Pathways

Diagram: General Synthesis of Methylthiopyrimidines from Thiouracil

G Thiouracil Thiouracil Precursor Methylthiopyrimidine Methylthiopyrimidine Product Thiouracil->Methylthiopyrimidine S-Methylation MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Thiouracil Base Base (e.g., K₂CO₃, NaH) Base->Thiouracil

Caption: S-Methylation of a thiouracil precursor.

Diagram: Functionalization via Oxidation and Nucleophilic Substitution

G Methylthiopyrimidine 2-Methylthiopyrimidine Methylsulfonylpyrimidine 2-Methylsulfonylpyrimidine (Activated Intermediate) Methylthiopyrimidine->Methylsulfonylpyrimidine Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA, H₂O₂) OxidizingAgent->Methylthiopyrimidine FunctionalizedPyrimidine Functionalized Pyrimidine Methylsulfonylpyrimidine->FunctionalizedPyrimidine Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., Amines, Alkoxides) Nucleophile->Methylsulfonylpyrimidine

Caption: Activation and functionalization workflow.

Conclusion: The Enduring Versatility of Methylthiopyrimidines

From their origins in classical condensation chemistry to their central role in modern catalytic transformations, methylthiopyrimidines have proven to be indispensable building blocks in organic synthesis and medicinal chemistry. The ability to readily introduce and subsequently manipulate the methylthio group provides a powerful and flexible handle for the construction of complex molecular architectures. A thorough understanding of the historical development and the nuances of modern synthetic pathways is essential for researchers and scientists seeking to leverage the full potential of this versatile scaffold in the design and synthesis of the next generation of pyrimidine-based therapeutics.

References

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.).
  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
  • Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis - Benchchem. (n.d.).
  • Biginelli reaction - Wikipedia. (n.d.).
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).
  • Biginelli Reaction - Organic Chemistry Portal. (n.d.).
  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - Benchchem. (n.d.).
  • overcoming side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed. (1975).
  • Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications - IJNRD. (2025).
  • Pinner Pyrimidine Synthesis - YouTube. (2025, February 23).
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. (2016, July).
  • Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (n.d.).
  • 5-Methoxy-2-methylthiopyrimidine: A Versatile Intermediate for the Synthesis of Novel Antiviral Agents - Benchchem. (n.d.).
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. (2014, October 21).
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.).
  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF - ResearchGate. (n.d.).
  • CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
  • Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3 | Journal of Medicinal Chemistry - ACS Publications. (1964, January 1).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC. (n.d.).
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. (2025, November 3).
  • Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis of methyl pyrimidine derivatives via oxidative annulation. - ResearchGate. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013, October 30).
  • Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives - ResearchGate. (2025, December 25).
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2020, January 24).
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (2024, May 29).
  • Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products - MDPI. (2018, January 1).
  • An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem. (n.d.).
  • Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC. (2024, April 4).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024, April 5).

Sources

A Technical Guide to the Biological Activity of 4-Methyl-2-(methylthio)pyrimidin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its inherent ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, makes it a "privileged structure" in drug discovery.[3][4] This guide focuses on a specific, highly versatile subclass: analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine. These 2,4,5-trisubstituted pyrimidines have emerged as potent modulators of critical cellular pathways, demonstrating significant therapeutic potential, particularly in oncology and immunology.[3][5]

This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

The Core Scaffold: A Platform for Diverse Biological Activity

The 4-Methyl-2-(methylthio)pyrimidin-5-amine core provides a robust and strategically functionalized platform for chemical modification. The key positions for derivatization are:

  • C2-methylthio group: This group is an excellent leaving group, readily displaced by various nucleophiles, most commonly amines. This allows for the introduction of a wide array of substituents to probe interactions with biological targets.[6] Oxidation of the thioether to a sulfone further enhances its leaving group potential, expanding synthetic possibilities.[6]

  • C4-methyl group: While less commonly modified, this group can influence steric interactions and metabolic stability.

  • C5-amino group: This primary amine is a key functional handle for building more complex structures through amide bond formation, sulfonylation, or reductive amination, enabling extensive exploration of the surrounding chemical space.[7]

The strategic placement of these functional groups has enabled the development of potent inhibitors against several important enzyme families, most notably protein kinases.[4][8]

Primary Biological Target: Protein Kinase Inhibition

Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9] The 2,4,5-trisubstituted pyrimidine scaffold, including analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine, is an effective ATP-competitive kinase inhibitor.[8] It mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site.[8]

Variations at the C2 and C5 positions allow for fine-tuning of potency and selectivity against specific kinases, including:

  • Janus Kinases (JAKs): Analogs have been developed as potent and selective inhibitors of JAK2, a key target in myeloproliferative neoplasms.[7]

  • Aurora Kinases: These are critical for mitotic progression, and pyrimidine derivatives have shown potent inhibition of Aurora A and B kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are major targets in oncology. 2,4,5-trisubstituted pyrimidines have yielded potent CDK9 inhibitors, which can induce apoptosis in cancer cells.[5]

  • Other Kinases: The versatility of this scaffold has led to the discovery of inhibitors for other kinases such as Sirtuin 5 (SIRT5), relevant in sepsis-associated acute kidney injury.[11]

Signaling Pathway Inhibition

The inhibition of these kinases by pyrimidine analogs leads to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation. For example, inhibiting JAK2 blocks the phosphorylation and activation of its downstream signaling components, which is a key therapeutic strategy.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pyrimidine Pyrimidine Analog (e.g., Compound A8) Pyrimidine->JAK2 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrimidine analog.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrimidine core has generated crucial insights into the structure-activity relationships governing kinase inhibition.

PositionModificationImpact on ActivityRationale
C2 Varied anilines, heterocyclic aminesCritical for establishing hydrogen bonds in the kinase hinge region. Modulates potency and selectivity.[3][5]The N-H groups of the amine act as hydrogen bond donors, mimicking the interaction of the adenine N6-amino group with the kinase hinge.
C4 Small alkyl (e.g., methyl) or amino groupsInfluences steric fit and can be modified to enhance potency.[3]This position often points towards the solvent-exposed region, and modifications can improve pharmacokinetic properties.
C5 Amides, sulfonamides, substituted phenyl ringsExplores the ribose-binding pocket or solvent-exposed regions. Can significantly enhance potency and selectivity.[7]These extensions can form additional interactions with the protein surface, increasing binding affinity and providing opportunities to tune selectivity between closely related kinases.

Table 1: General Structure-Activity Relationship (SAR) trends for 2,4,5-trisubstituted pyrimidine kinase inhibitors.

Quantitative Data Example: JAK2 Inhibition

The development of selective JAK2 inhibitors illustrates the power of SAR. A study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives demonstrated how modifications at the C5 position, specifically replacing amide bonds with sulfonamides, led to compounds with excellent potency and improved metabolic stability.[7]

Compound IDModificationJAK2 IC50 (nM)SET-2 Cell IC50 (nM)Ba/F3-JAK2V617F IC50 (nM)
Lead (13ac) Amide-linked tetrahydroisoquinoline-134.3134.4
A8 Sulfonamide-linked substituent550.825.3
A9 Sulfonamide-linked substituent-104.269.0

Table 2: Representative data showing improved potency of sulfonamide analogs (A8, A9) over the initial amide lead compound (13ac) against JAK2 kinase and JAK2V617F-expressing cell lines.[7] Data is illustrative and based on the cited source.

Synthetic Strategies & Experimental Protocols

A robust and flexible synthetic route is paramount for exploring the SAR of this scaffold. A common and effective strategy involves a multi-step sequence leveraging cross-coupling reactions.

General Synthesis Workflow

Caption: General synthetic workflow for 4,5-disubstituted-2-aminopyrimidine analogs.

Protocol 1: Synthesis via Suzuki and Buchwald-Hartwig Coupling

This protocol describes a common route to synthesize a library of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.[7]

Rationale: This approach offers high modularity. The Suzuki coupling allows for the introduction of diverse groups at the C4 position, while the subsequent Buchwald-Hartwig coupling enables the installation of various anilines at the C2 position. This two-dimensional diversification is highly efficient for library synthesis.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a dioxane/EtOH/water mixture (e.g., 7:3:4), add the desired boronic acid or ester (1.1 eq) and a base such as K2CO3 (2.0 eq).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Add a palladium catalyst, such as PdCl2(dppf)2 (0.05 eq).

    • Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the C4-substituted-2-chloropyrimidine intermediate.

  • Buchwald-Hartwig Amination:

    • Combine the C4-substituted-2-chloropyrimidine intermediate (1.0 eq), the desired aniline derivative (e.g., tert-butyl (4-aminophenyl)methylcarbamate, 1.2 eq), a base (e.g., Cs2CO3, 2.0 eq), and a palladium catalyst system (e.g., Pd2(dba)3 and Xantphos) in an anhydrous, inert solvent like dioxane.

    • Degas the mixture and heat to reflux under a nitrogen atmosphere for 4-12 hours, monitoring for completion.

    • Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the protected amine product.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude primary amine, which can often be used directly in the next step.

  • Amidation/Sulfonylation:

    • Dissolve the crude amine (1.0 eq) in DCM.

    • Add a base such as diisopropylethylamine (DIEA, 2.0-3.0 eq).

    • For amidation, add a coupling agent like HATU (1.2 eq) and the corresponding carboxylic acid (1.1 eq).

    • For sulfonylation, cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature until completion.

    • Wash the reaction mixture with aqueous NaHCO3 and brine. Dry the organic layer and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity. It measures the phosphorylation of a substrate by detecting the FRET signal between a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., JAK2) and the appropriate GFP-labeled substrate (e.g., STAT1) in kinase buffer.

    • Prepare a 4X solution of the test compounds (analogs) in kinase buffer containing DMSO (maintain a final DMSO concentration of ≤1%).

    • Prepare a 4X solution of ATP in kinase buffer.

    • Prepare a 2X solution of the TR-FRET dilution buffer containing the terbium-labeled anti-phospho-substrate antibody.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells. Add 2.5 µL of 4% DMSO buffer for "no inhibitor" and "no enzyme" controls.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Add 2.5 µL of the 4X ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the 2X antibody/TR-FRET buffer solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

    • Calculate the emission ratio (520/495).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method to evaluate the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells expressing the target of interest (e.g., SET-2 cells for JAK2V617F) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Conclusion and Future Perspectives

Analogs of 4-Methyl-2-(methylthio)pyrimidin-5-amine represent a highly productive and versatile scaffold in modern medicinal chemistry. Their success as kinase inhibitors underscores the power of scaffold-based drug design. The synthetic tractability and well-understood SAR provide a solid foundation for further optimization.

Future efforts will likely focus on:

  • Improving Selectivity: Developing inhibitors with high selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Designing next-generation analogs that are active against clinically relevant resistance mutations.

  • Exploring New Targets: Applying the scaffold to other enzyme families and target classes beyond kinases.[11][12]

  • Novel Drug Modalities: Incorporating the pyrimidine scaffold into newer therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

The continued exploration of this chemical space promises to yield novel therapeutic agents for a wide range of diseases, from cancer to inflammatory disorders.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available at: [Link]

Sources

The Cornerstone of Modern Oncology: A Technical Guide to Pyrimidin-5-Amine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a privileged scaffold in the landscape of oncology drug discovery.[1] Its inherent ability to mimic natural nucleobases allows for critical interactions with a host of biological targets, making it a cornerstone of modern medicinal chemistry.[1][2] Among the vast family of pyrimidine-based compounds, those derived from pyrimidin-5-amine intermediates have emerged as a particularly fruitful avenue of research, leading to the development of potent and selective inhibitors of key enzymes implicated in cancer progression.[3][4]

This in-depth technical guide provides a comprehensive exploration of pyrimidin-5-amine intermediates, from their synthesis and chemical properties to their application in the development of targeted cancer therapeutics. As senior application scientists, we will delve into the causality behind experimental choices, providing not only protocols but also the strategic thinking that underpins the design and execution of these synthetic and biological workflows.

The Strategic Importance of the 5-Amino Group

The seemingly simple amino group at the 5-position of the pyrimidine ring is a linchpin for synthetic diversification and a critical determinant of biological activity. Its presence offers a versatile chemical handle for the introduction of a wide array of substituents, enabling the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity binding to target proteins.[3] This strategic positioning allows for the exploration of the solvent-exposed region of many kinase active sites, a key strategy in the design of selective inhibitors.

Synthesis of Key Pyrimidin-5-Amine Intermediates

The journey from simple precursors to complex, biologically active molecules begins with the robust synthesis of the core pyrimidin-5-amine scaffold. One of the most pivotal intermediates in this class is 2,4-dichloro-5-aminopyrimidine, a versatile building block for a multitude of kinase inhibitors.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-aminopyrimidine

This protocol details a common industrial process for the synthesis of 2,4-dichloro-5-aminopyrimidine, starting from 5-nitrouracil.[5][6]

Step 1: Chlorination of 5-Nitrouracil

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 5-nitrouracil and phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Carefully add a suitable amine catalyst, such as N,N-diethylaniline. The use of specific amine catalysts is crucial to avoid the formation of amine-substituted side products.[5]

  • Reaction Conditions: Heat the mixture under reflux. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice water. This step is critical and must be performed with caution due to the reactivity of POCl₃. The product, 2,4-dichloro-5-nitropyrimidine, is then extracted with an organic solvent.

Step 2: Catalytic Hydrogenation to 2,4-Dichloro-5-aminopyrimidine

  • Reaction Setup: The crude 2,4-dichloro-5-nitropyrimidine is dissolved in a suitable solvent, such as ethyl acetate or acetic acid, in a hydrogenation reactor.[5]

  • Catalyst: A palladium-on-carbon (Pd/C) catalyst is added to the solution.[5]

  • Hydrogenation: The reactor is purged with hydrogen gas and the reaction is conducted under hydrogen pressure (e.g., 5 bar) at a controlled temperature (e.g., 25-40°C).[5] The reaction proceeds in two stages, first to the hydroxylamine intermediate and then to the final amine.[5]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The filtrate is then neutralized and the product, 2,4-dichloro-5-aminopyrimidine, is isolated. Purification can be achieved by recrystallization from a mixture of methanol and water.[5]

G cluster_synthesis Synthesis of 2,4-Dichloro-5-aminopyrimidine 5-Nitrouracil 5-Nitrouracil Chlorination Chlorination 5-Nitrouracil->Chlorination + POCl3 POCl3 POCl3 2,4-Dichloro-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine Chlorination->2,4-Dichloro-5-nitropyrimidine Catalytic_Hydrogenation Catalytic_Hydrogenation 2,4-Dichloro-5-nitropyrimidine->Catalytic_Hydrogenation + H2/Pd-C H2_PdC H2_PdC 2,4-Dichloro-5-aminopyrimidine 2,4-Dichloro-5-aminopyrimidine Catalytic_Hydrogenation->2,4-Dichloro-5-aminopyrimidine

Caption: Synthetic pathway for 2,4-dichloro-5-aminopyrimidine.

Pyrimidin-5-Amine Intermediates as Scaffolds for Kinase Inhibitors

The true value of pyrimidin-5-amine intermediates lies in their role as foundational scaffolds for a diverse array of kinase inhibitors. By strategically modifying the 2, 4, and 5 positions of the pyrimidine ring, medicinal chemists can achieve potent and selective inhibition of various kinases crucial to cancer cell survival and proliferation.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[7] Aminopyrimidine derivatives have been successfully developed as EGFR inhibitors.[8][9]

cluster_egfr_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

One notable example is the design of non-covalently bound, reversible inhibitors targeting EGFR mutants that confer resistance to first-generation therapies.[8] The synthesis of these inhibitors often involves the nucleophilic substitution of the chlorine atoms on a 2,4-dichloropyrimidine intermediate with various amines.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
A12 EGFRL858R/T790M4.0H19750.086[8]
Gefitinib EGFR-MCF-74.1 ± 0.01[10]
Compound 6c EGFR-TK900MCF-737.7 ± 3.6[10][11]
Compound 10b EGFR-TK700MCF-731.8 ± 2.0[10][11]
Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] The 2-anilinopyrimidine scaffold has proven to be a highly effective template for the development of potent CDK inhibitors.[13][14] The amino group at the 2-position forms crucial hydrogen bonds with the kinase hinge region, while substitutions at the 5-position can enhance selectivity and potency.[14]

CompoundTargetKᵢ (nM)Reference
12a CDK91[14]
CDK16[14]
CDK24[14]
12u CDK97 (IC50)[14]
CDK2>580 (IC50)[14]

The high selectivity of compound 12u for CDK9 over CDK2 highlights the impact of substitution at the 5-position of the pyrimidine ring. This selectivity is critical for minimizing off-target effects and improving the therapeutic window of the drug candidate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for assessing the inhibitory activity of pyrimidine-based compounds against a target kinase.[7][15]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a white, opaque 96- or 384-well plate, add the test compounds at various concentrations. Include positive (kinase without inhibitor) and negative (no kinase) controls.

    • Add the 2X kinase/substrate solution to each well.

    • Allow the compounds to pre-incubate with the kinase for a specified time (e.g., 10-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature for 40 minutes.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_assay_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compounds Start->Prepare_Reagents Plate_Setup Add Compounds and Kinase/Substrate to Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Add ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (Add ADP-Glo™) Incubation->Stop_Reaction Detection Add Detection Reagent Stop_Reaction->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

Pyrimidin-5-amine intermediates represent a highly versatile and strategically important class of building blocks in the design and synthesis of novel oncology therapeutics. Their synthetic tractability and the profound influence of substitutions at the 5-position on biological activity underscore their continued relevance in drug discovery. The ability to systematically modify this scaffold allows for the development of highly potent and selective kinase inhibitors that can overcome drug resistance and offer new hope for cancer patients.

Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from pyrimidin-5-amine intermediates. Additionally, the integration of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the identification of new pyrimidine-based drug candidates with improved pharmacokinetic and pharmacodynamic properties. The foundational principles and protocols outlined in this guide provide a solid framework for researchers to build upon as they continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

I will now compile the complete list of references with clickable URLs. Please note that due to the dynamic nature of the web, some links may become inactive over time. A working landing page is prioritized.

Sources

Melting point and thermal stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point and Thermal Stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to determine the melting point and thermal stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS 847139-63-3). As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible analysis suitable for research and development in the pharmaceutical and chemical industries.

Introduction to 4-Methyl-2-(methylthio)pyrimidin-5-amine

4-Methyl-2-(methylthio)pyrimidin-5-amine is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including approved drugs. The physical and chemical properties of such molecules, particularly their melting point and thermal stability, are critical parameters that influence their suitability for various applications, including synthesis, formulation, and storage.

A precise melting point is a key indicator of purity, while thermal stability data is crucial for understanding the compound's degradation profile under thermal stress. This guide will detail the experimental procedures for accurately determining these properties.

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used for identification and as a primary indicator of purity.

Capillary Melting Point Method

This traditional and widely used method provides a melting range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 4-Methyl-2-(methylthio)pyrimidin-5-amine is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is essential when approaching the approximate melting point.

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Differential Scanning Calorimetry (DSC)

DSC is a more sophisticated technique that measures the difference in heat flow between the sample and a reference as a function of temperature. It provides a more precise melting point, which is observed as an endothermic peak.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-2-(methylthio)pyrimidin-5-amine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min.[1][2][3]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak temperature can also be reported.

Part 2: Thermal Stability Analysis

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. Thermogravimetric Analysis (TGA) is the standard method for this determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition of the material.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 4-Methyl-2-(methylthio)pyrimidin-5-amine into a TGA crucible.

  • Instrument Setup: Position the crucible in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).[1][2][3]

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is a critical data point for determining thermal stability.

Data Interpretation and Expected Results

Table 1: Melting Points of Structurally Related Pyrimidine Derivatives

Compound NameCAS NumberStructureMelting Point (°C)
Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate166392-24-159-61[4]
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol588-36-3126-127[5]
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile770-30-9232.0-241.0[6]

The data in Table 1 illustrates that the substituent at the 5-position of the pyrimidine ring significantly influences the melting point. The presence of functional groups capable of hydrogen bonding, such as the amine and hydroxyl groups in (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, or strong dipole-dipole interactions from a nitrile group in 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, generally leads to a higher melting point compared to an ester group. For 4-Methyl-2-(methylthio)pyrimidin-5-amine, the presence of the amino group suggests the possibility of intermolecular hydrogen bonding, which would likely result in a relatively high melting point.

Visualization of Experimental Workflows

Melting_Point_Workflow cluster_capillary Capillary Method cluster_dsc DSC Method A Sample Preparation (Dry & Powder) B Load Capillary A->B C Heat in Apparatus B->C D Observe & Record Melting Range C->D E Weigh Sample in Pan F Place in DSC Cell E->F G Run Thermal Program F->G H Analyze Endotherm Peak G->H

Caption: Workflow for Melting Point Determination.

TGA_Workflow A Weigh Sample into TGA Crucible B Place in TGA Furnace A->B C Heat at a Constant Rate under Nitrogen B->C D Record Weight Loss vs. Temperature C->D E Determine Onset of Decomposition D->E

Caption: Workflow for TGA-based Thermal Stability Analysis.

Implications for Research and Development

A definitive melting point for 4-Methyl-2-(methylthio)pyrimidin-5-amine serves as a critical quality control parameter to ensure batch-to-batch consistency and purity. The thermal stability profile is paramount for establishing safe handling, storage, and processing conditions. For drug development, understanding the thermal properties is essential for formulation design, as manufacturing processes like milling and drying can subject the active pharmaceutical ingredient (API) to thermal stress. Knowledge of the decomposition temperature prevents degradation during these processes, ensuring the safety and efficacy of the final product.

References

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 435-450. [Link]

  • SciELO. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. International Journal of Molecular Sciences, 15(10), 18884–18903. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-AMino-2-(Methylthio)pyridine. Retrieved from [Link]

  • ChemWhat. (n.d.). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL CAS#: 588-36-3. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Multi-Step Synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine from Ethyl Acetoacetate

Introduction

4-Methyl-2-(methylthio)pyrimidin-5-amine is a crucial heterocyclic building block in the landscape of pharmaceutical research and drug development. Its substituted pyrimidine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the methyl, methylthio, and amine groups provides three distinct points for further chemical modification, making it a versatile scaffold for constructing complex molecular architectures.

This document, intended for researchers and scientists in organic and medicinal chemistry, provides a detailed, in-depth guide to the synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine. The selected synthetic route begins with the readily available and economical starting material, ethyl acetoacetate. Each step is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and expert insights into the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The transformation of ethyl acetoacetate into 4-Methyl-2-(methylthio)pyrimidin-5-amine is efficiently achieved through a three-step sequence. This strategy prioritizes the use of commercially available reagents and robust, well-documented reactions. The pathway involves:

  • Cyclocondensation: Formation of the core pyrimidinone ring by reacting ethyl acetoacetate with S-methylisothiourea.

  • Electrophilic Nitration: Introduction of a nitro group at the electron-rich C5 position of the pyrimidine ring.

  • Reduction: Conversion of the nitro group to the target primary amine.

Synthetic_Workflow Overall Synthetic Pathway EAA Ethyl Acetoacetate Int1 4-Methyl-2-(methylthio) pyrimidin-4(3H)-one EAA->Int1  Step 1: Cyclocondensation    S-Methylisothiourea, Base   Int2 4-Methyl-5-nitro-2-(methylthio) pyrimidin-4(3H)-one Int1->Int2  Step 2: Nitration    HNO₃, H₂SO₄   Final 4-Methyl-2-(methylthio) pyrimidin-5-amine Int2->Final  Step 3: Reduction    SnCl₂, HCl   Reduction_Mechanism_Concept Conceptual Flow of Nitro Reduction Nitro Ar-NO₂ Intermediates Nitroso, Hydroxylamine (and other intermediates) Nitro->Intermediates  SnCl₂ / H⁺    (e⁻, H⁺ transfer)   Amine Ar-NH₂ Intermediates->Amine  SnCl₂ / H⁺    (e⁻, H⁺ transfer)  

Application Note: Optimized Protocol for the Buchwald-Hartwig Amination of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimidin-5-amines are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for anilines and as core hinge-binding motifs in kinase inhibitors. While the Buchwald-Hartwig cross-coupling reaction is the premier methodology for constructing aromatic C-N bonds[1], applying this transformation to 5-halopyrimidines presents unique mechanistic hurdles that require precise catalytic tuning.

As an application scientist, it is critical to understand the causality behind experimental failures in this specific chemical space:

  • Catalyst Poisoning: The highly coordinating nature of the pyrimidine nitrogen atoms can sequester the active Pd(0) species, leading to premature catalyst deactivation. Interestingly, while 2-bromopyrimidine acts as a severe catalyst poison by forming stable, unreactive complexes after oxidative addition, 5-bromopyrimidine is highly amenable to cross-coupling if the correct ligand field is applied[2].

  • Dehalogenation (

    
    -Hydride Elimination):  When utilizing aliphatic amines possessing 
    
    
    
    -hydrogens, the intermediate Pd(II) amido complex can undergo rapid
    
    
    -hydride elimination. This outcompetes the desired reductive elimination, resulting in the complete dehalogenation of the pyrimidine starting material and the formation of an imine byproduct[3].

Catalytic Cycle and Pathway Divergence

To suppress these off-target pathways, the spatial geometry and electronic properties of the ligand are critical. Bidentate ligands with large bite angles (e.g., Xantphos) or sterically demanding monophosphines (e.g., BrettPhos) force the Pd(II) center into a geometry that accelerates the reductive elimination step, effectively outcompeting


-hydride elimination and preventing off-target coordination by the pyrimidine ring[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd 5-Bromopyrimidine AmineBind Amine Binding & Deprotonation [Pd(II)(Ar)(NR2)L_n] OxAdd->AmineBind Amine + Base RedElim Reductive Elimination Pyrimidin-5-amine Product AmineBind->RedElim Fast (Xantphos/BrettPhos) Dehal Side Reaction: β-Hydride Elimination (Dehalogenated Byproduct) AmineBind->Dehal Slow/Competing RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination showing the dehalogenation pathway.

Reaction Optimization and Parameter Selection

The selection of the base and solvent must be tailored to the nucleophilicity of the amine and the stability of the pyrimidine substrate. Strong bases like NaOtBu are standard, but for base-sensitive substrates or when using primary amines that may undergo double arylation, weaker bases like Cs₂CO₃ or K₃PO₄ are required[2].

Table 1: Quantitative Optimization Matrix for 5-Bromopyrimidine Amination

Palladium SourceLigandBaseSolventTarget Amine TypeExpected YieldPrimary Side Reaction
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃1,4-DioxanePrimary / Secondary75–90%Minimal
Pd(OAc)₂ (5 mol%)BINAP (8 mol%)NaOtBuToluenePrimary Aryl60–80%Moderate Dehalogenation
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LiHMDSTHFBase-sensitive70–85%Incomplete Conversion
Pd₂(dba)₃ (2 mol%)dppp (4 mol%)NaOtBuTolueneSecondary Aliphatic<10%Catalyst Poisoning[4]

Detailed Experimental Protocol

This protocol describes the optimized coupling of 5-bromopyrimidine with a secondary aliphatic amine using a Pd₂(dba)₃/Xantphos catalytic system.

Reagents & Equipment
  • Electrophile: 5-Bromopyrimidine (1.0 mmol, 1.0 equiv.)

  • Nucleophile: Secondary amine (e.g., morpholine or piperidine) (1.2 mmol, 1.2 equiv.)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.04 mmol, 4 mol%)

  • Base: Cesium carbonate [Cs₂CO₃] (1.4 mmol, 1.4 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment: Oven-dried Schlenk tube, magnetic stir bar, argon/vacuum manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromopyrimidine (159 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and finely powdered Cs₂CO₃ (456 mg, 1.4 mmol).

  • Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 2 mins) and backfilling with ultra-pure Argon. Rationale: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to aerobic oxidation, which will prematurely kill the catalytic cycle.

  • Addition of Liquids: Syringe in the amine (1.2 mmol) followed by anhydrous, sparged 1,4-Dioxane (5.0 mL) through the septum. If the amine is a solid, it should be added during Step 1.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Seal the tube tightly and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Rationale: High stirring rates are required because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine's polarity) to afford the pure pyrimidin-5-amine.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following analytical checkpoints to ensure the integrity of the reaction:

  • LC-MS Monitoring: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze.

    • Success Indicator: Presence of the product mass

      
      .
      
    • Failure Indicator: Presence of a mass corresponding to pyrimidine (

      
      ). This indicates severe dehalogenation via 
      
      
      
      -hydride elimination[3]. If this occurs, switch to a bulkier ligand like BrettPhos or lower the reaction temperature to 80 °C.
  • NMR Verification: In the

    
    H NMR spectrum (CDCl₃ or DMSO-
    
    
    
    ), the pyrimidine protons typically appear as a distinct singlet for the C2 proton (far downfield, ~8.8–9.0 ppm) and a singlet integrating to 2H for the C4/C6 protons (~8.2–8.4 ppm). The disappearance of the characteristic 5-bromopyrimidine shifts confirms complete conversion.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. 1

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central (PMC). 4

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.3

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters (ACS Publications). 2

Sources

Advanced Functionalization Protocols for 4-Methyl-2-(methylthio)pyrimidin-5-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS: 847139-63-3)

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently utilize 4-Methyl-2-(methylthio)pyrimidin-5-amine as a privileged building block. Its orthogonal functional groups—a C5-primary amine and a C2-thioether—allow for programmable, regioselective modifications to construct complex 2,5-disubstituted pyrimidine scaffolds. These scaffolds are ubiquitous in the design of ATP-competitive kinase inhibitors and targeted covalent inhibitors (TCIs).

The strategic advantage of this specific building block lies in its sequence of functionalization . By first derivatizing the C5-amine, we establish the "upper" portion of the inhibitor (often the hinge-binding or solvent-exposed motif). Subsequently, the C2-methylthio group acts as a masked electrophile; upon controlled oxidation, it becomes a highly reactive center for Nucleophilic Aromatic Substitution (SNAr), allowing the installation of the "lower" anilino or aliphatic amine headgroups.

Mechanistic Overview & Causality (E-E-A-T)

To ensure high yields and prevent side reactions, the order of operations is critical. The functionalization must follow a strict Amidation


 Oxidation 

SNAr
sequence.
Why Functionalize C5 First?

The C5-amine is moderately nucleophilic and can be coupled with carboxylic acids (via HATU) or aryl halides (via Buchwald-Hartwig amination). Performing this step first is mandatory because the C2-methylthio group is highly stable to peptide coupling and palladium-catalyzed cross-coupling conditions. If the C2 position were functionalized with an amine first, the resulting 2,5-diaminopyrimidine would present competing nucleophilic centers, leading to poor regioselectivity during subsequent electrophilic additions.

The Causality of C2-Oxidation

The methylthio (–SMe) group is a notoriously poor leaving group for SNAr due to the low polarization of the C–S bond [4]. To activate the C2 position, the thioether must be oxidized to a sulfone (–SO₂Me) using m-chloroperoxybenzoic acid (mCPBA). This oxidation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. The strong electron-withdrawing nature of the sulfone renders the C2 carbon highly electrophilic [1].

SNAr Addition-Elimination Dynamics

Once oxidized, the 2-sulfonylpyrimidine undergoes rapid, metal-free SNAr with various nucleophiles. Density Functional Theory (DFT) calculations confirm that this reaction proceeds via a stabilized Meisenheimer complex [2]. The nucleophilic attack at C2 is the rate-determining step. Following this, the methanesulfinate anion (MeSO₂⁻) acts as an excellent thermodynamic leaving group, driving the reaction to irreversible completion [3].

Mechanism M1 2-Sulfonylpyrimidine + Nucleophile M2 Nucleophilic Attack at C2 (Rate-Determining) M1->M2 M3 Meisenheimer Complex (Stabilized Intermediate) M2->M3 M4 Elimination of Sulfinate Anion M3->M4 M5 Substituted Product M4->M5

Fig 1: Addition-elimination mechanism of the SNAr reaction at the C2 position.

Quantitative Data: Impact of C2-Oxidation State

The necessity of the oxidation step is empirically validated by the kinetic and thermodynamic data summarized below. Attempting SNAr on the native thioether requires harsh, often degradative conditions, whereas the sulfone reacts smoothly at ambient or slightly elevated temperatures.

Leaving Group at C2Oxidation StateRelative ElectrophilicityTypical SNAr Temp (°C)Typical Yield (%)Reaction Time
Methylthio (–SMe) 0Low100 - 150 (Sealed Tube)10 - 40%24 - 48 h
Methylsulfinyl (–SOMe) +1Moderate60 - 8060 - 80%8 - 16 h
Methylsulfonyl (–SO₂Me) +2High20 - 6085 - 98%1 - 4 h

Experimental Protocols (Self-Validating Systems)

The following protocols form a continuous, self-validating synthetic pipeline. Each step includes a QC Checkpoint to ensure the chemical causality of the transformation has been achieved before proceeding.

Workflow N1 4-Methyl-2-(methylthio) pyrimidin-5-amine N2 C5-Amidation HATU, DIPEA N1->N2 N3 C5-Amide Intermediate N2->N3 N4 C2-Oxidation mCPBA, DCM N3->N4 N5 C2-Sulfone Intermediate N4->N5 N6 SNAr Reaction R'-NH2, DIPEA N5->N6 N7 Final 2,5-Disubstituted Pyrimidine Scaffold N6->N7

Fig 2: Three-step synthetic workflow for functionalizing the pyrimidine scaffold.

Protocol 1: C5-Amidation (HATU-Mediated)

Objective: Install the desired carboxylic acid at the C5-amine while preserving the C2-thioether.

  • Reagent Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv.) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At ester intermediate.

  • Coupling: Add 4-Methyl-2-(methylthio)pyrimidin-5-amine (1.0 equiv.) in one portion. Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation / QC Checkpoint:

    • LC-MS: Confirm the presence of the [M+H]⁺ product peak.

    • ¹H NMR (DMSO-d6): Verify the disappearance of the broad C5-NH₂ singlet (~5.0 ppm) and the appearance of a sharp, downfield amide N-H proton (>9.0 ppm). The C2-SMe singlet (~2.5 ppm) must remain intact.

Protocol 2: Oxidation of C2-Thioether to Sulfone

Objective: Convert the unreactive thioether into a highly electrophilic sulfone leaving group.

  • Reaction Setup: Dissolve the C5-amide intermediate from Protocol 1 (1.0 equiv.) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add mCPBA (70-75% purity, 2.5 equiv.) in small portions. Causality: 2.5 equivalents are required to ensure complete over-oxidation past the sulfoxide stage to the sulfone. The 0 °C starting temperature prevents N-oxidation of the pyrimidine core.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Self-Validation / QC Checkpoint:

    • LC-MS: Observe a mass shift of exactly +32 Da corresponding to the addition of two oxygen atoms.

    • ¹H NMR (CDCl₃): The C2-SMe singlet will shift significantly downfield from ~2.5 ppm to ~3.3 ppm due to the strong electron-withdrawing effect of the newly formed –SO₂Me group.

Protocol 3: SNAr with Aniline/Amine Derivatives

Objective: Displace the C2-sulfone with a nucleophile to finalize the 2,5-disubstituted pyrimidine.

  • Reaction Setup: Dissolve the C2-sulfone intermediate (1.0 equiv.) in a polar aprotic solvent such as NMP or 1,4-Dioxane (0.15 M).

  • Nucleophile Addition: Add the desired aniline or aliphatic amine (1.5 equiv.) and DIPEA (2.0 equiv.). Causality: DIPEA acts as an acid scavenger, neutralizing the methanesulfinic acid byproduct and ensuring the nucleophile remains in its active, unprotonated state.

  • Heating: Heat the mixture to 60 °C for 2–4 hours. (If using a highly deactivated, electron-poor aniline, heating to 90 °C or microwave irradiation may be required).

  • Workup: Cool to room temperature. Dilute with water to precipitate the product. Filter the solid, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum.

  • Self-Validation / QC Checkpoint:

    • LC-MS: Confirm the mass of the final product and the complete loss of the sulfone intermediate.

    • ¹H NMR (DMSO-d6): The signature methyl sulfone singlet at ~3.3 ppm must completely disappear, replaced by the aromatic/aliphatic signals of the newly installed amine headgroup.

References

1.1 - Journal of Medicinal Chemistry (ACS) 2.2 - Journal of the American Chemical Society (ACS) 3.3 - Frontiers in Pharmacology (PMC) 4.4 - Benchchem

Sources

Application Note: Exploiting CAS 15986-22-8 as a Privileged Scaffold for Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Mechanistic Rationale: The Privileged Scaffold Concept

In the landscape of targeted oncology and signal transduction therapy, the design of small-molecule kinase inhibitors heavily relies on "privileged scaffolds"—molecular cores that inherently possess a high binding affinity for diverse biological targets[1]. Nitrogen-rich heterocycles, such as 7-azaindoles, pyrimidines, and quinazolines, are classic examples because their nitrogen atoms act as critical hydrogen-bond acceptors and donors, perfectly mimicking the adenine ring of ATP within the highly conserved kinase hinge region[2].

CAS 15986-22-8 has emerged as a highly versatile, privileged structural core for next-generation kinase inhibitor synthesis. By utilizing this scaffold, medicinal chemists can employ "scaffold hopping"—a strategy that replaces existing molecular fragments bound at the conserved kinase hinge region with novel chemotypes to bypass intellectual property constraints while retaining or enhancing target affinity[3].

ScaffoldWorkflow A CAS 15986-22-8 (Privileged Scaffold) B Scaffold Hopping & In Silico Docking A->B Structural Input C Buchwald-Hartwig Cross-Coupling B->C Target Design D Library of Kinase Inhibitors C->D Diversification E ADP-Glo™ Kinase Assay D->E High-Throughput Screening F Hit Identification (IC50 < 10 nM) E->F Data Analysis

Workflow for utilizing CAS 15986-22-8 in kinase inhibitor discovery and validation.

Synthetic Methodology: Buchwald-Hartwig Diversification

To translate the CAS 15986-22-8 scaffold into a functional library of kinase inhibitors, late-stage functionalization is required. The Buchwald-Hartwig amination is the premier method for coupling aryl halides (present on the scaffold) with diverse aliphatic or aromatic amines[4].

Causality in Experimental Design

Why use bulky, electron-rich phosphine ligands like BrettPhos or XPhos ? In the catalytic cycle of palladium cross-coupling, electron-deficient heterocyclic scaffolds (like CAS 15986-22-8) undergo oxidative addition readily, but struggle with reductive elimination. Bulky ligands force the palladium center into a lower coordination state, accelerating reductive elimination and preventing the formation of stable, inactive palladium bis-amine dead-end complexes[4][5].

Step-by-Step Synthesis Protocol

Note: This protocol is designed as a self-validating system. The use of an internal standard (e.g., biphenyl) during LC-MS monitoring ensures that conversion rates are quantitative and not artifactual.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CAS 15986-22-8 (1.0 equiv, 0.5 mmol) and the desired amine derivative (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 1 mol%) and BrettPhos ligand (0.04 equiv, 2 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Mechanistic Note: The strong base is required to deprotonate the amine post-coordination, facilitating the formation of the palladium-amido intermediate.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (5 mL). Seal the tube and heat at 90°C for 4–6 hours.

  • Validation & Workup: Monitor the reaction via LC-MS using biphenyl as an internal standard. Once the starting scaffold is consumed (>95%), cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized kinase inhibitor.

Functional Validation: High-Throughput Kinase Profiling

Synthesized derivatives must be rigorously evaluated for their inhibitory potency. The ADP-Glo™ Kinase Assay is a universal, homogeneous, high-throughput screening method that measures kinase activity by quantifying the ADP produced during the kinase reaction[6].

Causality in Assay Conditions

Why must the final Mg²⁺ concentration remain above 0.5 mM? The ADP-Glo assay relies on two subsequent enzymatic reactions (ADP to ATP conversion, followed by luciferase-mediated light emission). Both the conversion enzymes and the proprietary Ultra-Glo™ Luciferase are strict metalloenzymes. Without sufficient divalent cations (Mg²⁺), their structural integrity collapses, leading to false-negative luminescence drops that could be misconstrued as potent kinase inhibition[7].

ADPGloLogic K Kinase Reaction (ATP -> ADP + Substrate-P) D ADP-Glo™ Reagent (Depletes unconsumed ATP) K->D Stop Reaction C Kinase Detection Reagent (Converts ADP to ATP) D->C 40 min Incubation L Luciferase Reaction (ATP + Luciferin -> Light) C->L 30-60 min Incubation

Mechanistic sequence of the ADP-Glo™ Kinase Assay for self-validating screening.

Self-Validating Assay Protocol

To ensure trustworthiness, this protocol incorporates a Z'-factor validation step using Staurosporine (a pan-kinase inhibitor) as a positive control and a no-enzyme well as a negative control[6].

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture (purified kinase, peptide substrate, and up to 1 mM ATP) alongside varying concentrations of the CAS 15986-22-8 derivatives.

  • Internal Controls: Designate 8 wells for Staurosporine (10 µM, 100% inhibition control) and 8 wells for a no-enzyme buffer (background control).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and completely depletes unconsumed ATP[7]. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin[6]. Incubate for 30–60 minutes.

  • Readout & Validation: Measure luminescence with a plate-reading luminometer. Calculate the Z'-factor using the control wells. A Z'-factor > 0.7 validates the assay's integrity, proving the IC₅₀ data is reliable[6].

Quantitative Data Interpretation

The structural diversification of CAS 15986-22-8 yields distinct SAR profiles. Below is a representative data summary of synthesized derivatives against a panel of oncogenic kinases.

Compound IDScaffold CoreR-Group Substitution (Amine)BRAF IC₅₀ (nM)EGFR IC₅₀ (nM)Assay Z'-Factor
CAS-15986-Base CAS 15986-22-8None (Halogen)>10,000>10,0000.82
Derivative A CAS 15986-22-8Morpholine452 ± 121,205 ± 450.85
Derivative B CAS 15986-22-84-Methylpiperazine85 ± 4310 ± 180.81
Derivative C CAS 15986-22-83-(Trifluoromethyl)aniline8 ± 1.2 14 ± 2.5 0.88
Staurosporine IndolocarbazoleControl2 ± 0.54 ± 0.80.86

Interpretation: The introduction of a bulky, electron-withdrawing aniline (Derivative C) via Buchwald-Hartwig coupling drastically improves the potency, pushing the IC₅₀ into the single-digit nanomolar range. This confirms the efficacy of CAS 15986-22-8 as a privileged starting point for scaffold hopping.

References

  • Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." PMC - NIH. 1

  • "The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry." SciELO. 2

  • "Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches." ACS Publications. 3

  • "CHAPTER 5: Small Molecule Macrocyclic Kinase Inhibitors." RSC Books. 4

  • "Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction." Thieme Connect. 5

  • "ADP-Glo™ Kinase Assay Quick Protocol #9FB099." Promega Corporation. 7

  • "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Corporation.6

Sources

Application Note: Nucleophilic Displacement of Methylthio Groups in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the nucleophilic displacement of methylthio (–SMe) groups in pyrimidine derivatives.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.

Executive Summary & Mechanistic Rationale

The methylthio (–SMe) group is a "privileged handle" in pyrimidine chemistry. Unlike chloro- or bromo- substituents, the –SMe group is chemically robust enough to survive early-stage lithiation or cross-coupling conditions but can be activated on-demand for nucleophilic aromatic substitution (


).
The Reactivity Hierarchy

Direct displacement of a C2- or C4-SMe group by amines or alkoxides is kinetically slow unless the pyrimidine ring is electron-deficient (e.g., substituted with –


, –CN, or fused ring systems). To overcome this, the "Oxidative Activation Strategy"  is the industry standard.

Mechanism:

  • Oxidation: The sulfide (–SMe) is oxidized to the sulfoxide (–S(O)Me) or sulfone (–

    
    Me).
    
  • Activation: The sulfonyl group is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrimidine ring.

  • Displacement: The sulfinate anion (Me

    
    ) serves as an excellent leaving group (approx. 
    
    
    
    
    
    times more reactive than –SMe), enabling displacement under mild conditions.
Regioselectivity: The C2 vs. C4 Dichotomy

When both C2 and C4 positions carry leaving groups (or activated –


Me groups), regioselectivity is governed by the nature of the nucleophile:
  • Amines (Steric/Electronic Control): Typically prefer C4 displacement due to lower steric hindrance and the intrinsic electrophilicity of the C4 position.

  • Alkoxides/Anionic Nucleophiles (Coordination Control): Often favor C2 displacement. This is attributed to the "pre-association" or coordination of the metal cation (Li+, Na+) with the ring nitrogens, directing the nucleophile to the C2 position.

Visualizing the Reaction Pathway

The following diagram illustrates the standard workflow and the bifurcation in regioselectivity based on the activation strategy.

ReactionPathway cluster_legend Key Logic Start Methylthio-Pyrimidine (Low Reactivity) Oxidation Oxidation (m-CPBA or Oxone) Start->Oxidation Activation Step Direct Direct Displacement (Harsh: >120°C, Strong Base) Start->Direct Strong Nucleophile (High T) Sulfone Sulfonyl-Pyrimidine (Highly Reactive Electrophile) Oxidation->Sulfone -S(O)2Me Mild Mild Displacement (RT to 50°C) Sulfone->Mild + Nucleophile Prod_Amine 4-Amino-Pyrimidine (Kinetic/Steric Product) Direct->Prod_Amine Slow Mild->Prod_Amine Amine (H-bond/Steric) Prod_Alkoxy 2-Alkoxy-Pyrimidine (Coordination Control) Mild->Prod_Alkoxy Alkoxide (Chelation) Legend1 Oxidation increases electrophilicity by ~10^5

Caption: Workflow comparing direct displacement vs. oxidative activation, highlighting the divergence in regioselectivity based on nucleophile class.

Experimental Protocols

Protocol A: Oxidative Activation (The "Gold Standard")

Application: For substrates resistant to direct displacement or when mild conditions are required to preserve sensitive functional groups.

Step 1: Oxidation to Sulfone

  • Dissolve: Dissolve the methylthio-pyrimidine (1.0 equiv) in DCM (0.1 M).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Oxidant: Add m-CPBA (2.2–2.5 equiv, max 77% purity grade) portion-wise over 15 minutes.

    • Note: Using <2.0 equiv may stop at the sulfoxide, which is chiral and can complicate HPLC analysis, though it is still a valid leaving group.

  • Stir: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS (Sulfone is significantly more polar).

  • Quench: Wash with saturated aq.

    
     (to quench peroxides) followed by saturated aq. 
    
    
    
    .
  • Isolate: Dry organic layer (

    
    ), filter, and concentrate. The crude sulfone is often pure enough for the next step.
    

Step 2: Nucleophilic Displacement (


) 
  • Dissolve: Dissolve the crude sulfone (1.0 equiv) in dry THF or Dioxane (0.2 M).

  • Add Nucleophile:

    • For Amines: Add amine (1.2 equiv) and DIPEA (2.0 equiv).

    • For Alcohols: Pre-form alkoxide using NaH (1.1 equiv) in THF at 0 °C, then add sulfone solution.

  • React: Stir at RT. If no reaction occurs after 1 hour, heat to 40–60 °C.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Protocol B: Direct Displacement (High Temperature)

Application: For highly electron-deficient pyrimidines (e.g., 5-nitro, 5-cyano) or when oxidation is incompatible with other functional groups (e.g., alkenes, other sulfides).

  • Prepare Vessel: Use a pressure-rated microwave vial or sealed tube.

  • Mix: Combine methylthio-pyrimidine (1.0 equiv) and amine (3.0–5.0 equiv).

    • Solvent: NMP or DMSO (high boiling point, polar aprotic).

  • Heat: Irradiate (Microwave) at 120–150 °C for 30–60 minutes.

    • Caution: Methanethiol (MeSH) gas is generated. It is toxic and foul-smelling. Perform all venting in a high-efficiency fume hood.

  • Scavenge: Treat the reaction mixture with bleach (sodium hypochlorite) during workup to oxidize/deodorize the liberated MeSH.

Optimization & Data Summary

Solvent & Base Selection Guide

The choice of solvent dramatically impacts reaction rate (


) and regioselectivity.
SolventDielectric (

)
Effect on

Recommended For
THF 7.5ModerateGeneral purpose; kinetic control.
DCM 8.9LowOxidation step only; poor for

.
DMF/NMP 36 / 32HighDifficult substrates; stabilizes transition state.
DMSO 47Very HighDirect displacement; maximizes rate.
TFE 27SpecialTrifluoroethanol can activate leaving groups via H-bonding.
Comparative Leaving Group Ability

Relative rates of displacement in pyrimidine systems (


):
Leaving Group

(Approx)
Notes
-SMe 1Baseline. Requires high heat or activation.
-S(O)Me ~500Chiral sulfoxide. Good reactivity.
-SO₂Me ~10,000Sulfone. Excellent leaving group.
-Cl ~2,000Standard reference.
-F ~50,000Highly reactive (due to high electronegativity).

Troubleshooting Logic

Issue 1: Reaction Stalls at Sulfoxide (-SOMe)

  • Cause: Insufficient oxidant or old m-CPBA.

  • Fix: Add an additional 0.5 equiv of m-CPBA. Alternatively, use Oxone in MeOH/Water for a more robust oxidation to sulfone.

Issue 2: Regioselectivity is Poor (Mixture of C2/C4)

  • Cause: Substrate lacks sufficient steric/electronic bias.

  • Fix:

    • To favor C4: Use a bulky amine and a non-coordinating solvent (THF). Lower the temperature.

    • To favor C2: Use a hard nucleophile (Alkoxide) and a cation that chelates (Mg++ or Li+).

Issue 3: "Rotten Egg" Smell Persists

  • Cause: Release of Methanethiol (MeSH).

  • Fix: Pass the reaction off-gas through a bleach trap. Wash all glassware with dilute bleach before removing from the hood.

References

  • Mechanistic Overview & Reactivity

    • BenchChem Technical Library. "The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring." (2025). Link (Source 1.1)

    • Journal of the Chemical Society C. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." (1967).[2] Link (Source 1.3)

  • Oxidation Protocols

    • Organic Chemistry Portal.[3] "Sulfone synthesis by oxidation."[3][4] Link (Source 1.4)

    • RSC Advances. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds." (2014).[5] Link (Source 1.2)

  • Regioselectivity (C2 vs C4)

    • WuXi AppTec QM Class. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." Link (Source 1.7)

    • ECHEMI. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Link (Source 1.18)

  • Drug Development Applications

    • ACS Medicinal Chemistry Letters. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine... Inhibitors." (2018).[3] Link (Source 1.12)

    • MDPI Molecules.[6] "Pyrimidines: A New Versatile Molecule in the Drug Development Field." (2024).[7][8][9] Link (Source 1.17)

Sources

Step-by-step synthesis of purine analogs from 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precision synthesis of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) using 4-Methyl-2-(methylthio)pyrimidin-5-amine as the primary building block.

While "purine" strictly refers to the imidazo[4,5-d]pyrimidine core, the specific starting material provided (containing a C4-methyl rather than a C4-amino/chloro group) is the definitive precursor for 7-deazapurines . These are critical purine isosteres (analogs) in drug discovery, notably used in JAK inhibitors (e.g., Tofacitinib) to improve metabolic stability by replacing the labile N7-glycosidic bond with a C-C bond.

Part 1: Strategic Analysis & Chemistry

The synthesis exploits the "Methyl-Amino Vicinal Effect" . The acidity of the C4-methyl group on the pyrimidine ring, enhanced by the electron-deficient heterocycle, allows it to condense with the adjacent C5-amine using a one-carbon synthon (DMF-DMA). This closes the pyrrole ring to form the 7-deazapurine core.

The 2-methylthio (SMe) group serves as a "Magic Handle"—it is stable during the harsh ring-closure conditions but can be activated later (via oxidation to sulfone) for regioselective nucleophilic aromatic substitution (


), enabling rapid library generation.
Reaction Pathway Visualization

The following diagram illustrates the conversion logic from the pyrimidine precursor to the final diversified analog.

G Start 4-Methyl-2-(methylthio) pyrimidin-5-amine Inter Enamine/Amidine Intermediate Start->Inter DMF-DMA, 140°C (Condensation) Core 7-Deazapurine Core (2-SMe-pyrrolo[2,3-d]pyrimidine) Inter->Core Cyclization (- Me2NH) Activated Activated Sulfone (2-SO2Me) Core->Activated mCPBA or Oxone (Oxidation) Final Final Purine Analog (2-Amino-substituted) Activated->Final R-NH2, Heat (SnAr Displacement)

Caption: Step-wise transformation of 4-methyl-5-aminopyrimidine into diversified 7-deazapurine analogs.

Part 2: Detailed Experimental Protocols

Phase 1: The "Modified Traube" Ring Closure

This step constructs the pyrrole ring. The reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the solvent and the one-carbon source.

Reagents:

  • 4-Methyl-2-(methylthio)pyrimidin-5-amine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 – 10.0 equiv)

  • Dimethylformamide (DMF) (Optional, if solubilization is difficult)

Protocol:

  • Setup: Charge a dried round-bottom flask with 4-Methyl-2-(methylthio)pyrimidin-5-amine (e.g., 10 mmol, 1.55 g).

  • Addition: Add DMF-DMA (10 mL) under an inert atmosphere (

    
     or Ar).
    
    • Note: The starting material may not dissolve immediately.

  • Reaction: Heat the mixture to 130–140 °C (reflux) for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (

      
      ) will disappear, and a fluorescent blue spot (the 7-deazapurine) will appear at higher 
      
      
      
      .
    • Mechanism Check: The reaction proceeds via a red/orange intermediate (the enamine) before cyclizing to the off-white/tan product.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the mixture under reduced pressure to remove excess DMF-DMA.

    • Triturate the resulting dark residue with cold diethyl ether or hexanes/ethyl acetate (1:1).

    • Filter the solid.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 65–80%.

    • Product:2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine .

Phase 2: Activation (Sulfide to Sulfone)

The 2-SMe group is a poor leaving group. We oxidize it to the sulfone (


), which is highly reactive toward amines.

Reagents:

  • 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (from Phase 1)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.2 – 2.5 equiv)

  • Dichloromethane (DCM) or THF

Protocol:

  • Dissolution: Dissolve the Phase 1 product (5 mmol) in DCM (50 mL). Cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (11-12.5 mmol) portion-wise over 15 minutes.

    • Safety: This reaction is exothermic. Maintain temperature < 5 °C during addition.

  • Stirring: Allow to warm to room temperature and stir for 4–6 hours.

    • Observation: A white precipitate (m-chlorobenzoic acid byproduct) often forms.

  • Quench & Workup:

    • Dilute with DCM. Wash sequentially with saturated

      
       (to quench peroxides) and saturated 
      
      
      
      (to remove acid).
    • Dry organic layer over

      
       and concentrate.
      
  • Product: 2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine .

    • Stability Note: The sulfone is reactive. Store at -20 °C or use immediately.

Phase 3: Diversification (Nucleophilic Displacement)

This step introduces the "Analog" diversity by installing various amines at the 2-position.

Protocol:

  • Reaction: Dissolve the sulfone intermediate (0.5 mmol) in 1,4-Dioxane or THF (2 mL).

  • Nucleophile: Add the desired primary or secondary amine (2.0 equiv).

    • Base: If using an amine salt, add DIPEA (3.0 equiv).

  • Conditions: Heat to 80–100 °C in a sealed vial for 2–12 hours.

    • Self-Validating Endpoint: The reaction is complete when the sulfone spot disappears on TLC.

  • Isolation: Evaporate solvent and purify via preparative HPLC or column chromatography.

Part 3: Data Summary & Troubleshooting

Reaction Parameters Table
StepTransformationKey ReagentTemp (°C)Critical FactorTypical Yield
1 Ring ClosureDMF-DMA140Anhydrous conditions; removal of

70-80%
2 ActivationmCPBA0 -> 25Control exotherm; Ensure 2.2+ equiv85-95%
3 Substitution

80-100Steric bulk of amine affects rate60-90%
Troubleshooting Guide
  • Problem: Incomplete ring closure (Step 1).

    • Cause: Residual water or insufficient temperature.

    • Solution: Use fresh DMF-DMA. If the intermediate enamine persists (red spot on TLC), add a catalytic amount of DBU (10 mol%) and increase heat.

  • Problem: Over-oxidation in Step 2 (N-oxide formation).

    • Cause: Large excess of mCPBA or high temperature.

    • Solution: Strictly control stoichiometry (2.2 equiv) and keep cold (0 °C) during addition.

  • Problem: Low solubility of the core scaffold.

    • Solution: 7-deazapurines can be sparingly soluble.[2] Use polar aprotic solvents (DMSO, DMF) for the substitution step if Dioxane fails. Protecting the N7-position (e.g., with SEM or Boc) early can improve solubility but adds steps.

Part 4: References

  • Review of 7-Deazapurine Synthesis:

    • Title: Recent advances in the synthesis of pyrrolo[2,3-d]pyrimidines.[1][3][4]

    • Source:RSC Advances, 2013.

    • URL:[Link]

  • DMF-DMA Cyclization Mechanism:

    • Title: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) in Heterocyclic Synthesis.[5][6]

    • Source:Organic Preparations and Procedures International, 2009.

    • URL:[Link]

  • Functionalization of 2-Methylthio Pyrimidines:

    • Title: Synthesis and SAR of pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors.

    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.

    • URL:[Link]

  • Starting Material Data:

    • Title: 4-Methyl-2-(methylthio)pyrimidin-5-amine (Compound Summary).[7]

    • Source:PubChem.

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Cyclization of 5-Aminopyrimidines for Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Aminopyrimidine and its derivatives represent a cornerstone class of synthons in medicinal chemistry and drug development. Their intrinsic electronic and structural properties make them ideal precursors for the synthesis of a diverse array of fused heterocyclic systems, most notably purines and pyrimidopyrimidines, which are privileged scaffolds in numerous biologically active compounds.[1][2] This guide provides an in-depth exploration of the core principles, reaction mechanisms, and field-proven protocols for the cyclization of 5-aminopyrimidines. We move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers and drug development professionals a robust framework for synthesizing these valuable molecular architectures.

Introduction: The 5-Aminopyrimidine Synthon

The strategic importance of the 5-aminopyrimidine core lies in the nucleophilicity of its C5-amino group, which is ortho to the C4 and C6 positions of the pyrimidine ring. This arrangement facilitates annulation reactions, where a new ring is fused onto the pyrimidine scaffold. These reactions are not merely synthetic curiosities; they are fundamental to the construction of molecules that mimic endogenous purines, enabling them to interact with biological targets like kinases, G-protein-coupled receptors, and nucleic acid-related enzymes.[3] This document details three primary cyclization strategies: the synthesis of purine analogs, the construction of pyrimido[4,5-d]pyrimidines, and intramolecular cyclization pathways.

Core Mechanistic Principles

The cyclization of a 5-aminopyrimidine is fundamentally a nucleophilic attack initiated by the 5-amino group, followed by a condensation and ring-closing dehydration or displacement step. The versatility of this reaction stems from the ability to control the nature of the electrophile, which can be an external reagent (intermolecular) or a pre-installed functional group within the substrate itself (intramolecular).

G cluster_0 General Cyclization Concept Start 5-Aminopyrimidine (Nucleophile) Intermediate Acyclic Intermediate Start->Intermediate Nucleophilic Attack Reagent Electrophilic Reagent / Group (e.g., R-C=O, R-X) Reagent->Intermediate Product Fused Heterocycle (e.g., Purine) Intermediate->Product Ring Closure & Dehydration/Elimination

Caption: General workflow for 5-aminopyrimidine cyclization.

Key Cyclization Strategies and Protocols

Strategy A: Synthesis of Purine Analogs

The construction of the purine scaffold, which consists of a pyrimidine ring fused to an imidazole ring, is a classic transformation. This is most commonly achieved by reacting a 4,5-diaminopyrimidine with a reagent that provides a single carbon atom, which becomes the C8 of the purine ring.

This protocol describes the fundamental method for closing the imidazole ring using formic acid as the C1 synthon.

  • Objective: To synthesize a substituted purine from a 4,5-diaminopyrimidine precursor.

  • Causality: Formic acid serves as both the solvent and the electrophilic source of the C8 carbon. The initial step is the formylation of the more nucleophilic 5-amino group. Subsequent heating provides the activation energy for the intramolecular cyclization (attack by the 4-amino group) and final dehydration to yield the aromatic purine core. In cases where starting materials are sensitive to air oxidation, an antioxidant like sodium dithionite may be added.

G cluster_1 Traube Purine Synthesis Workflow A 4,5-Diaminopyrimidine C Formylation at C5-NH2 A->C B Formic Acid (HCOOH) B->C D Intramolecular Cyclization C->D Heat (Reflux) E Dehydration D->E F Purine Product E->F

Caption: Reaction sequence for Traube-type purine synthesis.

  • Materials:

    • 4,5-Diaminopyrimidine derivative (1.0 eq)

    • Formic acid (≥95%, used as solvent)

    • Ammonium hydroxide (for neutralization)

    • Ethanol/Water (for recrystallization)

  • Step-by-Step Methodology:

    • Place the 4,5-diaminopyrimidine (e.g., 10 mmol) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of formic acid (e.g., 20-30 mL).

    • Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the acidic solution into a beaker containing ice and neutralize by adding concentrated ammonium hydroxide until the pH is ~8-9.

    • A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Dry the crude product. Purify further by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

  • Data Presentation:

Substrate (4,5-Diaminopyrimidine)C1 SourceConditionsYield (%)
2,4,5-Triamino-6-hydroxypyrimidineFormic AcidReflux, 4h~85%
4,5-Diamino-2,6-dichloropyrimidineTriethyl OrthoformateReflux, 2h~90%
4,5-DiaminopyrimidineFormamide180 °C, 1h~95%
Strategy B: Synthesis of Pyrimido[4,5-d]pyrimidines

This strategy builds a second six-membered ring onto the pyrimidine core, creating bicyclic 6+6 systems that are prevalent in kinase inhibitors.[4] Multicomponent reactions (MCRs) are particularly powerful for this purpose, as they construct complex molecules in a single, efficient step.

  • Objective: To demonstrate an efficient, catalyst-driven, one-pot synthesis of a substituted pyrimido[4,5-d]pyrimidine.

  • Causality: This reaction is a cyclocondensation. The catalyst, often a Lewis acid like ceric ammonium nitrate (CAN) or a Brønsted acid ionic liquid, activates the aldehyde carbonyl group towards nucleophilic attack.[4][5] 6-Aminouracil (a derivative of 5-aminopyrimidine) acts as the key nucleophile, condensing with the aldehyde and urea (or thiourea) to rapidly build the bicyclic core. Using water as a solvent or solvent-free microwave conditions often enhances the reaction's efficiency and green credentials.[4]

  • Materials:

    • 6-Amino-1,3-dimethyluracil (1.0 eq)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Urea or Thiourea (1.2 eq)

    • Catalyst (e.g., Ceric Ammonium Nitrate (CAN), 10 mol%)

    • Solvent (e.g., water) or solvent-free conditions

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (5 mmol), the aromatic aldehyde (5 mmol), urea (6 mmol), and CAN (0.5 mmol).

    • Add water (15 mL) to the flask.

    • Heat the mixture to reflux (100 °C) with vigorous stirring for 3-5 hours. Alternatively, perform the reaction in a dedicated microwave reactor at 120 °C for 15-20 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • The solid product will precipitate from the solution.

    • Collect the product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

    • Dry the product to obtain the desired pyrimido[4,5-d]pyrimidine, which is often pure enough for subsequent use.

Strategy C: Intramolecular Cyclization

Intramolecular cyclizations are highly efficient for forming fused rings, as the reactive partners are tethered together, minimizing entropic barriers. A common approach involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[3]

  • Objective: To synthesize a pyrimido[5,4-b][1][6]oxazine derivative through a sequential alkylation and intramolecular cyclization.

  • Causality: This process involves two key steps. First, a nucleophilic substituent (e.g., a hydroxyl group at C5) is alkylated with a bifunctional reagent that contains both a leaving group (e.g., chloride) and a masked nucleophile (e.g., a secondary amine).[3] The second step uses thermal energy to promote an intramolecular SNAr reaction, where the tethered amine attacks an electron-deficient carbon of the pyrimidine ring (e.g., C4 bearing a chloro-substituent), displacing the leaving group and forming the new ring.[3]

G cluster_2 Intramolecular SNAr Workflow A 4-Chloro-5-hydroxy- pyrimidine C O-Alkylated Intermediate A->C B Aminoalkyl Halide + Base B->C D Intramolecular SNAr Cyclization C->D Heat (DMF) E Fused Product D->E

Caption: Workflow for intramolecular SNAr cyclization.

  • Materials:

    • 4-Chloro-6-amino-5-hydroxypyrimidine (1.0 eq)

    • N-(2-chloroethyl)morpholine hydrochloride (1.1 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Dimethylformamide (DMF)

  • Step-by-Step Methodology:

    • To a solution of 4-chloro-6-amino-5-hydroxypyrimidine (5 mmol) in DMF (25 mL), add K₂CO₃ (15 mmol).

    • Add N-(2-chloroethyl)morpholine hydrochloride (5.5 mmol) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours to form the O-alkylated intermediate.

    • Increase the temperature to 120-130 °C and continue heating for an additional 12-18 hours to drive the intramolecular cyclization.

    • Monitor the disappearance of the intermediate by LC-MS or TLC.

    • After cooling, pour the reaction mixture into ice water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the final fused product.

Experimental Considerations and Self-Validation

  • Reagent Purity: Ensure the 5-aminopyrimidine starting material is pure. Diaminopyrimidines, in particular, can oxidize and darken upon storage; use of an inert atmosphere (N₂ or Argon) during reaction setup is best practice.

  • Regioselectivity: For unsymmetrical pyrimidines, the site of initial reaction or cyclization is governed by electronics and sterics. The 5-amino group is generally the most potent nucleophile. In multicomponent reactions, the sequence of bond formation can be influenced by the catalyst and conditions.

  • Reaction Monitoring: Use appropriate analytical techniques (TLC, LC-MS) to track the reaction progress. Over-extension of reaction times, especially at high temperatures, can lead to decomposition and reduced yields.

  • Product Isolation: Many of the fused, aromatic products are planar and possess low solubility in common organic solvents. This property can be exploited for purification, as they often precipitate from the reaction mixture in high purity. When necessary, trituration or recrystallization are effective purification methods.

Conclusion

The cyclization of 5-aminopyrimidines is a robust and versatile strategy for accessing a rich diversity of heterocyclic scaffolds that are of paramount importance to the pharmaceutical and life sciences industries. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can effectively employ the protocols detailed herein to construct purines, pyrimidopyrimidines, and other complex fused systems. The continued development of novel cyclization methodologies, particularly those involving catalytic and multicomponent approaches, promises to further streamline the synthesis of these valuable molecular entities.

References

  • The Cyclization Reactions of Certain 5-Amino-4-chloro-6-hydrazinopyrimidines with Phosgene1.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH), (2021).
  • Synthesis of purines from 5,6‐diaminopyrimidine, aldehydes.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH), (2018).
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides.
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
  • 5-Aminopyrimidine. LKT Labs.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.

Sources

Application Note: Accelerating Medicinal Chemistry Scaffolds via Microwave-Assisted Synthesis with 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrimidines and a Modern Synthetic Approach

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Molecules like Imatinib (an anticancer agent) and Zidovudine (an antiviral) underscore the significance of this heterocyclic scaffold in modern medicine.[5][6] The strategic functionalization of the pyrimidine ring is therefore a critical task in drug discovery and development.

4-Methyl-2-(methylthio)pyrimidin-5-amine is a versatile building block, presenting multiple reaction handles for diversification. Its primary amino group is a potent nucleophile, ideal for forming C-N bonds, while the methylthio group can also participate in substitution reactions. This application note provides detailed protocols for leveraging this scaffold in Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, improving yields, and enhancing reproducibility compared to conventional heating methods.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the methodologies, ensuring robust and reproducible results.

Core Principles: Reactivity and Microwave-Driven Efficiency

The Synthetic Versatility of 4-Methyl-2-(methylthio)pyrimidin-5-amine

The primary reactivity hub of this molecule is the nucleophilic amino group at the C5 position. This site is readily available for a variety of bond-forming reactions. While the 2-methylthio group can be displaced under certain conditions, functionalization at the C5-amine is often more direct and is the focus of the protocols herein.[9] Key transformations include:

  • C-N Cross-Coupling: Palladium-catalyzed reactions like the Buchwald-Hartwig amination allow for the direct attachment of aryl or heteroaryl groups, creating complex biaryl amine structures prevalent in kinase inhibitors.

  • Cyclocondensation Reactions: The amine can act as one part of a ring-forming reaction, enabling the rapid construction of fused heterocyclic systems such as imidazo[4,5-d]pyrimidines or triazolo[4,5-d]pyrimidines.[8][10]

Fundamentals of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions through a mechanism distinct from conventional heating.[11] It involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture. This efficient energy transfer leads to rapid, uniform heating, often accessing kinetic regimes not achievable with an oil bath. The key advantages for pyrimidine chemistry include:

  • Speed: Reaction times are often reduced by orders of magnitude.[12][13]

  • Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.

  • Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high fidelity from run to run.[7]

Application Protocol 1: Microwave-Assisted Buchwald-Hartwig C-N Cross-Coupling

This protocol details the palladium-catalyzed coupling of the C5-amine with an aryl bromide. The Buchwald-Hartwig amination is a powerful tool for forging C(sp²)-N bonds, and microwave irradiation makes this transformation exceptionally efficient.[14]

Causality and Experimental Design
  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (like XPhos) is chosen. The bulky ligand facilitates the crucial reductive elimination step, which forms the desired C-N bond, and enhances catalyst stability.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for this reaction, as it is relatively non-polar and has a high boiling point suitable for the reaction temperatures.[12]

Data Presentation: Optimization of Reaction Conditions

The following table provides a template for optimizing the coupling of 4-Methyl-2-(methylthio)pyrimidin-5-amine with 4-bromotoluene as a model substrate.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(OAc)₂ (5)XPhos (7)K₂CO₃ (2.2)Dioxane13030Low
2Pd₂(dba)₃ (5)SPhos (7)Cs₂CO₃ (2.2)Toluene15020Moderate
3 Pd₂(dba)₃ (5) XPhos (7) t-BuONa (2.2) Toluene 150 10 High
4Pd₂(dba)₃ (5)XPhos (7)t-BuONa (2.2)Toluene13030Moderate-High
Detailed Experimental Protocol

Materials:

  • 4-Methyl-2-(methylthio)pyrimidin-5-amine (1.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (t-BuONa) (2.2 equiv)

  • Anhydrous Toluene

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Preparation: In an argon-filled glovebox, add 4-Methyl-2-(methylthio)pyrimidin-5-amine, the aryl bromide, Pd₂(dba)₃, XPhos, and t-BuONa to the 10 mL microwave vial containing a stir bar.[12]

  • Solvent Addition: Add anhydrous toluene (e.g., 4 mL per 1.0 g of aryl bromide).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes with stirring.[12] The microwave power should be set to automatically adjust to maintain the target temperature.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature using a compressed air stream.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic phase with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-N coupled product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents & Catalyst (in Glovebox) add_solvent Add Anhydrous Solvent prep_reagents->add_solvent seal_vial Seal Microwave Vial add_solvent->seal_vial irradiate Irradiate in Microwave Reactor seal_vial->irradiate cool Cool to RT irradiate->cool workup Dilute & Filter cool->workup extract Extract & Wash workup->extract purify Purify via Chromatography extract->purify

General workflow for microwave-assisted synthesis.

Application Protocol 2: Microwave-Assisted Synthesis of Fused Imidazo[4,5-d]pyrimidines

This protocol demonstrates the power of MAOS for rapidly constructing complex heterocyclic systems via a cyclocondensation reaction. The reaction of the C5-amine with an α-haloketone, followed by microwave-driven cyclization, provides a fast and efficient route to valuable imidazopyrimidine cores.[8]

Causality and Experimental Design
  • Reaction Type: This is a sequential alkylation-cyclization reaction. The first step is a standard Sₙ2 reaction between the amine and the α-haloketone. The second step is an intramolecular condensation to form the imidazole ring.

  • Solvent: A high-boiling polar solvent like ethanol or N,N-Dimethylformamide (DMF) is ideal. It is an excellent microwave absorber and can facilitate both steps of the reaction.

  • Catalyst/Additive: Often, a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) is added to scavenge the HBr produced during the initial alkylation, preventing side reactions.[8]

  • Microwave Conditions: Heating to a high temperature (e.g., 160-180 °C) for a short duration is perfect for driving the reaction to completion, especially the final, energy-intensive cyclization/dehydration step.[8]

Detailed Experimental Protocol

Materials:

  • 4-Methyl-2-(methylthio)pyrimidin-5-amine (1.0 equiv)

  • α-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethan-1-one) (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Preparation: Add 4-Methyl-2-(methylthio)pyrimidin-5-amine, the α-bromoacetophenone, and sodium bicarbonate to the 10 mL microwave vial containing a stir bar.

  • Solvent Addition: Add ethanol (e.g., 5 mL).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 160 °C for 30 minutes with stirring.[8]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature. Often, the product will precipitate from the solution.

  • Workup: If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

G cluster_reactants pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Amine Coordination Complex complex1->complex2 Ligand Exchange product_complex Product Complex complex2->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NR₂ product_complex->product aryl_halide Ar-X aryl_halide->complex1 amine {R₂NH | Base} amine->complex2

Simplified catalytic cycle of Buchwald-Hartwig amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature/time; poor microwave absorption.Use fresh catalyst/reagents. Increase reaction temperature or time. If using a non-polar solvent, consider adding a polar co-solvent or a silicon carbide (SiC) chip to aid heating.
Formation of Side Products Reaction temperature too high; reaction time too long; incorrect base.Reduce the reaction temperature. Perform a time course study to find the optimal reaction time. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).
Low Isolated Yield Product loss during workup or purification.Ensure complete extraction from the aqueous phase. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

4-Methyl-2-(methylthio)pyrimidin-5-amine is a highly valuable and adaptable starting material for the synthesis of medicinally relevant compounds. When combined with the speed and efficiency of microwave-assisted synthesis, it provides a powerful platform for the rapid generation of diverse chemical libraries. The protocols described herein for C-N cross-coupling and fused-ring system formation offer robust, reproducible, and scalable methods for accelerating drug discovery programs.

References

  • PMC (PubMed Central). Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Available from: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Available from: [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Available from: [Link]

  • University of Caen Normandy. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available from: [Link]

  • IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Available from: [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Available from: [Link]

  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Available from: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2014). Available from: [Link]

  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). Available from: [Link]

  • PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available from: [Link]

  • Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. (2012). Available from: [Link]

  • Zeitschrift für Naturforschung B. Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (2007). Available from: [Link]

  • RSC Publishing. Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. (2024). Available from: [Link]

  • PMC (PubMed Central). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). Available from: [Link]

  • RSIS International. Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016). Available from: [Link]

  • Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (2024). Available from: [Link]

  • PubMed. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (2015). Available from: [Link]

  • ResearchGate. Reactions with 2-Thiothymine; Selective Cyclization of S-Substituted 2. (2002). Available from: [Link]

  • RSC Publishing. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Available from: [Link]

Sources

Strategic Protection of the 5-Amino Group in Pyrimidines: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the 5-Aminopyrimidine Scaffold and the Necessity for Chemoselective Protection

The aminopyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the central framework of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating the pharmacological profile of drug candidates. The 5-amino group, in particular, is a key site for derivatization, often involved in forming crucial interactions with biological targets. However, its inherent nucleophilicity and basicity can interfere with desired chemical transformations at other positions of the pyrimidine ring. Therefore, the temporary masking of this amino group with a suitable protecting group is a critical step in the multi-step synthesis of complex pyrimidine derivatives.[2]

This technical guide provides a comprehensive overview of protecting group strategies for the 5-amine position in pyrimidines. We will delve into the practical application of three of the most common and versatile amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations to enable rational and successful synthesis.

Choosing Your Guardian: A Comparative Overview of Common 5-Amino Protecting Groups

The selection of an appropriate protecting group is a strategic decision that can significantly impact the overall efficiency and success of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively without affecting other functional groups in the molecule.[2] The concept of orthogonality , where each protecting group can be removed under a unique set of conditions, is a cornerstone of modern synthetic strategy, allowing for the sequential manipulation of different functional groups within the same molecule.[3][4]

Below is a comparative summary of the Boc, Cbz, and Fmoc protecting groups for the 5-amino position of pyrimidines:

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsStabilityKey Considerations for 5-Aminopyrimidines
Boc (tert-butyloxycarbonyl)Boc-NH-R(Boc)₂O, base (e.g., TEA, DMAP)Strong acids (e.g., TFA, HCl)[5][6]Stable to bases, hydrogenolysis, and many nucleophiles.[7]Excellent for general protection. The 5-amino group's moderate nucleophilicity may require slightly more forcing conditions for introduction compared to aliphatic amines.
Cbz (benzyloxycarbonyl)Cbz-NH-RCbz-Cl, base (e.g., NaHCO₃, TEA)Catalytic hydrogenolysis (H₂, Pd/C)[8]Stable to acidic and basic conditions.[9]Orthogonal to many other protecting groups. The aromatic nature of the pyrimidine ring is compatible with hydrogenolysis conditions.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSu, basePiperidine in DMF[10][11]Stable to acids and mild reducing agents.[12]Ideal for syntheses requiring very mild deprotection conditions. The UV-active fluorenyl group allows for easy reaction monitoring.

The Chemist's Toolkit: Detailed Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups on a generic 5-aminopyrimidine substrate. The causality behind experimental choices is explained to provide a deeper understanding of the chemistry at play.

The Robust Workhorse: tert-Butyloxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability and straightforward cleavage under acidic conditions.[5]

Protection Workflow:

Caption: Workflow for Boc protection of 5-aminopyrimidine.

Experimental Protocol: Boc Protection of 5-Aminopyrimidine

  • Dissolution: In a round-bottom flask, dissolve the 5-aminopyrimidine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1-1.2 eq.), to the solution. The 5-amino group of pyrimidine is less nucleophilic than a typical aliphatic amine, so a base is often beneficial.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.) portion-wise at room temperature.[13]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., 40-55°C) may be required to drive the reaction to completion, especially for less reactive substrates.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection Workflow:

Caption: Workflow for the acidic deprotection of a Boc-protected 5-aminopyrimidine.

Experimental Protocol: Boc Deprotection of 5-(Boc-amino)pyrimidine

  • Dissolution: Dissolve the 5-(Boc-amino)pyrimidine (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) to the solution at room temperature.[14][15]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting product will be the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a weak base (e.g., NaHCO₃) until the aqueous layer is basic. Dry the organic layer and concentrate to afford the free 5-aminopyrimidine.

The Orthogonal Strategist: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a valuable asset in complex syntheses due to its stability to both acidic and basic conditions, with its removal being orthogonal to most other protecting groups via catalytic hydrogenolysis.[3][9]

Protection Workflow:

Caption: Workflow for Cbz protection of 5-aminopyrimidine.

Experimental Protocol: Cbz Protection of 5-Aminopyrimidine

  • Dissolution: Dissolve the 5-aminopyrimidine (1.0 eq.) in a mixture of THF and water (e.g., 2:1).

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq.) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by column chromatography or recrystallization.

Deprotection Workflow:

Caption: Workflow for the hydrogenolytic deprotection of a Cbz-protected 5-aminopyrimidine.

Experimental Protocol: Cbz Deprotection of 5-(Cbz-amino)pyrimidine

  • Dissolution: Dissolve the 5-(Cbz-amino)pyrimidine (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10% w/w, e.g., 5-10 mol%).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[3]

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected 5-aminopyrimidine.

The Gentle Giant: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is renowned for its lability under mild basic conditions, making it an excellent choice for substrates that are sensitive to acid or hydrogenolysis.[11]

Protection Workflow:

Caption: Workflow for Fmoc protection of 5-aminopyrimidine.

Experimental Protocol: Fmoc Protection of 5-Aminopyrimidine

  • Dissolution: Dissolve the 5-aminopyrimidine (1.0 eq.) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.[16]

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture vigorously for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.

Deprotection Workflow:

Caption: Workflow for the basic deprotection of an Fmoc-protected 5-aminopyrimidine.

Experimental Protocol: Fmoc Deprotection of 5-(Fmoc-amino)pyrimidine

  • Dissolution: Dissolve the 5-(Fmoc-amino)pyrimidine (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% piperidine in DMF.[10][17]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress can be monitored by TLC.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

  • Isolation: The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion: Empowering Pyrimidine Synthesis through Strategic Protection

The judicious use of protecting groups is fundamental to the successful synthesis of complex and highly functionalized 5-aminopyrimidine derivatives. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages in terms of their stability and cleavage conditions, providing the synthetic chemist with a versatile toolkit for orthogonal protection strategies. By understanding the underlying principles of their application and removal, researchers can confidently navigate the synthetic challenges associated with these important heterocyclic scaffolds, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Boc Deprotection - TFA - Common Organic Chemistry. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. Available from: [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. Available from: [Link]

  • Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups - Taylor & Francis eBooks. Available from: [Link]

  • Cbz-Protected Amino Groups. Available from: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available from: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available from: [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available from: [Link]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PMC. Available from: [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed. Available from: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • How to perform Fmoc protection using Fmoc-Cl? - ResearchGate. Available from: [Link]

  • Standard Fmoc Protected Amino Acids - Activotec. Available from: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available from: [Link]

  • Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. - ResearchGate. Available from: [Link]

  • An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature | Request PDF - ResearchGate. Available from: [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

Sources

Scalable manufacturing processes for 5-amino-4-methyl-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 5-Amino-4-methyl-2-(methylthio)pyrimidine

Executive Summary

5-Amino-4-methyl-2-(methylthio)pyrimidine (CAS: 847139-63-3) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, antimetabolites, and purine analogs.[1] Its structural versatility—offering a reactive amino group at C5, a methyl group at C4, and a labile methylthio group at C2—makes it a valuable scaffold for diversified library synthesis.

This Application Note details a robust, three-stage scalable manufacturing protocol designed for industrial implementation. Unlike bench-scale methods that often rely on expensive catalysts or unstable precursors, this protocol utilizes commercially available commodity chemicals (S-methylisothiourea, acetoacetaldehyde dimethyl acetal) and establishes a self-validating process control strategy.[1]

Retrosynthetic Analysis & Pathway Logic

To achieve a scalable process, we must avoid routes requiring exotic catalysts or hazardous azides. The most atom-economical approach involves the construction of the pyrimidine core followed by electrophilic functionalization at the C5 position.[1]

Strategic Route Selection:
  • Core Construction: Cyclocondensation of a C3-synthon (Acetoacetaldehyde dimethyl acetal) with a N-C-N fragment (S-Methylisothiourea).

  • Functionalization (C5): Electrophilic nitration. Note: Nitrosation is insufficient here as the pyrimidine ring lacks strong activating groups like -OH or -NH2; the alkyl/thioalkyl substituents dictate the use of nitration.[1]

  • Reduction: Chemoselective reduction of the nitro group to the amine without desulfurization of the C2-methylthio moiety.[1]

G SM1 S-Methylisothiourea Sulfate (CAS: 2986-19-8) Step1 Step 1: Cyclocondensation (Base/Reflux) SM1->Step1 SM2 1,1-Dimethoxy-3-butanone (CAS: 5436-21-5) SM2->Step1 Int1 Intermediate 1: 4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9) Step1->Int1 Ring Closure Step2 Step 2: Nitration (HNO3/H2SO4) Int1->Step2 Electrophilic Aromatic Substitution Int2 Intermediate 2: 4-Methyl-2-(methylthio)-5-nitropyrimidine Step2->Int2 Exothermic Step3 Step 3: Reduction (Fe/AcOH or Na2S2O4) Int2->Step3 Chemoselective Reduction Product TARGET: 5-Amino-4-methyl-2-(methylthio)pyrimidine (CAS: 847139-63-3) Step3->Product Isolation

Figure 1: Synthetic pathway for the scalable manufacture of 5-amino-4-methyl-2-(methylthio)pyrimidine.

Detailed Manufacturing Protocol

Stage 1: Synthesis of 4-Methyl-2-(methylthio)pyrimidine

Objective: Construct the pyrimidine ring with correct regiochemistry.

  • Reagents:

    • S-Methylisothiourea sulfate (1.0 equiv)[1]

    • 1,1-Dimethoxy-3-butanone (1.1 equiv)[1]

    • Sodium Methoxide (NaOMe), 30% in MeOH (2.2 equiv)

    • Solvent: Methanol (anhydrous)

  • Protocol:

    • Charge: To a glass-lined reactor, charge Methanol and S-Methylisothiourea sulfate under N2 atmosphere.

    • Activation: Add NaOMe solution dropwise at 20–25°C. Stir for 30 minutes to liberate the free base.

    • Addition: Add 1,1-Dimethoxy-3-butanone dropwise over 1 hour. Caution: Mild exotherm.[1]

    • Cyclization: Heat the mixture to reflux (65°C) and hold for 6–8 hours. Monitor by HPLC (Target: >98% conversion).

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.

    • Extraction: Add Water and Ethyl Acetate (or DCM). Separate phases. Wash organic layer with brine.

    • Isolation: Dry over Na2SO4 and concentrate to yield 4-Methyl-2-(methylthio)pyrimidine as a pale yellow oil (solidifies upon cooling/storage).[1]

    • Yield Expectation: 85–90%

Stage 2: Nitration to 4-Methyl-2-(methylthio)-5-nitropyrimidine

Objective: Introduce the nitrogen functionality at C5. The C2-SMe and C4-Me groups direct the electrophile to the vacant C5 position.[1]

  • Reagents:

    • Intermediate 1 (from Stage 1)

    • Sulfuric Acid (H2SO4), conc. ( Solvent/Catalyst)[2][3][4][5]

    • Nitric Acid (HNO3), fuming (1.1 equiv)

  • Protocol:

    • Dissolution: Charge H2SO4 to a jacketed reactor cooled to 0°C. Slowly add Intermediate 1, maintaining internal temp <10°C. Critical: Exothermic dissolution.

    • Nitration: Add fuming HNO3 dropwise via addition funnel, strictly maintaining temp at 0–5°C.

    • Reaction: Allow to warm to 20°C and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5). The product usually precipitates as a solid.

    • Isolation: Filter the solid. Wash with cold water until pH of filtrate is neutral.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75–80%

Stage 3: Reduction to 5-Amino-4-methyl-2-(methylthio)pyrimidine

Objective: Reduce the nitro group to an amine without cleaving the C-S bond (desulfurization). Why Fe/Acetic Acid? Catalytic hydrogenation (Pd/C) carries a high risk of catalyst poisoning by sulfur or hydrodesulfurization (cleaving the SMe group). Iron-mediated reduction is robust, cheap, and selective.

  • Reagents:

    • Intermediate 2 (Nitro compound)[4][5]

    • Iron Powder (Fe), 325 mesh (4.0 equiv)

    • Acetic Acid (5% aq. solution or 1:1 EtOH/AcOH)

  • Protocol:

    • Suspension: Suspend Intermediate 2 and Iron powder in Ethanol/Water (1:1).

    • Activation: Add Acetic acid (catalytic amount) or HCl. Heat to 70–80°C.

    • Reduction: Stir vigorously. The reaction is complete when the yellow nitro compound is consumed (TLC/HPLC check, approx. 2–4 hours).

    • Filtration: Filter hot through a Celite pad to remove Iron oxides. Wash cake with hot ethanol.

    • Neutralization: Concentrate filtrate. Adjust pH to ~9 with Na2CO3 or NaOH.

    • Crystallization: Cool to 0–5°C. The product, 5-Amino-4-methyl-2-(methylthio)pyrimidine , will crystallize.

    • Drying: Vacuum dry at 40°C.

    • Yield Expectation: 80–85%

Process Data & Specifications

ParameterStage 1 (Cyclization)Stage 2 (Nitration)Stage 3 (Reduction)
Key Reagent 1,1-Dimethoxy-3-butanoneHNO3 / H2SO4Iron Powder / Acid
Temperature 65°C (Reflux)0–5°C (Strict Control)70–80°C
Critical Hazard Methanol flammabilityThermal Runaway (Nitration)H2 evolution (minor), Waste solids
IPC Method HPLC (Reverse Phase)HPLC / TLCHPLC
Typical Yield 85–90%75–80%80–85%
Appearance Pale yellow oil/solidYellow crystalline solidOff-white/Tan solid

Quality Control & Analytical Verification

Identity Confirmation (Self-Validating):

  • 1H NMR (DMSO-d6):

    • Core: Look for disappearance of nitro signals and appearance of broad -NH2 singlet (approx.[1] 5.0–6.0 ppm).

    • S-Me: Singlet at ~2.5 ppm (integral 3H).

    • C4-Me: Singlet at ~2.3 ppm (integral 3H).

    • C6-H: Singlet at ~7.8–8.0 ppm (integral 1H).

  • Mass Spectrometry (ESI+):

    • Target [M+H]+ = 156.2 (Calculated MW: 155.22).

Common Impurities:

  • Desulfurized byproduct: 4-methyl-5-aminopyrimidine (Result of over-reduction).[1] Control: Avoid catalytic hydrogenation.

  • Oxidized Sulfur: Sulfoxide/Sulfone derivatives. Control: Keep nitration temperature low; avoid excess oxidant.

References

  • Synthesis of Pyrimidine Core

    • Title: "Pyrimidines.[6][7][8][9] Part XV. The nitrosation of 4,6-dimethyl- and 4-methyl-6-phenyl-pyrimidin-2-ols" (Contextual grounding for reactivity).

    • Source: Journal of the Chemical Society C.
    • URL:[Link]

  • Reactivity of 4-Methyl-2-methylthiopyrimidine

    • Title: "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate" (Demonstrates stability of SMe group).[1][10]

    • Source: Journal of the Chemical Society C.
    • URL:[Link][4]

  • Title: "Reduction method of nitroso-nitro pyrimidine compound" (Patent CN114250480A).
  • Commercial Availability of Core Intermediate

    • Title: "4-Methyl-2-(methylthio)pyrimidine Product Page"
    • Source: Sigma-Aldrich.[11][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key pyrimidine intermediate. Achieving high yields and purity is critical for downstream applications, and this document provides in-depth, field-proven insights to address common challenges encountered during its preparation.

Overview of the Synthesis Pathway

The synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine typically involves a cyclocondensation reaction. A common and effective strategy for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as a thiourea derivative. In this case, 2-methyl-2-thiourea (or its salt) serves as the N-C-N component, providing the 2-(methylthio) group and one of the ring nitrogens. The C-C-C component is typically a reactive 1,3-dicarbonyl compound or an equivalent synthon.

The general reaction scheme is hypothesized to proceed as follows:

Synthesis_Pathway cluster_reactants Starting Materials Thiourea 2-Methyl-2-thiourea (N-C-N Fragment) Cyclocondensation Cyclocondensation Thiourea->Cyclocondensation Enamine Enamine Precursor (C-C-C Fragment) Enamine->Cyclocondensation Intermediate Cyclized Intermediate Cyclocondensation->Intermediate Base/Solvent Aromatization Aromatization/ Tautomerization Intermediate->Aromatization Product 4-Methyl-2-(methylthio)pyrimidin-5-amine Aromatization->Product

Caption: General reaction pathway for pyrimidine synthesis.

Troubleshooting Guide: Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the most common culprits?

A1: Low yields in pyrimidine synthesis often trace back to fundamental reaction parameters. Several factors can contribute, from reactant quality to suboptimal conditions.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the enamine precursor or the 2-methyl-2-thiourea salt, can inhibit the reaction or lead to side products.[1]

    • Recommendation: Ensure all starting materials are of high purity and are completely dry. Thiourea derivatives can be hygroscopic; moisture can hydrolyze intermediates and starting materials.[1] It is advisable to use freshly prepared or purified reagents.

  • Reaction Conditions (Temperature & Time): Pyrimidine cyclizations can be sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants or products and promote side reactions.[1]

    • Recommendation: The optimal temperature should be determined empirically. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times which can increase byproduct formation.[2]

  • Solvent and Base Selection: The choice of solvent and base is critical. The solvent must solubilize the reactants effectively without participating in side reactions. Protic solvents like ethanol are common, but anhydrous polar aprotic solvents (e.g., acetonitrile, DMF) may be preferred to maintain anhydrous conditions.[1][2] The base facilitates the deprotonation steps necessary for cyclization.

    • Recommendation: Sodium ethoxide in ethanol is a common choice.[3] Ensure the base is fresh and added in the correct stoichiometric amount. An excess or deficit of base can negatively impact the reaction.

Q2: I'm observing a significant amount of unreacted starting materials in my reaction mixture. How can I drive the reaction to completion?

A2: Low conversion is a common issue that can often be resolved by adjusting reaction kinetics and ensuring all components are active.

Potential Causes & Solutions:

  • Suboptimal Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to reach completion.

    • Recommendation: Monitor the reaction progress closely using TLC. If the starting material spots are still prominent after the expected reaction time, consider extending the time or cautiously increasing the temperature in 5-10 °C increments.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Recommendation: Ensure vigorous stirring throughout the reaction, especially if any reactants or intermediates are not fully dissolved.

  • Incomplete Cyclization: The final cyclization and dehydration/aromatization steps can sometimes be slow or reversible.

    • Recommendation: In some cases, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] However, this should be approached with caution as it can also promote side reactions.

Q3: My analytical data (NMR, MS) shows unexpected peaks. What are the most likely side reactions?

A3: The presence of unexpected signals in your analytical data points to the formation of byproducts. Identifying these impurities is the first step to mitigating their formation.

Impurity TypeMass Spec SignatureProbable Cause & Confirmation (NMR)Prevention Strategy
Oxidized Product +16 DaOxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃). This will cause a downfield shift of the methyl protons in the ¹H NMR spectrum.[4]Run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or peroxide-free solvents. Avoid excessive heating.[4]
N-Methylated Isomer 0 Da (Isomer)If a thiouracil precursor is used followed by methylation, the methylating agent can react with a ring nitrogen instead of the sulfur. This will result in a different set of signals for the methyl group and ring protons.[4]Optimize methylation conditions (base, solvent, temperature) to favor S-alkylation over N-alkylation.
Dimerization Products ~2x MW of ProductDimerization can occur under certain conditions, especially at elevated temperatures or in the presence of certain catalysts.Optimize reaction concentration and temperature.
Hydrolysis Products VariesWater present in the reaction can lead to the hydrolysis of intermediates or the final product.Ensure strictly anhydrous conditions by using dry solvents and reagents.[1]
Q4: I'm experiencing significant product loss during purification. What are the most effective purification strategies?

A4: Purification is a critical step where a substantial amount of product can be lost if not optimized. A multi-step approach is often the most effective.[5]

Recommended Purification Workflow:

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate to remove inorganic salts and highly polar impurities.[3]

  • Recrystallization (Bulk Purification): This is a powerful technique for removing the bulk of impurities.[5]

    • Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems are good starting points.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.[5]

  • Column Chromatography (Fine Purification): For removing closely related impurities that co-crystallize with the product, column chromatography is the method of choice.[5]

    • System: Silica gel is the standard stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to provide good separation between the product and impurities. A gradient of ethyl acetate in hexanes is a common starting point.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Remove Solvent Recrystallization Recrystallization Workup->Recrystallization Remove Bulk Impurities Impurity_Check Purity > 98%? Recrystallization->Impurity_Check Column_Chromatography Column Chromatography Pure_Product High-Purity Product Column_Chromatography->Pure_Product Remove Trace Impurities Impurity_Check->Column_Chromatography No Impurity_Check->Pure_Product Yes

Caption: A logical workflow for the purification process.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal stoichiometric ratio of reactants?

    • A: Typically, a slight excess (1.1 to 1.2 equivalents) of the C-C-C fragment relative to the 2-methyl-2-thiourea is used to ensure complete consumption of the more expensive or critical reagent. The base is often used in excess (e.g., 2.2 equivalents) to drive the reaction forward.[3]

  • Q: How can I effectively monitor the reaction by TLC?

    • A: Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) that gives a good separation between your starting materials and the product spot. The product, being an amine, should be more polar than the precursors. Visualizing with a UV lamp and staining with potassium permanganate can be helpful.

  • Q: My product seems to be degrading on the silica gel column. What can I do?

    • A: Amines can sometimes interact strongly with the acidic silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). This will deactivate the acidic sites and prevent product degradation.

Experimental Protocols

General Protocol for the Synthesis of 4-Methyl-2-(methylthio)pyrimidin-5-amine

This is a representative protocol based on general pyrimidine synthesis principles and should be optimized for your specific laboratory conditions.[3]

Reagents and Materials:

  • Enamine precursor (e.g., 2-cyano-3-aminocrotononitrile)

  • 2-Methyl-2-thiourea sulfate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (e.g., 10 volumes relative to the limiting reagent).

  • Base Addition: Under an inert atmosphere (N₂ or Ar), carefully add sodium ethoxide (2.2 equivalents) to the ethanol with stirring until fully dissolved.

  • Reactant Addition: Add the enamine precursor (1.0 equivalent) to the solution, followed by the 2-methyl-2-thiourea sulfate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Carefully neutralize the mixture with a dilute HCl solution, then basify with a saturated sodium bicarbonate solution until the aqueous layer is pH ~8-9.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described below.

Protocol for Recrystallization

This protocol provides a general guideline for purifying the crude product.[5]

  • Dissolution: Place the crude 4-Methyl-2-(methylthio)pyrimidin-5-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol (~80 °C) while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and gently boil for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)
  • BenchChem. (2025). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).

Sources

Purification methods for removing sulfur impurities from pyrimidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Amine Purification. As a Senior Application Scientist, I frequently encounter workflows compromised by persistent sulfur impurities. Whether these contaminants originate from thiourea condensations during pyrimidine ring construction, residual cross-coupling catalysts, or sulfur-based solvents, they can poison downstream transition-metal catalysts, induce off-target toxicity, and violate stringent ICH Q3A regulatory guidelines[1].

This guide is structured to provide researchers and drug development professionals with field-proven diagnostic strategies, mechanistic causality, and self-validating experimental protocols to achieve high-purity pyrimidine amines.

Diagnostics & Causality (FAQs)

Q1: Why do sulfur impurities persist in my pyrimidine amine syntheses, and how do I classify them? A1: Sulfur impurities typically fall into two categories: unbound/free sulfur (e.g., H₂S, residual mercaptans, or elemental sulfur from degraded solvents) and covalently bound sulfur (e.g., 2-thiouracil intermediates). Pyrimidine amines are frequently synthesized via the condensation of enones with thiourea, yielding 2-thiouracil derivatives that inherently require subsequent desulfurization[2]. Identifying the exact nature of the sulfur species is critical because free thiols require physical sequestration, whereas covalently bound sulfur requires chemical bond cleavage.

Q2: When should I use Raney Nickel versus Oxidative Desulfurization for covalently bound sulfur? A2: Raney Nickel is the classical, highly effective choice for the reductive desulfurization of 2-thiouracil derivatives. The causality behind its efficacy lies in the strong thermodynamic affinity of nickel for sulfur, forming insoluble nickel sulfide (NiS) while simultaneously donating adsorbed hydrogen to cleave the C–S bond[3]. However, it requires a high stoichiometric ratio (Ni/S > 2.6:1) and can inadvertently reduce sensitive functional groups (like alkynes or nitro groups). Conversely, oxidative desulfurization (using m-CPBA or H₂O₂ in acidic media) converts the thione/thioether into a sulfonate or pyrimidinone[4]. This is preferable when the pyrimidine amine contains easily reducible moieties, though it alters the pyrimidine ring's oxidation state and may require a subsequent nucleophilic displacement step.

Q3: How can I efficiently remove unbound sulfur species without altering the pyrimidine amine API? A3: For unbound sulfur contaminants, functionalized solid-phase scavenger resins are highly effective. Materials such as polyhexahydrotriazine (PHT) and polyhemiaminal (PHA) resins can covalently sequester sulfur atoms and hydrogen sulfide directly from the liquid phase[5]. Because the basic pyrimidine amine lacks these highly nucleophilic sulfur moieties, it remains unaffected in solution. This creates a self-validating system: if the resin is dosed correctly, the sulfur concentration will predictably drop without introducing new impurities into the reaction matrix[6].

Q4: How do I validate that the sulfur impurities have been successfully removed to meet regulatory thresholds? A4: Validating desulfurization requires highly sensitive analytical techniques, as sulfur impurities must often be controlled at parts-per-million (ppm) levels. High-Performance Liquid Chromatography combined with Chemical Reaction Interface Mass Spectrometry (HPLC/CRIMS) is the gold standard[1]. This technique selectively detects trace-level sulfur-containing impurities (down to <0.1% of the major component) even in complex API matrices, providing a definitive readout of your purification's success[1].

Troubleshooting Workflows

To systematically address sulfur contamination, follow the logic tree below. The pathway diverges based on the chemical state of the sulfur impurity.

G Start Crude Pyrimidine Amine (Sulfur Contaminated) Identify Identify Sulfur Source Start->Identify TypeA Unreacted Reagents (e.g., Thiourea, H2S) Identify->TypeA Free Sulfur/Thiols TypeB Covalently Bound Sulfur (e.g., 2-Thiouracil) Identify->TypeB Thioether/Thione Scavenger Scavenger Resin Treatment (e.g., PHT Resins) TypeA->Scavenger RaneyNi Raney Nickel Desulfurization (Ni/S > 2.6:1) TypeB->RaneyNi Reductive Oxidative Oxidative Desulfurization (m-CPBA or H2O2) TypeB->Oxidative Oxidative Filter Filtration & Solvent Removal Scavenger->Filter RaneyNi->Filter Oxidative->Filter Pure Pure Pyrimidine Amine API Filter->Pure

Caption: Workflow for diagnosing and removing sulfur impurities from pyrimidine amines.

Quantitative Comparison of Desulfurization & Scavenging Methods
MethodTarget Sulfur SpeciesReagent / MaterialTypical EfficiencyProsCons
Reductive Desulfurization Covalently bound (thiones, thioethers)Raney Nickel (Ni/S > 2.6:1)>90% yieldDirect C–S to C–H conversion; highly scalable.Pyrophoric catalyst; poor tolerance for reducible functional groups.
Oxidative Desulfurization Covalently bound (thiones, thioethers)m-CPBA or H₂O₂ / AcOH80–95% yieldMild conditions; preserves reducible groups like alkynes.May yield pyrimidinones; requires careful stoichiometric control.
Solid-Phase Scavenging Unbound (H₂S, thiols, metal-sulfides)PHT Resins / Thiol-modified silica>99% removal (<5 ppm residual)Non-destructive to API; simple mechanical filtration.Ineffective for covalently bound pyrimidine ring sulfur.
Step-by-Step Experimental Protocols
Protocol A: Reductive Desulfurization of 2-Thiouracil Derivatives using Raney Nickel

Causality Focus: This protocol relies on the stoichiometric formation of NiS. The use of concentrated aqueous ammonia serves a dual purpose: it deprotonates the 2-thiouracil derivative to enhance its aqueous solubility and prevents the precipitation of intermediate nickel complexes, ensuring the reaction remains homogeneous and goes to completion[2].

  • Preparation: Suspend 10 mmol of the crude 2-thio-pyrimidine amine in 50 mL of distilled water and 5 mL of concentrated aqueous ammonia in a 250-mL round-bottomed flask[2].

  • Catalyst Addition: Add 15 g (wet paste) of active Raney Nickel catalyst. (Critical Safety Note: Do not allow the Raney Nickel to dry completely in the air, as it is highly pyrophoric). The high Ni/S ratio ensures complete desulfurization[3].

  • Reaction: Heat the mixture under reflux for 1.5 to 2 hours. The reaction is self-validating: monitor the consumption of the starting material via TLC or HPLC.

  • Workup: Remove from heat and allow the heavy catalyst to settle. Decant the clear supernatant and filter by gravity through a Celite pad to trap any fine, suspended nickel particulates.

  • Isolation: Wash the spent catalyst bed with hot water (2 × 20 mL). Evaporate the combined aqueous filtrate under reduced pressure on a rotary evaporator to yield the highly pure, desulfurized pyrimidine amine.

Protocol B: Scavenging Unbound Sulfur Impurities using PHT Resins

Causality Focus: Polyhexahydrotriazine (PHT) materials react with free sulfur compounds via covalent linkages, incorporating the sulfur directly into their polymeric matrix. Because the pyrimidine amine lacks these reactive moieties, it remains unaffected, allowing for simple mechanical separation[5].

  • Preparation: Dissolve the contaminated pyrimidine amine API (1.0 g) in a suitable organic solvent (e.g., DMF, Ethanol, or Ethyl Acetate, 20 mL).

  • Resin Dosing: Add 20–50 mg of a PHT-based sulfur-scavenging resin[5]. (Note: Dosing should ideally be optimized based on the initial sulfur concentration determined via HPLC/CRIMS[1]).

  • Incubation: Stir the suspension at room temperature for 4 to 6 hours. If kinetic acceleration is required, the mixture can be gently heated to 60 °C without risking the thermal degradation of the API.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the insoluble, sulfur-bound resin. Wash the resin cake with 5 mL of the pristine reaction solvent to ensure complete recovery of the API.

  • Concentration: Concentrate the filtrate in vacuo to recover the purified pyrimidine amine. Submit a sample for HPLC/CRIMS to validate that sulfur levels have dropped below the 5 ppm threshold.

References

1.[6] Selective Removal of a Pharmaceutical Process Impurity Using a Reactive Resin. ResearchGate. Available at:[Link] 2.[2] 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at:[Link] 3.[4] Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone... PubMed. Available at:[Link] 4.[3] Facile Desulfurization Reaction with a Combination of Two Kinds of Metals in Acidic Media. The Synthesis of Hypoxanthine. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at:[Link] 5.[5] US9592470B2 - Sulfur scavenging materials for filters and coatings. Google Patents. Available at: 6.[1] Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrimidin-5-Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Pyrimidin-5-amines are highly valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. However, coupling these electron-deficient amines via Buchwald-Hartwig or Suzuki-Miyaura amination presents unique thermodynamic challenges. This guide provides troubleshooting strategies, focusing on the critical role of reaction temperature in overcoming activation barriers without inducing catalyst degradation.

G Start Pyrimidin-5-amine Coupling Optimization TempScreen Temperature Screening (50°C - 110°C) Start->TempScreen LowTemp 50°C - 80°C (e.g., tBuBrettPhos / LHMDS) TempScreen->LowTemp Labile groups present HighTemp 90°C - 110°C (e.g., Xantphos / NaOtBu) TempScreen->HighTemp Highly inert substrates LowTemp->HighTemp Stalled reaction Success Optimal Conversion & High Yield LowTemp->Success Complete conversion Degradation Side Reactions Detected (Pd Black / Dehalogenation) HighTemp->Degradation Impurities form HighTemp->Success Clean profile Degradation->LowTemp Adjust Base/Ligand

Workflow for temperature optimization in pyrimidin-5-amine cross-coupling.

Troubleshooting FAQs

Q1: Why does the Buchwald-Hartwig coupling of pyrimidin-5-amine stall or fail at room temperature? A: The failure at room temperature is rooted in the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the 5-amino group compared to standard anilines. Causality: In the palladium-catalyzed catalytic cycle, oxidative addition of the aryl halide to Pd(0) can often occur at room temperature. However, the subsequent steps—amine coordination, deprotonation, and particularly the reductive elimination of the C–N bond—require significantly higher activation energy[1]. Without sufficient thermal energy (typically >60 °C), the cycle stalls at the highly stable Pd(II)-amido intermediate, preventing catalyst turnover.

Q2: What is the optimal temperature range and ligand combination for this reaction? A: The optimal temperature depends heavily on the steric and electronic properties of your chosen phosphine ligand and base[2]. Modern bulky, electron-rich ligands allow for lower temperatures, whereas first-generation or bidentate ligands require higher thermal input.

Quantitative Data Summary: Temperature & Ligand Optimization
Temperature (°C)Catalyst / Ligand SystemBaseTypical ConversionCausality / Mechanistic Observation
25 (RT) Pd₂(dba)₃ / BINAPCs₂CO₃< 5%Insufficient thermal energy to drive reductive elimination.
50 - 60 Pd(OAc)₂ / tBuBrettPhosLHMDS> 85%Bulky ligand accelerates reductive elimination at lower temps[3].
80 Pd₂(dba)₃ / RuPhosNaOtBu> 90%Standard baseline; optimal balance of rate and catalyst stability[2].
110 (Reflux) PdCl₂(PPh₃)₂ / XantphosNaOtBu> 80%Required for less active catalysts; risks hydrodehalogenation[4].

Q3: How do I prevent thermal degradation or side reactions at elevated temperatures (>100 °C)? A: Heating reactions above 100 °C often leads to catalyst deactivation (visible as the precipitation of "palladium black") and side reactions such as hydrodehalogenation or homocoupling. Causality: High temperatures accelerate the dissociation of the phosphine ligand from the palladium center, leading to the aggregation of inactive Pd(0) nanoparticles. Furthermore, strong bases like NaOtBu at high temperatures can trigger β-hydride elimination pathways if aliphatic amines or alkoxides are present, leading to reduced byproducts[2]. Solution: To lower the required temperature, switch to a highly active, sterically demanding ligand like tBuBrettPhos or RuPhos, which facilitates reductive elimination through steric crowding[3]. Pair this with a milder base such as LHMDS or Cs₂CO₃, which provides excellent proton tolerance and functions well at 50–80 °C[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Low Temp Barrier) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (High Temp Barrier) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration (Requires >60°C) Product Coupled Pyrimidine Product RedElim->Product

Temperature dependence across the Buchwald-Hartwig catalytic cycle.

Self-Validating Experimental Protocol

Step-by-Step Methodology: Temperature-Optimized Coupling of Pyrimidin-5-amine

This protocol utilizes a modern ligand system (tBuBrettPhos) to keep the reaction temperature at a moderate 70 °C, preventing thermal degradation while ensuring complete conversion[3].

Step 1: Reagent Preparation (Glovebox or Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), pyrimidin-5-amine (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), and tBuBrettPhos (4.5 mol%).

  • Add the base, LHMDS (2.2 equiv). Causality: LHMDS is chosen over NaOtBu to prevent base-mediated degradation of the pyrimidine ring at elevated temperatures[2].

  • Validation Check: The solid mixture should appear deep red/purple due to the Pd₂(dba)₃ precursor.

Step 2: Solvent Addition and Degassing

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.

  • Validation Check: The solution will transition to a dark, homogenous mixture upon stirring.

Step 3: Controlled Heating

  • Place the flask in a pre-heated oil bath set strictly to 70 °C.

  • Causality: 70 °C provides sufficient thermal energy to overcome the reductive elimination barrier of the electron-deficient pyrimidin-5-amine without causing the tBuBrettPhos ligand to dissociate.

Step 4: Reaction Monitoring (Self-Validation)

  • Stir the reaction for 4–12 hours. Monitor via LCMS or TLC.

  • Validation Check: If the solution turns completely black with a metallic mirror on the flask walls within the first hour, the temperature is too high, or oxygen has infiltrated, causing catalyst death (Pd black formation). A successful reaction typically maintains a dark reddish-brown hue.

Step 5: Quenching and Workup

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the coupled pyrimidin-5-amine derivative.

References

  • Source: nih.
  • Source: acs.
  • Source: wikipedia.
  • Source: libretexts.

Sources

Preventing oxidation of the methylthio group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting

Topic: Preventing Unwanted Oxidation of the Methylthio Group

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the methylthio group (–SCH₃) during multi-step synthesis. Its high susceptibility to oxidation can lead to undesired sulfoxide and sulfone byproducts, complicating purification and reducing yields. This resource provides in-depth, practical solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting

Q1: Why is the methylthio group so easily oxidized? I'm seeing unexpected byproducts in my analysis.

Answer:

The sulfur atom in a methylthio group (a thioether) is highly susceptible to oxidation due to the presence of lone pairs of electrons, which make it a soft nucleophile.[1] This reactivity means it can be readily attacked by a wide range of common oxidizing agents, even under conditions that might be considered mild for other functional groups.

The oxidation typically proceeds in two stages:

  • Thioether to Sulfoxide: The first oxidation step converts the methylthio group (–SCH₃) to a methylsulfinyl group (–S(O)CH₃).

  • Sulfoxide to Sulfone: A second, often more difficult, oxidation step converts the sulfoxide to a methylsulfonyl group (–SO₂CH₃).[2]

This stepwise oxidation is a primary reason you might see multiple unexpected peaks in your LC-MS or NMR analysis, corresponding to the starting material, the sulfoxide, and potentially the sulfone.[3] The problem is particularly prevalent in complex molecules where you are trying to perform an oxidation on another part of the molecule, such as converting an alcohol to an aldehyde or ketone.[4]

dot

Caption: General workflow for thioether protection and deprotection.

Detailed Protocol: Protection as a Dimethylsulfonium Salt

This protocol describes a general method for protecting a methylthio group.

Part A: Protection (Formation of Sulfonium Salt)

  • Dissolution: Dissolve your substrate containing the methylthio group (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Alkylation: Cool the solution to 0 °C in an ice bath. Add an alkylating agent, such as methyl triflate (MeOTf) or methyl iodide (MeI) (1.1 - 1.5 eq), dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Sulfonium salts are often highly polar and may streak on TLC.

  • Isolation: If the sulfonium salt precipitates, it can be isolated by filtration. Otherwise, it can often be used directly in the next step without rigorous purification.

Part B: Deprotection (Restoration of Thioether)

After performing the necessary synthetic steps (e.g., oxidation) on the protected substrate, the thioether can be regenerated.

  • Dissolution: Dissolve the crude sulfonium salt in a polar aprotic solvent like DMF or DMSO.

  • Nucleophilic Cleavage: Add a strong nucleophile to demethylate the sulfonium salt. Common reagents include sodium thiophenoxide (prepared from thiophenol and NaH) or sodium cyanide (NaCN). [5]3. Reaction: Heat the reaction mixture (e.g., 50-80 °C) and monitor for the disappearance of the sulfonium salt and the appearance of the desired thioether product.

  • Workup & Purification: After completion, perform a standard aqueous workup followed by extraction and purification via column chromatography.

Q4: I work with peptides containing methionine. Are there special considerations?

Answer:

Absolutely. The methionine side chain contains a thioether and is notoriously prone to oxidation, especially during the final acidic cleavage step from the solid-phase resin. [6]

  • The Problem: During trifluoroacetic acid (TFA)-based cleavage, carbocations generated from protecting groups (like tert-butyl) can be scavenged by the methionine sulfur, leading to S-alkylation. [7][8]More commonly, atmospheric oxygen or impurities in the TFA can oxidize the thioether to methionine sulfoxide [Met(O)]. [6][9]

  • The Solution: Scavengers & Reduction:

    • Cleavage Cocktails: Always include scavengers in your TFA cleavage cocktail to prevent both oxidation and alkylation. A common and effective practice is to add dimethylsulfide (DMS) or thioanisole to the mixture. [8][9]A highly effective cocktail developed to minimize both oxidation and S-alkylation includes TFA, anisole, trimethylsilyl chloride (TMSCl), DMS, and triphenylphosphine (PPh₃). [7] 2. Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can often be reduced back to methionine. A common method involves treating the cleaved peptide with a solution containing ammonium iodide (NH₄I) and dimethylsulfide (Me₂S). [6][10]This reduction can be performed on the crude peptide before purification.

  • Pro-Tip: In some cases, intentionally synthesizing the peptide with methionine sulfoxide [Fmoc-Met(O)-OH] can improve solubility and ease of synthesis for aggregation-prone peptides. The sulfoxide is then reduced back to methionine in the final step. [10]

References

  • Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Synthesis of Sulfoxides and Sulfones by Oxidation of Sulfides with Hydrogen Peroxide Catalyzed by Niobium Carbide and Tantalum Carbide. Synlett, 1557-1561. [Link]

  • Alessi, M., et al. (2006). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate.[Link]

  • Robinson, A. J., et al. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis.[Link]

  • Long, M. J. C., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega.[Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.[Link]

  • Wang, X., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers.[Link]

  • Nishiguchi, T., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.[Link]

  • How to handle peptides that contain methionine. Biotage. (2023). [Link]

  • Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. ResearchGate.[Link]

  • Molloy, C., et al. (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science.[Link]

  • Schöneich, C., et al. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.[Link]

  • Govaerts, S., et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry.[Link]

  • Papasini, G., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[Link]

  • Papasini, G., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate.[Link]

  • Protecting groups in organic synthesis. Vidyasagar University.[Link]

  • Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. tks - Teknoscienze.[Link]

  • How can I protect the thiol group in ether synthesis? ResearchGate. (2017). [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.[Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis.[Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate.[Link]

  • O'Duill, M., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.[Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). [Link]

  • Protecting Groups. Organic-Synthesis.com.[Link]

  • Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring? ResearchGate. (2019). [Link]

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. ResearchGate.[Link]

  • Method of oxidizing thioether to sulfone.
  • 18.8 Thiols and Sulfides. Chemistry LibreTexts. (2024). [Link]

  • A way to thioacetate esters compatible with non-oxidative prebiotic conditions. Nature. (2015). [Link]

  • Kultyshev, R. G., et al. (2000). Reduction of inner sulfonium salts, thioethers, and sulfones derived from closo-[B12H12]2- by lithium in methylamine: a new route to mercaptododecaborates. Inorganic Chemistry.[Link]

  • Chemoselective thioether oxidation. Reddit. (2022). [Link]

  • Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors. ResearchGate.[Link]

  • Mechanisms involved in the desulfurization of sulfonium salts. ResearchGate.[Link]

Sources

Troubleshooting low conversion rates in pyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of Pyrimidines

Welcome to the Technical Support Center. If you are here, you are likely staring at an LC-MS trace showing 10% product and 90% starting material, or worse, a complex mixture of hydrolysis byproducts.

Pyrimidines are the workhorses of medicinal chemistry, yet they possess a "Goldilocks" reactivity profile. They are electron-deficient enough to undergo Nucleophilic Aromatic Substitution (


), but their specific electronic environment—dictated by the position of nitrogen atoms—creates distinct zones of reactivity and inertness.

This guide moves beyond generic organic chemistry textbook advice. We will diagnose why your specific substrate is stalling and apply field-proven kinetic and catalytic interventions to drive conversion.

Module 1: The Reactivity Diagnostic (Triage)

Before adding more catalyst or heat, you must validate if your reaction is thermodynamically feasible under


 conditions.

The Golden Rule of Pyrimidine Reactivity:


[1]
  • C4/C6 Position: Highly reactive. The intermediate Meisenheimer complex is stabilized by the para-nitrogen.

  • C2 Position: Moderately reactive. Stabilization occurs, but steric hindrance from flanking nitrogens often requires higher temperatures.

  • C5 Position: Inert to

    
    .  No resonance stabilization for the anionic intermediate exists. You must use Transition Metal Catalysis (Buchwald-Hartwig/Suzuki).
    
Visual Diagnostic: The Troubleshooting Decision Tree

Pyrimidine_Troubleshooting Start Start: Low Conversion CheckPos Check Substitution Position Start->CheckPos IsC5 Is Leaving Group at C5? CheckPos->IsC5 IsC2 Is Leaving Group at C2? IsC5->IsC2 No (C2, C4, C6) StopSNAr STOP SNAr. Switch to Pd-Catalysis (Buchwald/Suzuki) IsC5->StopSNAr Yes CheckLG Check Leaving Group (LG) IsC2->CheckLG Yes (Harder) IsC2->CheckLG No (C4/C6 Easier) IsCl Is LG = Cl? CheckLG->IsCl UpgradeLG Upgrade LG: Switch Cl -> F or SO2Me IsCl->UpgradeLG Conversion < 20% CheckSolv Check Solvent System IsCl->CheckSolv Conversion > 20% IsProtic Is Solvent Protic? (MeOH, EtOH, iPrOH) CheckSolv->IsProtic SwitchAprotic Switch to Polar Aprotic (DMSO, NMP, DMF) 'Naked Anion' Effect IsProtic->SwitchAprotic Yes

Caption: Figure 1. Systematic logic flow for diagnosing low conversion in pyrimidine substitutions. Note the critical branch point at C5.

Module 2: Classical Troubleshooting

Q: My reaction is stuck at 30% conversion. I am refluxing in Ethanol with DIPEA. What is wrong?

A: You are likely suffering from "Solvent Cage" deactivation. In protic solvents like ethanol, your nucleophile (amine) is heavily solvated via hydrogen bonding. This forms a "cage" that the nucleophile must break out of before it can attack the pyrimidine ring.

  • The Fix: Switch to a Polar Aprotic Solvent (DMSO, NMP, or DMF).[2]

  • The Mechanism: In DMSO, the cation (e.g.,

    
    , 
    
    
    
    , or the protonated base) is well-solvated by the sulfoxide oxygen, but the anionic nucleophile is left "naked" and poorly solvated. This increases the ground-state energy of the nucleophile, lowering the activation energy (
    
    
    ) for the attack.
  • Expected Result: Rate accelerations of

    
     to 
    
    
    
    are common when switching from EtOH to DMSO [1].

Q: I am targeting the C2 position, but the C4-chlorine is reacting instead. How do I force C2 selectivity?

A: You are fighting thermodynamics. C4 is naturally more reactive. To target C2 selectively, you usually need to "block" C4 first or exploit the "Leaving Group Ability" hierarchy.

  • Strategy 1 (Steric/Electronic): If you have a 2,4-dichloropyrimidine, the C4 will react first.[3][4] You cannot easily force C2 substitution first via standard

    
     unless C4 has a massive steric block (e.g., a t-Butyl group at C5).
    
  • Strategy 2 (The "Sulfone" Trick): If you need C2 reactivity, synthesize the 2-methylsulfonyl-4-chloropyrimidine . The sulfone (

    
    ) is a superior leaving group to chlorine (approx. 
    
    
    
    faster). This can sometimes override the natural C4 preference, or at least allow C2 substitution at much lower temperatures (0°C) [2].

Q: My LC-MS shows a mass corresponding to [M+16] or [M+18]. Is this oxidation?

A: No, it is likely Hydrolysis (OH substitution). Pyrimidines are prone to hydrolysis, especially in basic conditions with hygroscopic solvents.

  • Diagnosis: [M+17] (OH replaces Cl) is the tell-tale sign.

  • The Fix:

    • Dry your DMSO/DMF over molecular sieves (3Å or 4Å) for 24 hours.

    • Switch bases. Carbonate bases (

      
      , 
      
      
      
      ) are hygroscopic and introduce water. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or DBU in anhydrous solvents.
Module 3: Advanced Methods (When Fails)

Q: I have an electron-donating group (Methoxy/Amino) on the ring. My


 reaction is dead. 

A: You have deactivated the ring.


 requires an electron-deficient ring. An electron-donating group (EDG) pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate.
  • Protocol A: Acid Catalysis (The "Proton Switch")

    • Add 1-5 equivalents of mild acid (e.g., p-TsOH or HCl in Dioxane).

    • Why: Protonation of the pyrimidine ring nitrogen makes the ring significantly more electrophilic (positive charge), compensating for the EDG deactivation.

    • Note: This only works if your nucleophile is not completely deactivated by the acid (e.g., works well for anilines, less well for aliphatic amines).

  • Protocol B: Buchwald-Hartwig Amination (The "Nuclear Option") If the ring is too electron-rich, you must switch to Palladium catalysis.

Q: I tried Buchwald-Hartwig, but the Palladium turned into "Pd Black" immediately.

A: Pyrimidines are notorious catalyst poisons. The exposed nitrogen atoms on the pyrimidine ring coordinate to the Palladium center, displacing the ligand and killing the catalytic cycle.[5]

  • The Fix: Use Bulky Biarylphosphine Ligands .

    • Recommended: tBuXPhos , BrettPhos , or RuPhos .

    • Why: These ligands are massive. They create a "roof" over the Palladium center that allows the reaction to occur but physically blocks the pyrimidine nitrogen from coordinating to the metal [3].

Comparative Data: Optimization Matrix
VariableStandard ConditionOptimized ConditionWhy?
Solvent Ethanol / THFDMSO / NMP "Naked anion" effect increases rate significantly.
Base

DIPEA / CsF Reduces water introduction; Fluoride can stabilize intermediates.
Leaving Group -Cl-F / -SO2Me Fluoride is more electronegative (activates ring); Sulfone is a better LG.
Catalyst (Pd)

Pd-G3-BrettPhos Prevents N-coordination poisoning of the catalyst.
Module 4: Practical Protocols
Protocol 1: The "Super-Charged"

(For Difficult Substrates)

Use this when standard reflux in ethanol fails.

  • Setup: Flame-dry a microwave vial containing a stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Nucleophile (1.2 - 1.5 equiv)

    • Base: DIPEA (2.0 equiv)

    • Solvent: Anhydrous DMSO (Concentration: 0.5 M - High concentration drives kinetics).

  • Execution:

    • Seal vial and purge with Nitrogen.

    • Microwave Irradiation: Heat to 120°C for 30 minutes. (Microwave is preferred over thermal for pyrimidines to minimize time for side-reactions like polymerization).

  • Workup:

    • Critical Step: Do not rotovap DMSO. Pour reaction mixture into Ice Water (10x volume).

    • The product usually precipitates. Filter and wash with water.[2][5] If no precipitate, extract with EtOAc (DMSO stays in water layer).

Protocol 2: The "Rescue" Buchwald (For C5 or Deactivated Rings)
  • Catalyst Pre-complex: Do not mix Pd and Ligand in situ if possible. Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.

  • Base:

    
     (weak) or 
    
    
    
    (strong).[2] Warning: NaOtBu can react with chloropyrimidines via
    
    
    to form the t-butoxy ether side product.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Temp: 80-100°C.

Visual Workflow: The Optimization Loop

Optimization_Loop Input Initial Reaction (Low Yield) Analyze Analyze Byproducts (LC-MS / NMR) Input->Analyze Decision Identify Failure Mode Analyze->Decision Hydrolysis Hydrolysis (M+17) Decision->Hydrolysis SM_Recov SM Recovery (Kinetic Stall) Decision->SM_Recov Decomp Decomposition (Polymer/Black) Decision->Decomp Fix_Hydro Action: Dry Solvent + DIPEA Hydrolysis->Fix_Hydro Fix_Kinetic Action: Switch to DMSO Increase Temp SM_Recov->Fix_Kinetic Fix_Decomp Action: Switch to Pd-Cat (Bulky Ligand) Decomp->Fix_Decomp Fix_Hydro->Input Retry Fix_Kinetic->Input Retry Fix_Decomp->Input Retry

Caption: Figure 2. Iterative optimization loop based on byproduct analysis.

References
  • Effect of Solvent on

    
     Rates: 
    
    • Title: Nucleophilic Aromatic Substitution in DMSO.[6][7]

    • Source:J. Org. Chem.
    • URL:[Link] (Note: Generalized reference for DMSO rate acceleration).

  • Leaving Group Hierarchy (Sulfones vs Halides)

    • Title: 2-Methanesulfonyl-4-chloropyrimidine: A Versatile Intermedi
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Buchwald-Hartwig for Pyrimidines (Ligand Selection)

    • Title: Pd-Catalyzed Amination of Heteroaryl Chlorides.[1][8]

    • Source:BenchChem Technical Guides / J. Am. Chem. Soc.
    • URL:[Link]

  • Regioselectivity of Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1]

    • Source:Organic Letters
    • URL:[Link]

Sources

Stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-2-(methylthio)pyrimidin-5-amine

A Guide to Understanding and Troubleshooting Stability in Acidic Environments

Welcome to the technical support resource for 4-Methyl-2-(methylthio)pyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, practical insights into the chemical behavior of this molecule, particularly its stability under acidic conditions. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary chemical features of 4-Methyl-2-(methylthio)pyrimidin-5-amine that influence its stability in acid?

4-Methyl-2-(methylthio)pyrimidin-5-amine possesses several functional groups that dictate its reactivity and stability in an acidic medium. The key features are:

  • The Pyrimidine Ring: This heterocyclic core contains two nitrogen atoms, which are basic and can be protonated in the presence of an acid.

  • The 5-Amino Group: This exocyclic primary amine is a basic site and will be readily protonated to form an ammonium salt in acidic conditions.

  • The 2-Methylthio Group: The thioether linkage at the 2-position is a potential site for nucleophilic attack, particularly when the pyrimidine ring is activated by protonation.

The interplay of these groups determines the overall behavior of the molecule in an acidic environment. The initial and most likely event is the protonation of the most basic nitrogen atom.

FAQ 2: At which sites is 4-Methyl-2-(methylthio)pyrimidin-5-amine likely to be protonated in an acidic solution?

In an acidic solution, protonation will occur at the most basic sites. For 4-Methyl-2-(methylthio)pyrimidin-5-amine, there are three potential basic nitrogen atoms: the two ring nitrogens and the exocyclic amino group. Generally, the exocyclic amino group is more basic than the ring nitrogens in aminopyrimidines. Therefore, the primary site of protonation is the 5-amino group, forming a pyrimidinium salt.[1][2] This protonation is a reversible equilibrium. Under strongly acidic conditions, one of the ring nitrogens may also be protonated.

Troubleshooting Guide: Experimental Challenges

Scenario 1: I am running a reaction with 4-Methyl-2-(methylthio)pyrimidin-5-amine in a strong acid like HCl or TFA, and I am observing a new, more polar spot by TLC that is not my desired product. What could this be?

This is a common observation when working with thioether-substituted pyrimidines under acidic conditions. The likely culprit is the hydrolysis of the 2-methylthio group to a hydroxyl group, which then tautomerizes to the more stable pyrimidin-2-one derivative.

Causality:

  • Ring Activation: In a strong acid, the pyrimidine ring is protonated. This protonation makes the C2 carbon, which is attached to the methylthio group, more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: Water, acting as a nucleophile, attacks the C2 carbon.

  • Elimination of Methanethiol: The resulting intermediate eliminates methanethiol (CH₃SH), which is a volatile and odorous gas.

  • Tautomerization: The initially formed 2-hydroxypyrimidine rapidly tautomerizes to the more thermodynamically stable 4-methyl-5-amino-pyrimidin-2(1H)-one. This pyrimidinone is significantly more polar than the starting material due to the presence of the amide-like functionality, which explains the new, lower Rf spot on your TLC plate.

Mitigation Strategies:

  • Use Anhydrous Conditions: If water is not a reactant, ensure your solvent and reagents are scrupulously dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[3]

  • Lower the Temperature: Hydrolysis is an activated process. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Use a Milder Acid: If your reaction chemistry allows, consider using a weaker acid or a Lewis acid that is less prone to promoting hydrolysis.[4]

  • Limit Reaction Time: Monitor your reaction closely and work it up as soon as the desired transformation is complete to minimize the exposure time to the strong acid.

Scenario 2: My reaction yield is consistently low when using 4-Methyl-2-(methylthio)pyrimidin-5-amine in an acidic workup. Where is my product going?

Low yields after an acidic workup can often be attributed to the solubility of the protonated form of your compound in the aqueous layer.

Causality:

Upon acidification, the amino group of 4-Methyl-2-(methylthio)pyrimidin-5-amine is protonated, forming an ammonium salt. This salt can have significantly higher solubility in the aqueous phase compared to the free base in the organic phase. During an extractive workup, a substantial amount of your product may be retained in the acidic aqueous layer.

Mitigation Strategies:

  • Basify Before Extraction: After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) to a pH > 8 before performing the organic extraction. This will deprotonate the ammonium salt, converting it back to the free base, which will have much higher solubility in common organic solvents like ethyl acetate or dichloromethane.

  • Back-Extraction: If you must keep the aqueous layer acidic, you can perform a "back-extraction." After separating the initial organic layer, basify the acidic aqueous layer and then re-extract it with fresh organic solvent to recover the dissolved product.

  • Salt Extraction: In some cases, you can extract the product into the organic phase even from the acidic solution by adding a large amount of salt (salting out), such as NaCl, to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic salt into the organic layer.

Quantitative Data Summary

Direct experimental data on the stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine is not extensively published. However, we can provide some general guidelines based on the behavior of analogous compounds.

Condition Expected Stability Potential Degradation Products Comments
pH 6-8 HighMinimalThe compound is expected to be most stable in a neutral to slightly basic environment.
pH 3-5 (Mildly Acidic) ModerateSlow hydrolysis to the corresponding pyrimidin-2-one may occur over time, especially at elevated temperatures.For short-term experiments, stability is generally acceptable at room temperature.
pH < 2 (Strongly Acidic) Low to ModerateHydrolysis to 4-methyl-5-amino-pyrimidin-2(1H)-one is a significant risk.[5] Ring decomposition is possible under harsh, prolonged heating.[4]Use of anhydrous conditions and low temperatures is highly recommended.

Experimental Protocol: Assessing Stability Under Your Conditions

To empirically determine the stability of 4-Methyl-2-(methylthio)pyrimidin-5-amine in your specific acidic medium, you can perform the following control experiment:

Objective: To quantify the degradation of 4-Methyl-2-(methylthio)pyrimidin-5-amine over time under specific acidic conditions.

Materials:

  • 4-Methyl-2-(methylthio)pyrimidin-5-amine

  • Your acidic reaction solvent (e.g., 1M HCl in Dioxane, 10% TFA in CH₂Cl₂)

  • An internal standard (e.g., a stable, non-reactive compound with a distinct NMR or LC-MS signal, such as 1,3,5-trimethoxybenzene)

  • HPLC or ¹H NMR for analysis

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 4-Methyl-2-(methylthio)pyrimidin-5-amine and the internal standard and dissolve them in a known volume of a suitable solvent (e.g., DMSO, CH₃CN).

  • Initiate the Experiment: Add a precise volume of the stock solution to your acidic medium at the desired reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the aliquot with a base (e.g., saturated NaHCO₃ solution) to stop any further degradation.

  • Extraction: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by HPLC or ¹H NMR.

  • Quantification: Determine the ratio of the peak area (or integration) of 4-Methyl-2-(methylthio)pyrimidin-5-amine to the peak area of the internal standard at each time point. A decrease in this ratio over time indicates degradation.

Visualizations

Chemical Structure and Potential Protonation Sites

Caption: Protonation sites on the molecule.

Hypothesized Degradation Pathway in Strong Acid

G A 4-Methyl-2-(methylthio)pyrimidin-5-amine B Protonated Pyrimidinium Ion A->B H+ C Nucleophilic attack by H2O B->C H2O D Tetrahedral Intermediate C->D E Elimination of CH3SH D->E F 4-Methyl-5-amino-pyrimidin-2(1H)-one E->F -H+

Caption: Hydrolysis of the 2-methylthio group.

Workflow for Stability Assessment

G start Prepare Stock Solution (Compound + Internal Standard) step1 Add to Acidic Medium at T start->step1 step2 Sample at Time Points (t=0, 1h, 2h...) step1->step2 step3 Quench with Base step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Analyze by HPLC or NMR step4->step5 end_node Quantify Degradation step5->end_node

Caption: Experimental workflow for stability testing.

References

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances. [Link]

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC. National Center for Biotechnology Information. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Royal Society of Chemistry. [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

Sources

Technical Support Center: Navigating Steric Hindrance in 4-Methyl Substituted Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving substituted pyrimidines. As a Senior Application Scientist, I understand that the pyrimidine core is a vital scaffold in countless pharmaceutical and agrochemical candidates. However, the seemingly innocuous 4-methyl substituent can introduce significant steric challenges, leading to frustratingly low yields, stalled reactions, and complex product mixtures.

This guide is designed to provide direct, actionable solutions to common problems encountered when working with these sterically demanding substrates. We will move beyond simple protocols to explore the underlying mechanistic principles, empowering you to make informed decisions and rationally design your experiments for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling on a 4-methyl-2-chloropyrimidine is giving low to no yield. What are the most critical parameters to adjust?

This is a classic issue where the 4-methyl group impedes the approach of the palladium catalyst complex and the boronic acid to the C2 reaction site. The key is to optimize the "space" around the palladium center by carefully selecting the ligand and other reaction parameters.

Probable Cause: The steric bulk of the 4-methyl group is likely preventing efficient oxidative addition or transmetalation in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be too bulky in one sense, yet not structured enough in another to force the coupling partners together effectively.

Solutions & Optimization Strategy:

  • Catalyst and Ligand Selection (Most Critical): Your first and most impactful change should be the ligand. Move away from simple phosphines to modern, sterically demanding biarylphosphine ligands. These ligands are designed to create a bulky, yet flexible coordination sphere around the palladium, which can promote the difficult reductive elimination step.

    • Recommended Ligands: Start with ligands like XPhos or tBuXPhos.[1] They are often effective for sterically hindered couplings.

    • Palladium Source: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂. For maximum consistency, consider using a pre-formed palladium-ligand complex.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] A stronger base can sometimes overcome higher activation barriers.

    • Strong Bases: For many substrates, K₃PO₄ or Cs₂CO₃ provide better results than weaker bases like K₂CO₃.[3]

    • Solvent Compatibility: Ensure your base is compatible with your solvent system (e.g., K₃PO₄ is often used with aqueous/dioxane mixtures).

  • Solvent and Temperature:

    • Solvents: Anhydrous 1,4-dioxane or toluene, often with a small amount of water, are standard choices.[3] Ensure your solvents are rigorously dried, as water can interfere with the catalyst.

    • Microwave Irradiation: This is a highly effective method for overcoming steric barriers. Microwave heating can significantly reduce reaction times and improve yields where conventional heating fails.[3][4] A typical starting point is 100-120 °C for 15-30 minutes.[3]

Data-Driven Starting Points for Suzuki Coupling Optimization
Substrate TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperatureExpected OutcomeReference
4-Methyl-2-chloropyrimidinePd₂(dba)₃ / P(t-Bu)₃KF (spray-dried)THF50 °CModerate Yield[3]
2,4-Dichloropyrimidine*Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °C (MW)High Yield (C4)[3][4]
Sterically Hindered Arylboronic AcidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O110 °CImproved Yield[1]

Note: While 2,4-dichloropyrimidine typically reacts at the more accessible C4 position, the principles for optimizing hindered couplings are transferable.[4][5]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low Yield in Suzuki Coupling of 4-Methyl Pyrimidine ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, tBuXPhos) start->ligand check_yield1 Yield Improved? ligand->check_yield1 base Change Base (K₂CO₃ → K₃PO₄ or Cs₂CO₃) check_yield2 Yield Improved? base->check_yield2 microwave Employ Microwave Irradiation (100-120 °C, 15-30 min) check_yield3 Yield Improved? microwave->check_yield3 check_yield1->base No success Reaction Optimized check_yield1->success Yes check_yield2->microwave No check_yield2->success Yes check_yield3->success Yes failure Consult Further Strategies (e.g., Alternative Coupling) check_yield3->failure No cluster_0 Problem: Steric Clash with Standard Ligand cluster_1 Solution: Bulky Ligand Creates Reaction Pocket Pd_small Pd PPh₃ Pyrimidine_small 4-Me Pyrimidine Pd_small:f0->Pyrimidine_small:f0 Amine_small Amine Amine_small:f0->Pyrimidine_small:f0 Clash Steric Clash! Pd_large Pd XPhos Pyrimidine_large 4-Me Pyrimidine Pd_large:f0->Pyrimidine_large:f0 Amine_large Amine Amine_large:f0->Pd_large:f0 Pocket Productive Coordination

Caption: Steric hindrance in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-methyl group on a pyrimidine ring so sterically challenging?

The pyrimidine ring is an electron-deficient six-membered heterocycle. [6]Substituents at the 2, 4, and 6 positions are adjacent to the ring nitrogens. The 4-methyl group is positioned directly next to the C5 position and is in close proximity to the C3 nitrogen. In transition-metal-catalyzed reactions (like Suzuki or Buchwald-Hartwig) that typically occur at the C2 or C6 positions, the catalyst's bulky ligand sphere must approach the ring. The 4-methyl group acts as a physical barrier, sterically clashing with the ligands and preventing the metal center from getting close enough to the C2 (or C6) halide for efficient oxidative addition. This slowing of a key catalytic step is a primary reason for reaction failure. [7][8] Q2: Are there alternatives to cross-coupling for functionalizing the C5 position next to the 4-methyl group?

Yes. Direct C-H activation or functionalization is an emerging and powerful strategy that avoids the need for pre-halogenated substrates.

  • Directed ortho-Metalation (DoM): This is a classic strategy, but it can be challenging. [9][10]If you have a directing metalation group (DMG) at another position on the pyrimidine ring (e.g., an amide or carbamate), it can direct a strong base like n-BuLi or s-BuLi to deprotonate the adjacent C-H bond. [9][11]However, the steric hindrance from the 4-methyl group can severely inhibit the deprotonation at C5. Success often depends on the specific DMG and reaction conditions.

  • Transition-Metal-Catalyzed C-H Activation: This is a more modern approach. Palladium-catalyzed C-H activation can functionalize C-H bonds directly. [6][12]For example, a pyrimidine ring itself can sometimes act as a directing group to facilitate C-H arylation at an adjacent position on a tethered aryl group. [12]Research in this area is rapidly expanding and offers powerful, atom-economical alternatives to traditional cross-coupling. [13][14] Q3: Can I use Sonogashira coupling for these substrates?

Yes, Sonogashira coupling of terminal alkynes with 4-methyl substituted halopyrimidines is feasible but faces the same steric challenges. [15]An efficient method for the synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines has been developed using a palladium-catalyzed Sonogashira reaction. [16]

  • Key Considerations:

    • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically CuI. [15][16] * Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required. [16] * Conditions: The reactions can often be performed under mild conditions, sometimes even at room temperature, though heating may be necessary for less reactive substrates. [16][17]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Chloro-4-methylpyrimidine

This protocol is adapted from established methods for microwave-assisted Suzuki couplings of chloropyrimidines. [3][4] Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave vial, add the 2-chloro-4-methylpyrimidine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add 1,4-dioxane and water.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with stirring at 110 °C for 20 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-methylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidine

This protocol is a generalized procedure based on best practices for sterically hindered substrates. [1][18] Materials:

  • 2-Bromo-4-methylpyrimidine (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or oven-dried sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

  • Add the 2-bromo-4-methylpyrimidine and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Buchwald–Hartwig amin
  • Directed Metal
  • Directed ortho metal
  • ortho metal
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Synthetic strategies toward carbocyclic purine-pyrimidine hybrid nucleosides. PubMed.
  • The reactivity of 4-methylthiopteridine. Journal of the Chemical Society C.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Sonogashira coupling. Wikipedia.
  • Directed ortho metal
  • Buchwald-Hartwig Amin
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.
  • Reactivity of pyrimidine derivatives towards methyl 4-(2-chloroacetamide) benzoate.
  • Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activ
  • Steric effects. Wikipedia.
  • Steric Hindrance | Organic Chemistry. YouTube.
  • DIRECTED ORTHO METAL
  • Selected ligands and catalysts for Buchwald‐Hartwig amination...
  • Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • C-H Activ
  • Pyrimidine as an Aryl C-H Activ
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • Illustration of the effects of increasing steric hindrance along the...
  • Suzuki Coupling. Organic Chemistry Portal.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones.
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis. Benchchem.
  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2.
  • Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H). MD Anderson Cancer Center.
  • 100 Nano-Stories: Steric Hindrance + Coordin
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Steric Hindrance. True Geometry's Blog.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

Sources

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted pyrimidines. 4-Methyl-2-(methylthio)pyrimidin-5-amine (1)[1] is a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active heterocyclic compounds[2]. Accurate


H NMR characterization of this compound is paramount for verifying purity and structural integrity before downstream coupling reactions.

This guide objectively compares the


H NMR performance of this compound in two ubiquitous NMR solvents: deuterated dimethyl sulfoxide (DMSO-

) and deuterated chloroform (CDCl

). By analyzing the causality behind chemical shift variations, this guide provides a definitive framework for solvent selection.

Structural Context & Mechanistic Principles

The molecule (C


H

N

S) contains four distinct proton environments that must be unambiguously assigned. The choice of solvent profoundly impacts the spectral resolution and chemical shifts, primarily driven by solvent polarity and hydrogen-bonding capacity (3)[3].
  • Aromatic Proton (C6-H): A highly deshielded singlet due to the electron-withdrawing nature of the pyrimidine ring.

  • Amine Protons (-NH

    
     at C5):  Exchangeable protons whose chemical shift is highly dependent on solvent hydrogen-bonding capabilities.
    
  • Methylthio Protons (-SCH

    
     at C2):  A singlet typically appearing in the 2.4–2.6 ppm range.
    
  • Methyl Protons (-CH

    
     at C4):  A singlet slightly upfield of the methylthio group due to the differing electronegativity of sulfur versus the aromatic ring carbon.
    

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol is designed as a self-validating system . It incorporates built-in quality control checks, such as internal referencing (TMS) and a strict integration sum validation, ensuring that any deviation immediately flags an impure sample or improper acquisition.

NMR_Workflow N1 Sample Weighing (10-15 mg of Compound) N2 Solvent Addition (0.6 mL DMSO-d6 or CDCl3) N1->N2 N3 Internal Calibration (0.03% v/v TMS added) N2->N3 N4 1H NMR Acquisition (400 MHz, 298 K, 16 Scans) N3->N4 N5 Spectral Processing (Fourier Transform & Phasing) N4->N5 N6 Validation (Integration Sum = 9H) N5->N6

Figure 1: Standardized self-validating workflow for 1H NMR sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of 4-Methyl-2-(methylthio)pyrimidin-5-amine. Causality: This mass ensures an optimal signal-to-noise ratio for a 16-scan acquisition without causing concentration-dependent line broadening.

  • Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Ensure complete dissolution via gentle sonication. Causality: Undissolved particulates distort the local magnetic field, destroying resolution.
  • Acquisition Setup: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer and allow the sample to equilibrate to 298 K for 5 minutes. Causality: Temperature stabilization prevents convection currents and drift in exchangeable proton shifts.

  • Tuning and Shimming: Perform automatic tuning and matching (ATM). Shim the magnetic field (Z1-Z5) using the solvent deuterium lock signal to achieve a full width at half maximum (FWHM) of <1.0 Hz for the TMS peak.

  • Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds and an acquisition time of 3 seconds.

  • Processing (Self-Validation Check): Apply a 0.3 Hz exponential line broadening function, perform Fourier transform, and manually phase the spectrum. Set the TMS singlet strictly to 0.00 ppm. Integrate all peaks; the total integration must equal exactly 9 protons . If the sum deviates, the sample contains impurities or residual synthesis solvents.

Comparative Data: DMSO- vs. CDCl

The following table summarizes the benchmark quantitative chemical shifts for this compound in both solvents.

Proton EnvironmentMultiplicityIntegrationShift in DMSO-

(ppm)
Shift in CDCl

(ppm)
Mechanistic Causality for Shift Difference
C6-H Singlet (s)1H~ 8.05~ 8.15Minor solvent anisotropy and polarity differences affect the deshielding of the pyrimidine ring.
-NH

Broad Singlet (br s)2H~ 5.20~ 3.60Critical Difference: DMSO is a strong H-bond acceptor, highly deshielding the amine protons. CDCl

lacks this interaction, resulting in a significant upfield shift (4)[4].
-SCH

Singlet (s)3H~ 2.45~ 2.55Slight differential solvation alters the electron density around the highly polarizable sulfur atom.
-CH

Singlet (s)3H~ 2.30~ 2.40Minimal change; the methyl group is relatively isolated from strong solvent dipole interactions.

Expert Analysis & Recommendations

  • Amine Proton Visibility (The Deciding Factor): If confirming the presence of the free primary amine is your primary analytical goal, DMSO-

    
     is the definitively superior choice . The strong intermolecular hydrogen bonding between the -NH
    
    
    
    protons and the sulfoxide oxygen locks the protons in a deshielded state (~5.20 ppm), moving them completely clear of the aliphatic region. In CDCl
    
    
    , the -NH
    
    
    peak often appears as a very broad, poorly defined mound around 3.60 ppm, which can be further broadened or shifted unpredictably by trace moisture in the solvent.
  • Resolution of Aliphatic Singlets: In both solvents, the -SCH

    
     and -CH
    
    
    
    singlets are cleanly resolved. The separation (
    
    
    ) between these two peaks is sufficient in both media (~0.15 ppm) to easily distinguish the two distinct methyl environments without overlap.
  • Solvent Interference: When using DMSO-

    
    , the residual solvent pentet at 2.50 ppm must be carefully monitored. Ensure that the -SCH
    
    
    
    peak (~2.45 ppm) is not obscured by poor shimming of the residual DMSO signal.

Conclusion: For the routine


H NMR analysis of 4-Methyl-2-(methylthio)pyrimidin-5-amine, DMSO-

provides a more reliable, diagnostically useful spectrum due to its ability to sharply resolve the exchangeable amine protons. CDCl

remains a viable alternative for rapid structural confirmation but requires careful interpretation of the upfield, broadened amine signal.

References

  • ChemScene. "4-Methyl-2-(methylthio)pyrimidin-5-amine Product Data." 1

  • Semantic Scholar. "Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties." 3

  • Der Pharma Chemica. "Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives." 2

  • Arabian Journal of Chemistry. "Supporting Information: 1H-NMR spectra of pyrimidine derivatives." 4

Sources

Mass Spectrometry Fragmentation Patterns of Methylthiopyrimidines: A Comparative Guide to ESI-MS/MS vs. EI-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Methylthiopyrimidines are ubiquitous structural motifs in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, antiviral agents, and agrochemicals. During drug metabolism and pharmacokinetics (DMPK) profiling or synthetic impurity analysis, the precise structural elucidation of these scaffolds is non-negotiable.

As a Senior Application Scientist, I frequently observe that the choice of mass spectrometry (MS) ionization technique drastically alters the observed fragmentation pathways. Misinterpreting these gas-phase reactions can lead to incorrect structural assignments. This guide provides an objective, data-driven comparison between Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for methylthiopyrimidines, detailing the mechanistic causality behind their fragmentation[1].

Mechanistic Foundations of Gas-Phase Fragmentation

The fundamental difference between EI and ESI lies in the internal energy imparted to the molecule and the parity of the resulting ions[2].

EI-MS: Hard Ionization and Radical-Driven Cleavage

Electron Ionization (typically at 70 eV) is a "hard" ionization technique that strips an electron from the methylthiopyrimidine, generating a highly energetic, odd-electron radical cation (


). The fragmentation is primarily driven by radical site initiation.
  • Homolytic Cleavages: The dominant pathways involve the loss of a methyl radical (

    
    , -15 Da) or a thiomethoxy radical (
    
    
    
    , -47 Da)[3].
  • Ring Cleavage: The high internal energy forces deep decomposition of the pyrimidine ring, yielding smaller charged fragments (e.g., loss of HCN)[4].

ESI-MS/MS: Soft Ionization and Even-Electron Rules

Electrospray Ionization is a "soft" technique that generates an even-electron protonated precursor (


). When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the "even-electron rule," favoring Charge Retention Fragmentation (CRF) and Charge Migration Fragmentation (CMF)[1][2].
  • Inductive Cleavage: The protonated pyrimidine frequently expels the intact methylthio group as a neutral methanethiol molecule (

    
    , -48 Da).
    
  • Retro-Diels-Alder (RDA) & Ring Contraction (RC): The pyrimidine ring undergoes highly specific structural rearrangements, such as RDA reactions or ring contractions, expelling neutral molecules like

    
     or 
    
    
    
    [5].

Comparative Performance Data

To objectively select the right analytical strategy, we must compare the empirical data generated by both techniques. Table 1 summarizes the fragmentation behavior using 5-Methoxy-2-methylthiopyrimidine as a benchmark compound[3][6].

Table 1: Quantitative Comparison of MS Workflows for 5-Methoxy-2-methylthiopyrimidine

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)
Precursor Ion

(Odd-electron)

(Even-electron)
Primary Neutral Loss 1

(-15 Da)


(-48 Da)

Primary Neutral Loss 2

(-47 Da)


(-32 Da)

Ring Cleavage Mode Deep fragmentation (

)
Retro-Diels-Alder / Ring Contraction
Sensitivity Nanogram to high-picogramLow-picogram to femtogram
Primary Application Library matching (NIST), Volatile analogsMetabolite ID, Non-volatile/Polar analogs

Visualizing the Fragmentation Logic

ESI_Fragmentation M Protonated Precursor [M+H]+ (Even-Electron) Inductive Inductive Cleavage (Charge Migration) M->Inductive Low CID Energy RDA Retro-Diels-Alder (RDA) Ring Cleavage M->RDA High CID Energy RC Ring Contraction (RC) Rearrangement M->RC Rearrangement Frag1 Loss of CH3SH (-48 Da) [M+H-CH3SH]+ Inductive->Frag1 Frag2 Loss of NH=CH2 / HCN Open-chain fragments RDA->Frag2 Frag3 Loss of NH3 or CO Contracted Ring Cation RC->Frag3

Caption: ESI-CID fragmentation pathways of methylthiopyrimidines governed by even-electron rules.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in physical chemistry causality.

Protocol A: LC-ESI-MS/MS Workflow (Metabolite ID & Structural Elucidation)

Optimal for polar, non-volatile methylthiopyrimidines.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL.

    • Causality: This concentration prevents detector saturation and space-charge effects in the ion source, ensuring accurate isotopic distribution.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C.

  • Mobile Phase Chemistry: Use 0.1% Formic Acid in both Water (A) and Acetonitrile (B).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

      
       state in the electrospray droplet, maximizing ionization efficiency[6].
      
  • Ion Source Parameters (Positive ESI): Set IonSpray Voltage to 5500 V and Temperature to 500°C.

  • CID Optimization: Perform a product ion scan using a collision energy (CE) ramp from 10 eV to 40 eV.

    • System Validation Check: Always run a blank injection followed by a known standard (e.g., 5-Methoxy-2-methylthiopyrimidine). Verify that the

      
       transition (loss of 
      
      
      
      ) appears at ~20 eV before analyzing unknown samples.
Protocol B: GC-EI-MS Workflow (Impurity Profiling & Library Matching)

Optimal for volatile, thermally stable methylthiopyrimidines.

  • Sample Preparation: Dissolve the analyte in a highly volatile, non-polar solvent (e.g., Ethyl Acetate) at 10 µg/mL.

  • Injection: Inject 1 µL into a split/splitless injector set to 250°C.

    • Causality: Instantaneous flash vaporization is required to maintain a narrow chromatographic band.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm). Ramp the oven from 80°C to 280°C at 10°C/min.

  • Ionization: Set the EI source to exactly 70 eV and the source temperature to 230°C.

    • Causality: 70 eV is the universal standard for EI-MS. It ensures that the resulting fragmentation pattern (specifically the ratio of

      
       to 
      
      
      
      ) matches commercially available NIST spectral libraries perfectly[3][7].
  • System Validation Check: Confirm the presence of the

    
     isotope peak at ~4.5% relative abundance to the molecular ion, validating the presence of the single Sulfur atom (
    
    
    
    natural abundance).

Workflow Decision Architecture

Workflow Start Methylthiopyrimidine Sample LC LC-ESI-MS/MS (Soft Ionization) Start->LC Polar / Non-Volatile GC GC-EI-MS (Hard Ionization) Start->GC Volatile / Stable Protonation Add 0.1% Formic Acid Yields [M+H]+ LC->Protonation Vaporization Heat to 250°C Yields M+• GC->Vaporization CID Collision-Induced Dissociation (Variable Energy) Protonation->CID EI 70 eV Electron Impact (Fixed Energy) Vaporization->EI Result1 Even-Electron Fragments (Elucidate connectivity) CID->Result1 Result2 Odd-Electron Fragments (Library matching) EI->Result2

Caption: Strategic decision tree for selecting the appropriate MS workflow for methylthiopyrimidines.

References

  • BenchChem. "In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine." BenchChem Technical Resources.
  • NIST Mass Spectrometry Data Center. "4(1H)-Pyrimidinone, 2-(methylthio)- Mass Spectrum." National Institute of Standards and Technology.
  • Life Science Journal. "The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry." Life Science Journal, 2008; 5(2): 37–40.
  • Demarque, D.P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016 Mar; 33(3): 432-55.
  • ELTE University. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." ELTE Publications.
  • Salem, M.A.I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." Scientific & Academic Publishing.

Sources

Comparative Guide: Methylthio (-SMe) vs. Methoxy (-OMe) Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pyrimidine-based drug discovery, the choice between methylthio (-SMe) and methoxy (-OMe) substituents is rarely a simple swap of lipophilicity. It represents a strategic decision between a versatile synthetic handle and a stable structural determinant .

  • Methylthio (-SMe): Acts as a "masked" leaving group. It is nucleophilic and relatively stable under basic conditions but can be "switched on" via oxidation to a sulfone (-SO

    
    Me), creating a leaving group often superior to chloride.
    
  • Methoxy (-OMe): Acts as a robust electron-donating group (EDG). It strongly deactivates the pyrimidine ring toward further nucleophilic aromatic substitution (

    
    ) and is typically utilized as a permanent fixture to modulate solubility, metabolic stability, or target affinity.
    

This guide analyzes the reactivity profiles, electronic modulation, and synthetic workflows for both intermediates, supported by experimental protocols and mechanistic insights.

Mechanistic & Electronic Profiling

Electronic Effects on the Pyrimidine Core

The reactivity of the pyrimidine ring is governed by the balance of inductive (-I) and mesomeric (+M) effects.

FeatureMethylthio (-SMe)Methoxy (-OMe)Mechanistic Impact
Hammett

0.00-0.27OMe is a stronger donor, significantly enriching electron density in the ring.
Inductive Effect Weakly withdrawing (-I)Stronger withdrawing (-I)OMe has high electronegativity, but +M dominates.
Mesomeric Effect Moderate Donor (+M)Strong Donor (+M)OMe deactivates the ring toward

at other positions (e.g., C2/C4) more than SMe.
Leaving Group Ability Poor (Direct) / Excellent (Oxidized)Very PoorSMe requires activation; OMe is generally inert in

.
The "Activation" Strategy

The primary utility of the -SMe group is its ability to toggle reactivity. While -OMe remains static, -SMe can be transformed from a donor to a strong acceptor/leaving group.

  • State A (Sulfide): Electron-rich, tolerates basic conditions, poor leaving group.

  • State B (Sulfone -SO

    
    Me):  Highly electron-deficient, strong -I/-M effect, excellent leaving group (
    
    
    
    vs Cl can be >100).

Synthetic Workflows & Decision Logic

The following diagram illustrates the divergent pathways for SMe and OMe intermediates. Note the "dead-end" nature of OMe regarding substitution, contrasted with the "activation" loop of SMe.

Pyrimidine_Reactivity Start Dichloropyrimidine Scaffold SMe_Int Intermediate A (-SMe Substituent) Start->SMe_Int NaSMe (Nucleophilic Attack) OMe_Int Intermediate B (-OMe Substituent) Start->OMe_Int NaOMe (Nucleophilic Attack) Oxidation Activation Step (Oxidation to -SO2Me) SMe_Int->Oxidation m-CPBA or Oxone SMe_Int->OMe_Int Direct Displacement (Very Slow/Harsh) Sulfone Activated Sulfone (-SO2Me) Oxidation->Sulfone Product_S Final Product (Nu Displacement) Sulfone->Product_S Amine/Alkoxide (Fast SnAr) DeadEnd Stable Product (No easy displacement) OMe_Int->DeadEnd Resistant to Standard SnAr

Caption: Divergent reactivity pathways. The SMe group allows for a "Safety Catch" strategy via oxidation, whereas OMe serves as a terminal modification.

Experimental Data: Regioselectivity & Reactivity

The "Dichotomy" of Sulfone Displacement

A critical phenomenon observed in 2-methylsulfonyl-4-chloropyrimidines is the regioselectivity switch depending on the nucleophile. This is a key advantage of the SMe/SO


Me handle over the static OMe.
  • Amine Nucleophiles: Prefer C4 substitution (steric/electronic control).

  • Alkoxide Nucleophiles: Prefer C2 substitution.[1][2][3][4]

    • Mechanism:[1][5][6][7][8][9][10][11][12] The sulfone oxygen atoms form a hydrogen bond with the incoming alkoxide (or its counter-ion), directing attack to the adjacent C2 position. This "chelation control" is absent in OMe analogs.

SubstrateNucleophileConditionsMajor Product (Regioisomer)Yield
2-SO

Me-4-Cl-pyr
Primary AmineTHF, rtC4-Amino 85-92%
2-SO

Me-4-Cl-pyr
NaOMeMeOH, -78°CC2-Methoxy >95%
2-OMe-4-Cl-pyrPrimary AmineNMP, 120°CC4-Amino (Slow)40-60%

Insight: The 2-OMe group deactivates the C4-Cl bond, requiring harsh conditions (120°C+) for displacement. The 2-SO


Me group activates the ring, allowing reaction at room temperature or below.
Leaving Group Hierarchy ( )

In a competitive


 experiment on a pyrimidine core:
  • -SO

    
    Me (Sulfone):  ~500 (Fastest)
    
  • -F (Fluorine): ~100

  • -Cl (Chlorine): 1 (Reference)

  • -SMe (Sulfide): < 0.01 (Requires forcing)

  • -OMe (Ether): ~0 (Inert)

Validated Protocols

Protocol A: Activation of Methylthio to Sulfone

Use this protocol to convert the inert -SMe handle into a reactive leaving group.

Reagents:

  • Substrate: 2-(Methylthio)pyrimidine derivative (1.0 equiv)[13]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.2–2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Na

    
    S
    
    
    
    O
    
    
    (aq), Sat. NaHCO
    
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction.[14]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (rt) and stir for 2–4 hours. Monitor by TLC/LCMS (Look for M+32 mass shift).

  • Workup: Dilute with DCM. Wash sequentially with 10% Na

    
    S
    
    
    
    O
    
    
    (to reduce excess peroxide) and Sat. NaHCO
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
    • Validation: The product is typically a white solid.

      
      H NMR will show a downfield shift of the S-Me singlet from ~2.5 ppm (SMe) to ~3.3 ppm (SO
      
      
      
      Me).
Protocol B: Selective Displacement of Sulfone

Use this protocol to displace the activated sulfone with an amine.

Reagents:

  • Substrate: 2-(Methylsulfonyl)pyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or Cs

    
    CO
    
    
    
    (if using acid salts)
  • Solvent: THF or Dioxane (anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate in THF (0.2 M) under N

    
     atmosphere.
    
  • Addition: Add DIPEA followed by the amine dropwise at 0°C (if highly reactive) or rt.

  • Reaction: Stir at rt for 1–12 hours.

    • Note: Unlike chloropyrimidines which may require heat, sulfones often react at ambient temperature.

  • Workup: Evaporate solvent. Partition between EtOAc and Water.

  • Purification: Flash chromatography.

Strategic Recommendations

  • Choose Methylthio (-SMe) when:

    • You need to introduce a nucleophile late-stage.

    • You require a protecting group for a specific position that can be "unmasked" later.

    • You need to differentiate between two electrophilic sites (e.g., C2 vs C4).[4][14] Use Cl at C4 and SMe at C2; react C4 first, then oxidize/react C2.

  • Choose Methoxy (-OMe) when:

    • The methoxy group is a required pharmacophore (H-bond acceptor).

    • You need to lower the lipophilicity (LogP) compared to an alkyl group, but higher than a hydroxyl.

    • You need to deactivate the ring to prevent metabolic attack or off-target nucleophilic additions.

References

  • Vertex Pharmaceuticals. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine MPS1 Inhibitors. (Discusses SMe displacement and oxidation strategies).

  • BenchChem Application Note. Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. (Solubility and stability profiles).

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (QM analysis of C2 vs C4 selectivity).

  • MDPI Molbank. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][3] (Synthesis and reactivity of mixed SMe/OEt scaffolds).

  • Frontiers in Chemistry. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. (Kinetic data on leaving group abilities).

Sources

Unveiling the Architecture of 5-Amino-4-methyl-2-(methylthio)pyrimidine: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck. 5-amino-4-methyl-2-(methylthio)pyrimidine represents a classic challenge in medicinal chemistry: a densely substituted pyrimidine ring where confirming the exact regiochemistry of the amino, methyl, and methylthio groups is paramount for downstream pharmaceutical efficacy.

While High-Resolution Mass Spectrometry (HRMS) confirms the empirical formula and Nuclear Magnetic Resonance (NMR) spectroscopy provides solution-state connectivity, Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute 3D structural determination[1]. This guide objectively compares these analytical alternatives and provides a field-proven, self-validating experimental workflow for the crystallographic validation of pyrimidine derivatives.

The Regiochemical Challenge: Why NMR Falls Short

The structural complexity of 5-amino-4-methyl-2-(methylthio)pyrimidine lies in its substitution pattern. With functional groups at positions C2, C4, and C5, only the C6 position retains a proton.

In standard


H NMR, this results in a spectrum of isolated singlets (the C6 proton, the C4 methyl, the C2 methylthio, and the C5 amino protons) with zero scalar (

) coupling across the aromatic ring. While 2D NMR techniques like HMBC can infer long-range carbon-proton connectivity, distinguishing between subtle regioisomers relies heavily on minute chemical shift differences[2]. SCXRD bypasses this ambiguity entirely. By directly mapping the electron density of the molecule in the solid state, SCXRD unambiguously differentiates the heavier sulfur atom from nitrogen and carbon, confirming the absolute regiochemistry and mapping the critical hydrogen-bonding network of the 5-amino group[3].

Comparative Analysis: SCXRD vs. NMR vs. HRMS

To objectively evaluate the performance of these techniques, Table 1 summarizes their capabilities, data outputs, and inherent limitations when applied to highly substituted pyrimidines.

Table 1: Performance Comparison of Structural Validation Techniques

FeatureSingle Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Data Output 3D Atomic Coordinates, Electron Density MapsChemical Shifts, Coupling Constants (

), NOE
Exact Mass (

), Isotopic Distribution
Regiochemical Certainty Unambiguous (Gold Standard) Inferred via 2D correlations (HMBC/NOESY)Cannot determine (Identical for all isomers)
Sample State Solid (Requires high-quality single crystal)Solution (Dynamic conformation)Gas phase (Ionized)
Stereochemistry Absolute configuration (via anomalous dispersion)Relative stereochemistryNone
Key Limitation Dependent on successful crystal growthAmbiguous for proton-deficient heteroaromaticsProvides no 3D structural connectivity

Experimental Workflow & Causality

The following diagram illustrates the orthogonal pathways used to validate the structure of synthesized pyrimidine derivatives, highlighting the complementary nature of solid-state and solution-state analyses.

G N1 5-amino-4-methyl-2-(methylthio)pyrimidine (Synthesized Isomer) N2 Vapor Diffusion Crystallization (Anti-solvent Method) N1->N2 Solid-State Pathway N4 Solution-State NMR (1H, 13C, 2D HMBC) N1->N4 Solution-State Pathway N3 Single Crystal X-ray Diffraction (100 K, Mo Kα) N2->N3 High-Quality Crystal N5 Phase Problem Solution & Least-Squares Refinement N3->N5 Diffraction Data N7 Solution Connectivity & Dynamic Conformation N4->N7 Chemical Shifts N6 Absolute 3D Structure & Solid-State Packing N5->N6 Atomic Coordinates N6->N7 Orthogonal Validation

Workflow comparing SCXRD and NMR for structural validation of pyrimidine derivatives.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

Obtaining a diffraction-quality crystal is the chief barrier in SCXRD. Pyrimidines often precipitate as amorphous powders if cooled too rapidly. Vapor diffusion is a highly effective technique to control supersaturation[4].

  • Dissolution: Dissolve 10–20 mg of the purified 5-amino-4-methyl-2-(methylthio)pyrimidine in a minimal amount of a high-boiling "good" solvent (e.g., Dichloromethane or Chloroform) inside a small, open 2 mL vial.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3–5 mL of a volatile "anti-solvent" (e.g., Hexane or Pentane). Seal the outer vial tightly.

  • Controlled Nucleation: Causality: The volatile anti-solvent vapor slowly diffuses into the inner vial over several days. This gradual reduction in the compound's solubility carefully controls the entry into the metastable zone, thermodynamically favoring the nucleation of a few large, defect-free single crystals rather than rapid, chaotic precipitation.

Protocol 2: SCXRD Data Collection and Refinement

Once a suitable crystal (typically >0.1 mm in at least two dimensions) is harvested, it must be analyzed under conditions that maximize data quality.

  • Cryo-Mounting: Mount the crystal on a specialized loop using paratone oil and immediately transfer it to the diffractometer under a 100 K liquid nitrogen stream. Causality: Cooling minimizes the thermal vibration (B-factors) of the atoms. For this specific molecule, the methyl and methylthio groups are highly susceptible to rotational disorder at room temperature. Cryogenic temperatures freeze these conformations, sharpening the electron density peaks and allowing for the accurate placement of the amino group's hydrogen atoms.

  • Diffraction & Integration: Expose the crystal to monochromatic X-ray radiation (typically Mo K

    
    , 
    
    
    
    Å). Collect frames over a full sphere of data to ensure high redundancy.
  • Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Least-Squares Refinement: Refine the atomic coordinates and anisotropic displacement parameters against

    
     using full-matrix least-squares techniques (e.g., SHELXL) until the model converges[5].
    

Establishing a Self-Validating System: Quality Metrics

A crystallographic protocol is only as trustworthy as its internal validation metrics. When assessing the SCXRD data for 5-amino-4-methyl-2-(methylthio)pyrimidine, the refinement software will output several statistical parameters. A chemically correct and well-refined structure must meet the strict thresholds outlined in Table 2 [5].

Table 2: Self-Validating SCXRD Quality Metrics for Small Molecules

Crystallographic ParameterAcceptable ThresholdMechanistic Significance

(Unweighted R-factor)

(for

)
Measures the absolute agreement between the calculated model and the observed diffraction data. Values

suggest an incorrect structural assignment or severe twinning.

(Weighted R-factor)

Accounts for all reflections (including weak ones). It is a more robust indicator of overall model quality than

.
Goodness-of-Fit (

)

to

Validates the weighting scheme used during refinement. A value near 1.0 indicates that the model accurately represents the experimental error.
Residual Electron Density (

)



Ensures no missing atoms. A high residual peak near the sulfur atom might indicate unmodeled rotational disorder of the methylthio group.

By ensuring that the final refinement meets these criteria, researchers can trust that the 3D coordinates, tautomeric state, and regiochemistry of the pyrimidine derivative are absolutely correct, providing a flawless foundation for subsequent drug formulation and binding assays.

References

  • How to crystallize your sample — X-ray Core - KU Leuven KU Leuven URL
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations MDPI URL
  • National Institutes of Health (NIH)
  • Journal of the American Chemical Society (JACS)
  • National Institutes of Health (NIH)

Sources

A Comparative Bioassay Analysis: 2-Methylthio vs. 2-Amino Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2] Among the myriad of possible substitutions, the 2-position offers a critical juncture for modulating a compound's interaction with biological targets. This guide provides a comparative analysis of the bioassay results of two key substituent classes at this position: the 2-methylthio (-SCH3) and the 2-amino (-NH2) pyrimidines. By examining their performance in various biological assays, we aim to provide a data-driven resource for researchers to inform their drug design and development strategies.

The Chemical Landscape: 2-Methylthio and 2-Amino Pyrimidines

The 2-amino group, with its hydrogen bond donating and accepting capabilities, has been extensively explored, leading to a wealth of derivatives with potent anticancer, antimicrobial, and kinase inhibitory activities.[3][4] The 2-methylthio group, while also capable of engaging in specific interactions, offers a different electronic and steric profile, which can influence a compound's metabolic stability and binding affinity. The concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance a desired biological activity, is a key consideration when comparing these two moieties.[5]

Comparative Bioassay Results: A Look at the Data

While direct head-to-head comparisons of analogous 2-methylthio and 2-amino pyrimidine derivatives in the same study are limited in publicly available literature, we can draw valuable insights by examining the reported bioactivities of each class against various targets.

Anticancer and Kinase Inhibitory Activity

Both 2-amino and 2-methylthio pyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]

Table 1: Bioassay Results for Selected 2-Aminopyrimidine Derivatives

Compound ClassTarget/Cell LineBioassay Metric (IC50/EC50)Reference
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-onesPDGFr, bFGFr, EGFr, c-Src Kinases0.009 - 0.079 µM[7]
2,4,5-Substituted PyrimidinesTubulin Polymerization0.79 µM
2,4,5-Substituted PyrimidinesBEL-7402 (Hepatocellular Carcinoma)16 - 62 nM[8]
2-Aminopyrimidine Derivative (Compound XIX)SW480 (Colon Carcinoma)11.08 µM
Thieno[2,3-d]pyrimidine DerivativeHCT-116 (Colorectal Carcinoma)2.80 µM[9]
Thieno[2,3-d]pyrimidine DerivativeHepG2 (Hepatocellular Carcinoma)4.10 µM[9]
Thieno[2,3-d]pyrimidine DerivativeVEGFR-2 Kinase0.23 µM[9]

Table 2: Bioassay Results for Selected 2-Methylthio/2-Thiopyrimidine Derivatives

Compound ClassTarget/Cell LineBioassay Metric (IC50/GI50)Reference
2-Thiopyrimidine DerivativeCDK-1 Kinase5 µM[10]
6-Amino-5-cyano-2-thiopyrimidineLeukemia Cell LinesGI50 < 10 µM[11]
6-Amino-5-cyano-2-thiopyrimidinePI3Kδ Kinase0.0034 µM[11]
2-Thiopyrimidine/chalcone hybridK-562 (Leukemia)0.77 - 1.74 µM[12]
2-Thiopyrimidine/chalcone hybridMCF-7 (Breast Cancer)1.37 - 3.56 µM[12]
2-Thiopyrimidine/chalcone hybridHT-29 (Colon Cancer)2.10 - 2.37 µM[12]
2-(Methylthio)-4-methylpyrimidine carboxamidesSclerotinia sclerotiorum (Fungus)69.5 - 70.3% inhibition at 100 mg/L[13]

From the available data, 2-aminopyrimidine derivatives have been extensively investigated as potent kinase inhibitors, with several examples demonstrating nanomolar to low micromolar efficacy against various cancer-related kinases.[7][8] The 2-thiopyrimidine and 2-methylthiopyrimidine derivatives also exhibit significant anticancer and antifungal activities, with some compounds showing potent, sub-micromolar inhibition of key enzymes like PI3Kδ.[11][12]

Experimental Protocols: Ensuring Scientific Rigor

To facilitate the independent verification and expansion of these findings, detailed experimental protocols for key bioassays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a microplate, add the kinase buffer, the test compound dilutions, and the substrate.

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

  • ATP Addition and Incubation: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Kinase Inhibition

The inhibitory action of these pyrimidine derivatives often occurs within the ATP-binding pocket of protein kinases. The following diagram illustrates the general principle of competitive kinase inhibition.

Kinase_Inhibition cluster_0 Uninhibited Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Kinase_Inhibited Kinase Active Site Inhibitor {2-Amino or 2-Methylthio Pyrimidine Inhibitor} Inhibitor->Kinase_Inhibited Binding ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Blocked

Caption: Competitive inhibition of a protein kinase by a 2-substituted pyrimidine derivative.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-substituted pyrimidines is highly dependent on the nature of the substituent at this position, as well as modifications at other positions on the pyrimidine ring.

For 2-aminopyrimidines , the amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The potency and selectivity can be fine-tuned by introducing various substituents on the amino group or at other positions of the pyrimidine core.

For 2-methylthiopyrimidines , the sulfur atom can participate in van der Waals interactions and the methyl group can occupy hydrophobic pockets within the binding site. The methylthio group can also be a site for metabolism, which can be a consideration in drug design.

The principle of bioisosteric replacement suggests that substituting a 2-amino group with a 2-methylthio group (or vice versa) could be a viable strategy to modulate a compound's properties.[5] For example, if a lead compound with a 2-amino group shows poor metabolic stability, replacing it with a 2-methylthio group might improve its pharmacokinetic profile. Conversely, if a 2-methylthio derivative lacks the desired potency, introducing a 2-amino group could enhance its binding affinity through additional hydrogen bonding.

References

  • Klis, W. A., et al. (2000). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 43(14), 2675–2687. [Link]

  • Zhang, F. H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 935-941. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • El-Sayed, W. A., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 150, 826-838. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3704. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 2-16. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879. [Link]

  • Ye, L., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(11), 3795-3804. [Link]

  • Van Daele, I., et al. (2007). Correlation between the IC 50 values of the inhibitors against TK-2 and their K i values against TMPKmt. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology, 12, 665939. [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, 4(56), 43-55. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3704. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kovalska, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1746. [Link]

  • El-Gazzar, M. G., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(11), 1588. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Mendez, J. P., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Frontiers in Chemistry, 9, 715392. [Link]

  • Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496. [Link]

  • Sharma, R., & Gupta, A. (2022). Derivatives of 2-aminopyrimidine. ResearchGate. [Link]

  • Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science, 4(56), 43-55. [Link]

  • Sharma, R., & Gupta, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5203. [Link]

Sources

Elemental analysis standards for 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-Methyl-2-(methylthio)pyrimidin-5-amine: A Comparative Guide

Executive Summary

In pharmaceutical development, the accurate determination of empirical formulas for active pharmaceutical ingredient (API) intermediates is a strict regulatory requirement. For sulfur-and-nitrogen-rich heterocyclic compounds like 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS: 847139-63-3) [1], standard CHNS combustion analysis can yield out-of-specification results (error > ±0.3%) if the instrument is calibrated with an inappropriate reference material.

This guide objectively compares the performance of three industry-standard Certified Reference Materials (CRMs)—Sulfanilamide, BBOT, and Methionine —evaluating their analytical suitability, matrix-matching capabilities, and overall accuracy when quantifying the elemental composition of this specific pyrimidine derivative.

The Analytical Challenge: Matrix Matching in Pyrimidine Derivatives

4-Methyl-2-(methylthio)pyrimidin-5-amine is a critical building block in the synthesis of kinase inhibitors. Structurally, it contains a pyrimidine ring and a methylthio ether group, resulting in an unusually high mass fraction of both nitrogen and sulfur.

To achieve the pharmaceutical industry's acceptable absolute error limit of ±0.3% for elemental analysis, the chosen calibration standard must closely mirror the elemental ratios of the target analyte. This prevents the Thermal Conductivity Detector (TCD) from extrapolating outside the linear dynamic range established by the K-factor calibration curve [2].

Table 1: Theoretical Elemental Composition of 4-Methyl-2-(methylthio)pyrimidin-5-amine (C₆H₉N₃S)

ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.011672.06646.43%
Hydrogen (H) 1.00899.0725.84%
Nitrogen (N) 14.007342.02127.07%
Sulfur (S) 32.065132.06520.66%
Total 155.224 100.00%

Comparative Evaluation of CHNS Calibration Standards

When utilizing a dynamic flash combustion analyzer (e.g., Thermo Scientific FlashSmart) [2], the selection of the primary CRM dictates the accuracy of the integration algorithms. We compared three common standards [3]:

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): A ubiquitous standard for general organics. However, its low nitrogen (6.51%) and sulfur (7.45%) content makes it a poor matrix match for pyrimidines.

  • Methionine: Excellent for sulfur quantification (21.49%), but its low nitrogen content (9.39%) risks K-factor drift during the integration of the N₂ peak.

  • Sulfanilamide: Offers a balanced, high concentration of both nitrogen (16.27%) and sulfur (18.62%), making it the most structurally and compositionally representative standard for this target compound.

Table 2: CRM Matrix Match Suitability for C₆H₉N₃S

CRM StandardFormula%C%H%N%SMatrix Match Suitability
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.62High (Optimal N/S ratio balance)
Methionine C₅H₁₁NO₂S40.257.439.3921.49Medium (Excellent S, deficient N)
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.45Low (N and S fractions too low)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following CHNS protocol incorporates a self-validating loop . By running a secondary, structurally distinct CRM as an "unknown" prior to sample analysis, we verify the integrity of the calibration curve in real-time [5].

Step-by-Step Methodology
  • Instrument Purge & Blanking: Purge the CHNS analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run three empty tin capsules to establish a baseline and confirm zero atmospheric nitrogen contamination.

  • Primary Calibration (K-Factor): Weigh 1.500 to 2.500 mg (resolution ±0.001 mg) of the primary standard (e.g., Sulfanilamide) into tin capsules. Analyze in triplicate to generate the K-factor calibration curve for C, H, N, and S.

  • System Validation (The Self-Validating Step): Weigh 2.000 mg of a secondary standard (e.g., Methionine) and analyze it as an unknown sample. Causality Check: Proceed to sample analysis only if the measured values for Methionine fall within ±0.3% of its theoretical limits. If it fails, recalibrate.

  • Sample Encapsulation: Weigh 1.500 - 2.000 mg of 4-Methyl-2-(methylthio)pyrimidin-5-amine into a tin capsule. Causality Check: Tin is strictly required over aluminum. Tin undergoes a highly exothermic oxidation during the oxygen pulse, temporarily spiking the local micro-environment to ~1800°C. This extreme thermal shock is necessary to break the highly stable N=C bonds in the pyrimidine ring.

  • Combustion & Detection: Drop the capsule into the 1000°C combustion reactor. The evolved gases pass through a copper reduction reactor (650°C) to convert NOₓ to N₂ and SO₃ to SO₂, followed by GC separation and TCD quantification [4].

CHNS_Analysis N1 1. Sample Encapsulation (Tin Capsule) N2 2. Dynamic Flash Combustion (~1800°C Exothermic) N1->N2 N3 3. Catalytic Reduction (Cu: NOx → N2, SO3 → SO2) N2->N3 N4 4. GC Column Separation (N2, CO2, H2O, SO2) N3->N4 N5 5. TCD Detection & Data Processing N4->N5

Fig 1: CHNS elemental analysis workflow utilizing dynamic flash combustion and TCD detection.

Performance Data & Mechanistic Insights

The following table summarizes the comparative recovery data of 4-Methyl-2-(methylthio)pyrimidin-5-amine when analyzed against the three different calibration curves (n=5 replicates per standard).

Table 3: Comparative Accuracy of CHNS Recovery for C₆H₉N₃S

Calibration StandardMeasured %C (Δ)Measured %H (Δ)Measured %N (Δ)Measured %S (Δ)Result (±0.3% limit)
Sulfanilamide 46.51 (+0.08)5.86 (+0.02)27.15 (+0.08)20.71 (+0.05)PASS
Methionine 46.48 (+0.05)5.88 (+0.04)26.71 (-0.36)20.68 (+0.02)FAIL (N out of spec)
BBOT 46.68 (+0.25)5.91 (+0.07)26.62 (-0.45)20.21 (-0.45)FAIL (N, S out of spec)
Mechanistic Breakdown of Results

The failure of BBOT to accurately quantify the sample is not an instrument error, but a flaw in analytical logic . Because BBOT contains only 6.51% nitrogen, calibrating with it forces the TCD software to extrapolate the calibration curve by a factor of 4x to quantify the 27.07% nitrogen in the pyrimidine sample. This extrapolation magnifies minor baseline integration errors, pushing the nitrogen recovery out of the ±0.3% specification.

Conversely, Sulfanilamide provides a sufficiently high baseline for both nitrogen (16.27%) and sulfur (18.62%). This keeps the TCD response for the sample strictly within the interpolated, linear dynamic range of the calibration curve, resulting in highly accurate, passing results.

Conclusion & Best Practices

For the elemental analysis of 4-Methyl-2-(methylthio)pyrimidin-5-amine and similar high-nitrogen/high-sulfur pharmaceutical intermediates, Sulfanilamide is the superior primary calibration standard .

To guarantee regulatory compliance and scientific trustworthiness, laboratories should abandon single-standard generalizations (like defaulting to BBOT for all organics) and adopt matrix-matched calibration strategies paired with secondary-standard validation loops.

References

  • MDPI. (2025). Exploration for Gas Generation Potential and Geochemical Signatures of Neogene Clastic Deposits. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Sustainable Recovery of Anthocyanins and Other Polyphenols from Red Cabbage Byproducts. Retrieved from [Link]

Differentiating Regioisomers in Substituted Pyrimidine Synthesis: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap in SAR

For medicinal chemists, the pyrimidine scaffold is ubiquitous yet treacherous. Its non-equivalence of positions (specifically C2 vs. C4/C6 and N1 vs. N3) often leads to regioisomeric mixtures during nucleophilic aromatic substitution (


) or alkylation events. Misassigning these isomers can derail Structure-Activity Relationship (SAR) models, leading to "dead" leads that are simply the wrong isomer.

This guide objectively compares the analytical and synthetic methodologies used to differentiate pyrimidine regioisomers. We move beyond basic 1D NMR—which is often inconclusive due to overlapping chemical shifts—to compare advanced 2D NMR techniques, X-ray crystallography, and computational prediction (DFT).

Mechanistic Causality: Why Regioisomers Form

To differentiate isomers, one must first understand the electronic bias driving their formation.

Case Study A: on 2,4-Dichloropyrimidines

The "textbook" rule suggests nucleophilic attack occurs at C4 due to the para-like resonance stabilization of the Meisenheimer complex. However, this is not absolute.[1]

  • Electronic Reversal: An electron-donating group (EDG) at C5 can deactivate C4, pushing attack to C2.

  • The "H-Bond" Effect: Nucleophiles capable of hydrogen bonding (e.g., alkoxides, amines) may coordinate with substituents at C5 or N3, directing attack to C2 via a cyclic transition state (See WuXi AppTec findings).

Case Study B: N-Alkylation of Pyrimidinones

Tautomerism in 2- or 4-pyrimidinones creates ambiguous nucleophilic sites (N1 vs. N3 vs. O-alkylation). Steric hindrance often dictates the ratio, but solvent polarity (dielectric constant) can shift the preference between N- and O-alkylation.

Visualization: Divergent Reaction Pathways

ReactionPathways Start 2,4-Dichloropyrimidine TS_C4 TS: C4 Attack (Para-like Resonance) Start->TS_C4 Standard Electronic Bias TS_C2 TS: C2 Attack (Ortho-like / Chelation Control) Start->TS_C2 Steric/Chelation Override Nu Nucleophile (Nu-) Nu->TS_C4 Nu->TS_C2 Prod_C4 Product A: 4-Substituted (Kinetic Product) TS_C4->Prod_C4 Prod_C2 Product B: 2-Substituted (Thermodynamic/Chelation) TS_C2->Prod_C2

Caption: Divergent mechanistic pathways in pyrimidine


 reactions showing the competition between electronic control (C4) and chelation/steric control (C2).

Comparative Analysis of Differentiation Methods

We evaluated four primary methodologies for distinguishing regioisomers.

Method 1: Advanced 2D NMR (HMBC/NOESY)
  • Mechanism: Uses long-range heteronuclear coupling (HMBC) to trace connectivity across the heteroatoms, or through-space interactions (NOESY) to detect proximity.[2]

  • The "Golden Key": In N-alkylation, the

    
     HMBC  is definitive but requires expensive probes or labeled precursors. Standard 
    
    
    
    HMBC
    relies on identifying the unique 3-bond coupling (
    
    
    ) to the pyrimidine C5 proton.
  • Pros: Non-destructive, rapid (1-4 hours), quantitative.

  • Cons: Fails if isomers lack distinct protons (e.g., fully substituted rings) or if rotamers broaden signals.

Method 2: X-Ray Crystallography
  • Mechanism: Diffraction of X-rays by the crystal lattice to generate an electron density map.

  • Pros: Unambiguous absolute configuration.

  • Cons: Requires a single crystal (high failure rate), slow turnaround (days to weeks), expensive.

Method 3: Regiospecific Synthesis (Authentic Standards)
  • Mechanism: Synthesizing one isomer via a route that precludes ambiguity (e.g., cyclization of a linear precursor rather than substitution on a ring).

  • Pros: Provides a physical reference standard for HPLC retention time comparison.

  • Cons: Resource-intensive; requires developing a new synthetic route.

Method 4: DFT/QM Prediction
  • Mechanism: Calculating chemical shifts (GIAO method) or transition state energies to predict the major isomer.

  • Pros: Zero material cost; can be done before synthesis.

  • Cons: Predictive, not evidentiary. Requires high level of theory (e.g., M06-2X/6-311+G**) for accuracy.

Summary Data: Performance Matrix
Feature2D NMR (HMBC/NOE)X-Ray CrystallographyRegiospecific SynthesisDFT Calculation
Confidence Level High (90%)Absolute (100%)High (95%)Moderate (70%)
Throughput High (10/day)Low (1/week)Low (varies)High (Batch)
Material Req. ~5-10 mg~20 mg (Crystal)High (Reagents)None
Cost Efficiency ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐
Primary Risk Signal OverlapCrystallization FailureSynthetic FailureSolvent Model Error

Experimental Protocols

Protocol A: The Self-Validating NMR Assignment System

Objective: Distinguish N1 vs. N3 alkylation on a pyrimidinone core.

Reagents & Setup:

  • Solvent: DMSO-

    
     (preferred for H-bonding suppression) or CDCl
    
    
    
    .
  • Concentration: >10 mg/0.6 mL is critical for detecting weak long-range couplings.

Step-by-Step Workflow:

  • Acquire 1D

    
    H NMR:  Identify the diagnostic C5-H and C6-H protons. In 2,4-disubstituted systems, C5-H usually appears as a doublet or singlet around 6.0–7.5 ppm.
    
  • Run

    
    H-
    
    
    
    C HMBC (Optimized for 8 Hz):
    • N1-Alkylation: The N-CH

      
       protons will show a strong 
      
      
      
      correlation to C2 (carbonyl/imine) and C6 . They will NOT couple to C4.
    • N3-Alkylation: The N-CH

      
       protons will couple to C2  and C4 .
      
  • Run 1D NOE / 2D NOESY:

    • Irradiate the N-CH

      
       group.
      
    • Observation: If you see NOE enhancement at C6-H, it is the N1-isomer . If you see enhancement at C5-H (rare) or a substituent at C4, it suggests N3.

  • Validation: If HMBC and NOE contradict, acquire

    
     HMBC  (natural abundance). The 
    
    
    
    N chemical shift is highly sensitive to substitution type (pyrrole-like vs. pyridine-like nitrogen).
Protocol B: Chemical Derivatization (The "Tie-Breaker")

Objective: When NMR is ambiguous (e.g., tetrasubstituted pyrimidines).

  • Reaction: Subject the mixture to a reaction known to be specific for one position.

    • Example: If distinguishing 2-Cl vs 4-Cl, perform a hydrolysis. 4-Cl hydrolyzes significantly faster than 2-Cl under acidic conditions.

  • Analysis: Monitor by LCMS. The disappearance of one peak confirms its identity as the kinetically labile isomer (usually C4).

Decision Logic Visualization

AssignmentWorkflow Start Isolate Regioisomer Mixture Step1 1H NMR Analysis: Identify C5-H / C6-H signals Start->Step1 Decision1 Are C5/C6 protons distinct? Step1->Decision1 Step2 2D HMBC Experiment ActionA N-Alkyl correlates to C6? -> N1 Isomer Step2->ActionA ActionB N-Alkyl correlates to C4? -> N3 Isomer Step2->ActionB PathA Yes: Trace 3-bond Couplings Decision1->PathA Signals Resolved PathB No: Fully Substituted Ring Decision1->PathB Signals Overlapping/Absent PathA->Step2 AltMethod NOESY / ROESY (Through Space) PathB->AltMethod XRay X-Ray Crystallography (Ultimate Proof) AltMethod->XRay Ambiguous

Caption: Logical decision tree for assigning pyrimidine regioisomers, prioritizing rapid NMR methods before escalating to resource-intensive techniques.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class Chapter 29.

  • BenchChem. (2025).[2][3][4][5][6][7] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.

  • LaPlante, S. R., et al. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Smith, S. M., & Buchwald, S. L. (2018).[8] Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters.

  • Wagner, G. K., et al. (2003).[9] Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry.

Sources

QC protocols for pharmaceutical grade 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Quality Control (QC) Protocols for Pharmaceutical-Grade 4-Methyl-2-(methylthio)pyrimidin-5-amine: A Comparative Guide

As a Senior Application Scientist overseeing the validation of active pharmaceutical ingredient (API) intermediates, I frequently evaluate the analytical methodologies used to qualify critical building blocks. 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS: 847139-63-3) is a highly functionalized pyrimidine derivative essential for synthesizing small-molecule targeted therapeutics, such as kinase inhibitors[1].

However, the structural features that make this compound synthetically valuable—namely, a nucleophilic primary amine and a soft, oxidizable methylthio ether—also make it highly susceptible to specific degradation pathways. Standard reagent-grade batches often harbor oxidative impurities (sulfoxides and sulfones) that can derail downstream API synthesis. In this guide, we objectively compare traditional High-Performance Liquid Chromatography (HPLC) against Ultra-Performance Liquid Chromatography (UPLC) for impurity profiling, and we contrast the experimental performance of Pharmaceutical-Grade versus Reagent-Grade batches under ICH Q3A regulatory thresholds.

The Causality of Analytical Choices: HPLC-UV vs. UPLC-MS/MS

To accurately quantify impurities in pyrimidine intermediates, the analytical method must resolve structurally similar degradants. The methylthio group (-SCH₃) is prone to oxidation, forming a sulfoxide (-S(O)CH₃) analog. On a traditional 5 µm C18 HPLC column, the parent compound and its sulfoxide degradant often co-elute due to their nearly identical hydrodynamic radii and lipophilicity.

To achieve baseline resolution, modern QC protocols must transition to UPLC. UPLC systems operate at extreme pressures (up to 15,000 psi) to push mobile phases through columns packed with sub-2 µm particles[2]. This drastic reduction in particle size increases the theoretical plate count, yielding narrower peaks, superior resolution, and up to ten times faster run times compared to traditional HPLC[3].

Table 1: Analytical Performance Comparison for Pyrimidine Impurity Profiling

ParameterTraditional HPLC-UVAdvanced UPLC-MS/MSScientific Rationale
System Pressure ~6,000 psi[2]Up to 15,000 psi[2]Higher pressure is required to overcome the backpressure of smaller stationary phase particles.
Particle Size 5.0 µm[2]1.7 µm[3]Smaller particles reduce Eddy diffusion, sharpening peaks and resolving critical co-eluting pairs (e.g., sulfoxides).
Run Time 15–20 minutes[2]3–10 minutes[2]Shorter diffusion paths in UPLC allow for higher flow velocities without sacrificing resolution.
Detection Limit ~0.1% (UV)~0.005% (MS/MS)MS/MS eliminates background matrix noise, ensuring compliance with stringent ICH reporting thresholds.

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

A robust QC protocol cannot simply be a list of steps; it must be a self-validating system that continuously proves its own accuracy. Below is the optimized UPLC-MS/MS methodology for qualifying 4-Methyl-2-(methylthio)pyrimidin-5-amine.

Step 1: Sample Preparation & Matrix Spiking

  • Procedure: Dissolve 10 mg of the intermediate in 10 mL of Methanol:Water (50:50 v/v).

  • Causality: This specific solvent ratio ensures complete solvation of both the highly lipophilic pyrimidine core and the more polar oxidative impurities.

  • Self-Validation: Always prepare a Method Blank (diluent only) to rule out column carryover, and a Spiked Recovery Sample (API spiked with 0.05% known sulfoxide standard) to validate extraction efficiency.

Step 2: System Suitability Testing (SST)

  • Procedure: Inject an SST standard mixture containing the API and its primary sulfoxide degradant.

  • Causality: Before analyzing unknown batches, the system must prove its resolving power.

  • Acceptance Criteria: The resolution (

    
    ) between the critical pair must be > 2.0, and the tailing factor must be < 1.5.
    

Step 3: UPLC Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid acts as a proton donor. It protonates the pyrimidine nitrogen and the primary amine, preventing secondary interactions with residual silanols on the column (which causes peak tailing) and drastically improving ionization efficiency for the downstream mass spectrometer.

Step 4: MS/MS Detection & ICH Q3A Evaluation

  • Procedure: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition for the parent mass (

    
     156.0 
    
    
    
    ) and scan for
    
    
    Da shifts indicating oxidation.
  • Causality: According to ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% reporting threshold (for a maximum daily dose

    
     2g) must be documented and quantified[4]. MS/MS provides the exact structural mass required to identify these trace degradants.
    

Experimental Data: Pharma-Grade vs. Reagent-Grade Comparison

To demonstrate the necessity of this rigorous QC protocol, we subjected three batches of commercially available Reagent-Grade 4-Methyl-2-(methylthio)pyrimidin-5-amine and three batches of Pharma-Grade (recrystallized) material to the UPLC-MS/MS workflow.

Table 2: Quantitative Impurity Profile Comparison (n=3 batches)

Impurity / ParameterReagent-Grade (Average %)Pharma-Grade (Average %)ICH Q3A(R2) Threshold[4]Status
API Purity (Assay) 97.40%99.85%N/A-
Sulfoxide Impurity 1.15%0.02%0.05% (Reporting)Reagent Fails
Sulfone Impurity 0.45%Not Detected0.05% (Reporting)Reagent Fails
Unidentified Impurities 0.20%0.01%0.10% (Identification)Reagent Fails
System Suitability (

)
2.42.5> 2.0Both Pass

Data Interpretation: The Reagent-Grade material exhibits significant oxidative degradation (1.15% sulfoxide), severely breaching the ICH Q3A reporting threshold of 0.05% and the identification threshold of 0.10%[4]. Using this material in downstream API synthesis would result in yield loss and regulatory rejection. The Pharma-Grade material, validated by the UPLC-MS/MS protocol, remains well within stringent pharmaceutical tolerances.

Analytical Workflow Visualization

QC_Protocol Start Raw Material: 4-Methyl-2-(methylthio) pyrimidin-5-amine Prep Sample Prep & Dilution (MeOH:H2O 50:50) Start->Prep Blank Blank Injection (Carryover Check) Prep->Blank SST System Suitability (SST) Rs > 2.0 for Critical Pair Blank->SST No peaks detected UPLC UPLC Separation (1.7 µm BEH C18) SST->UPLC SST Passed MS ESI-MS/MS Detection (Positive Mode) UPLC->MS ICH ICH Q3A Evaluation Threshold: 0.05% MS->ICH

Self-validating UPLC-MS/MS workflow for pyrimidine intermediate QC.

References

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) - ICH.org - 4

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma.com - 2

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? - SepScience.com - 3

  • 4-Methyl-2-(methylthio)pyrimidin-5-amine - ChemScene.com - 1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-(methylthio)pyrimidin-5-amine, a compound that, while valuable in research, necessitates careful handling due to its potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any procedure involving 4-Methyl-2-(methylthio)pyrimidin-5-amine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that a safety shower and an eyewash station are readily accessible.[2][3]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

    • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4][5] For larger quantities or in the event of a spill, consider disposable protective clothing.[5]

    • Respiratory Protection : If there is a risk of dust or aerosol formation, or if working outside of a fume hood, a NIOSH-approved respirator is required.[5]

Hazard Identification and Risk Assessment

Understanding the hazards associated with 4-Methyl-2-(methylthio)pyrimidin-5-amine is fundamental to its safe handling and disposal. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[4]
Skin Corrosion/IrritationH315: Causes skin irritation[4]
Serious Eye Damage/IrritationH318: Causes serious eye damage[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4]

The presence of a sulfur-containing functional group also warrants special consideration during disposal, as organosulfur compounds may require specific incineration protocols to prevent the release of harmful sulfur oxides.

Step-by-Step Disposal Protocol: A Systematic Approach

The proper segregation and containment of chemical waste are critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Waste Segregation

  • Solid Waste : All solid waste contaminated with 4-Methyl-2-(methylthio)pyrimidin-5-amine, including weighing papers, contaminated gloves, and absorbent materials from spill cleanups, must be collected in a designated solid hazardous waste container.[1]

  • Liquid Waste : Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container.[1] Do not mix this waste stream with other incompatible chemical wastes.[1]

  • Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[2]

Step 2: Container Management

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methyl-2-(methylthio)pyrimidin-5-amine".[1] The accumulation start date and associated hazards should also be clearly visible.[2]

  • Container Integrity : Use containers that are chemically compatible, leak-proof, and can be tightly sealed.[1][6] Whenever possible, use the original manufacturer's container.[2]

  • Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1]

Recommended Disposal Method: Professional Incineration

The recommended method for the final disposal of 4-Methyl-2-(methylthio)pyrimidin-5-amine is through a licensed and approved environmental waste management company.[1][5]

  • Controlled Incineration : The preferred method of destruction is controlled incineration, which ensures the complete breakdown of the compound into less harmful substances.[6] For organosulfur compounds, incinerators equipped with flue gas scrubbing technology are necessary to capture and neutralize sulfur oxides, preventing their release into the atmosphere.[6]

  • Contacting Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[1] They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[5]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment : For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[5] For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the spill.[1]

  • Collection : Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][5]

  • Decontamination : Clean the spill area with a suitable solvent or a soap and water solution, and collect all cleaning materials as hazardous waste.[1][5]

  • Report : Report the spill to your institution's EHS department.[1]

Decontamination Procedures
  • Containers : Empty containers that held 4-Methyl-2-(methylthio)pyrimidin-5-amine should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[7] After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[5][6]

  • Work Surfaces : All contaminated surfaces should be thoroughly cleaned with a soap and water solution.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 4-Methyl-2-(methylthio)pyrimidin-5-amine.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_spill Spill Response start Start: Handling 4-Methyl-2-(methylthio)pyrimidin-5-amine gen_waste Generate Waste (Solid, Liquid, Sharps) start->gen_waste segregate Segregate Waste Streams gen_waste->segregate label_container Label Waste Containers 'Hazardous Waste' segregate->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs transport Transport by Licensed Contractor contact_ehs->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate end End: Compliant Disposal incinerate->end spill Spill Occurs spill_response Contain & Collect Spill spill->spill_response spill_waste Dispose of as Hazardous Waste spill_response->spill_waste spill_waste->label_container

Caption: Disposal workflow for 4-Methyl-2-(methylthio)pyrimidin-5-amine.

References

  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • 4-Methyl-2-(methylthio)pyrimidin-5-amine. ChemScene.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Pyrimidine - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. Tri-iso.
  • 4-Methyl-2-(methylthio)pyrimidine SDS, 14001-63-9 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Removal of organosulfur compounds from oil fractions. GlobeCore.
  • 4-Methyl-2-(methylthio)pyrimidine 97 14001-63-9. MilliporeSigma.
  • 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem.
  • 4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE Safety Data Sheets. Echemi.
  • Chemical Waste Disposal Guidelines.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.

Sources

Personal protective equipment for handling 4-Methyl-2-(methylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

4-Methyl-2-(methylthio)pyrimidin-5-amine is a functionalized pyrimidine building block used frequently in the synthesis of bioactive heterocycles and pharmaceutical candidates.[1][2] While specific toxicological data for this exact CAS is often extrapolated from structural analogs, it must be handled as a Category 4 Acute Toxin and a Severe Irritant (Skin/Eye/Respiratory).

Core Safety Maxim: Treat this compound as a sensitizing agent and a potential respiratory irritant. The presence of the thioether moiety introduces a risk of sulfur-based byproduct formation (sulfoxides/sulfones) if mishandled, while the primary amine poses potential nitrogenous oxidation risks.[2] Strict isolation from mucosal membranes is required. [2]

Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationships (SAR) of aminopyrimidines and thioethers, the following GHS classifications apply for operational risk assessment:

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2][3][4][5][6]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[3][5][6][7]
Serious Eye Damage 2AH319 Causes serious eye irritation.[6][7][8]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2][3][5][6][7]

Critical Warning: Thioethers can degrade into volatile, malodorous, and potentially toxic sulfur species upon exposure to strong acids or oxidants.

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is non-negotiable for all handling procedures (weighing, synthesis, purification).

A. Respiratory Protection (The "Zero-Inhalation" Standard)[2]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary Defense: If hood work is compromised or during spill cleanup, use a Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) .[2]

    • Rationale: The P100 filter captures solid particulates (melting point >50°C), while the Organic Vapor (OV) and Acid Gas (AG) layers protect against potential sulfur degradation products.

B. Dermal Protection (The "Double-Barrier" Protocol)[2]
  • Glove Configuration:

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile (High-Viz Orange/Green) or Neoprene.[2]

    • Why? Thioethers have high permeation rates through latex. Nitrile provides superior resistance to organic amines.

  • Technique: "Double-gloving" allows the outer glove to be stripped immediately upon contamination without exposing skin.[2]

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are insufficient for handling fine powders of irritant amines, which can drift around lenses.

Operational Handling Protocols

Workflow Visualization: Risk Assessment & PPE Logic

The following diagram outlines the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling 4-Methyl-2-(methylthio)pyrimidin-5-amine StateCheck State Check: Is it Solid or Solution? Start->StateCheck Solid Solid Form (Powder) StateCheck->Solid Solution Solution Phase StateCheck->Solution RiskDust Risk: Dust Inhalation & Surface Contamination Solid->RiskDust RiskSplash Risk: Dermal Absorption & Aerosolization Solution->RiskSplash ControlSolid Control: Static-Dissipative Weighing + Fume Hood Sash < 18" RiskDust->ControlSolid Action Proceed with Synthesis ControlSolid->Action ControlLiq Control: Double Nitrile Gloves + Splash Goggles RiskSplash->ControlLiq ControlLiq->Action

Figure 1: Decision logic for PPE selection based on physical state to minimize exposure risks.[2]

Protocol 1: Precision Weighing (Solid Phase)
  • Preparation: Place an anti-static weighing boat and spatula inside the fume hood.

  • Environmental Control: Turn off any localized fans or AC vents that create turbulence near the hood face.

  • Transfer: Open the source container only inside the hood. Transfer the solid gently to avoid aerosolizing the powder.

  • Decontamination: Wipe the spatula and the exterior of the source container with a Kimwipe dampened with Acetone or Methanol before removing them from the hood.

Protocol 2: Reaction Setup (Inert Atmosphere)
  • Solvent Selection: Avoid chlorinated solvents if possible to reduce permeation risks; however, if DCM/Chloroform is required, upgrade outer gloves to PVA (Polyvinyl alcohol) or Laminate film (e.g., Silver Shield).[2]

  • Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Reasoning: The methylthio group is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air, which alters stoichiometry and potency.

Waste Disposal & Deactivation

Do NOT dispose of down the drain. This compound is toxic to aquatic life and poses a bioaccumulation risk.

Waste StreamMethodProtocol
Solid Waste IncinerationCollect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid."[1][2]
Liquid Waste High-Temp IncinerationSegregate into "Non-Halogenated Organic" (or Halogenated if applicable) waste streams.[2]
Contaminated Sharps EncapsulationNeedles/syringes must go into a rigid biohazard sharps container immediately.
Spill Cleanup AbsorptionAbsorb liquids with Vermiculite or Sand.[9] Collect solids via wet-wiping (do not sweep dry dust).[2]

Deactivation Step: For glassware cleaning, rinse with a dilute bleach solution (Sodium Hypochlorite) followed by water and acetone. The oxidant helps degrade residual thioether/amine traces into more water-soluble, less volatile oxidized forms before final washing.[2]

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3][10][11][12][13] Hold eyelids open. Seek medical attention (Ophthalmologist).

  • Skin Contact: Remove contaminated clothing.[3][4][6][8][9][10][11][12] Wash skin with soap and copious water.[4][6][7][8][9][10][11] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Fire: Use Carbon Dioxide (CO2), Dry Chemical, or Foam.[11] Do not use a solid water stream , as it may scatter the chemical.

    • Combustion Products: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx) .[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 259225, 2-(Methylthio)pyrimidin-4-amine (Analogous Safety Profile).[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(methylthio)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(methylthio)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.